3-Hydroxycapric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-40-7 | |
| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864486 | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-26-3, 5561-87-5, 33044-91-6 | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myrmicacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Scientific Deep Dive into 3-Hydroxycapric Acid in Royal Jelly
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), serves as the exclusive nourishment for queen bees, contributing to their remarkable longevity and fertility. This intricate natural product is a rich source of proteins, lipids, vitamins, and minerals. Among its unique lipid components, a variety of fatty acids play a crucial role in its biological activities. This technical guide focuses on the discovery, quantification, and biological significance of a specific medium-chain hydroxy fatty acid: 3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA). While less abundant than its well-studied isomer, 10-hydroxy-2-decenoic acid (10-HDA), 3-HDA exhibits noteworthy biological potential, particularly in the realm of antimicrobial activity, making it a compound of interest for scientific research and drug development.
The Discovery of this compound in Royal Jelly
The initial chemical analyses of royal jelly in the mid-20th century focused on its most abundant fatty acid, 10-hydroxy-2-decenoic acid. However, subsequent, more detailed investigations revealed a more complex lipid profile.
The first definitive identification of this compound in royal jelly was reported in 1968 by Weaver, Johnston, Benjamin, and Law .[1] In their seminal paper, "Novel fatty acids from the royal jelly of honeybees (Apis mellifera, L.)," published in the journal Lipids, they detailed the isolation and characterization of three previously unidentified fatty acids from royal jelly, one of which was 3-hydroxydecanoic acid.[1] This discovery expanded the understanding of the chemical complexity of royal jelly and paved the way for further research into the biological roles of its lesser-known components.
Quantitative Analysis of this compound in Royal Jelly
The concentration of this compound in royal jelly is considerably lower than that of 10-HDA. Its quantification has been refined over the years with the advancement of analytical techniques. Modern methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) have enabled precise and sensitive measurements.
Below is a summary of reported concentrations of this compound in royal jelly from various studies.
| Royal Jelly Type | Concentration of this compound | Analytical Method | Reference |
| Fresh Royal Jelly | 7.43% of total fatty acids | GC-MS | [2] |
| Fresh Royal Jelly | 0.028 ± 0.003 to 0.036 ± 0.001 g/100 g | LC-HRMS | [3] |
| Lyophilized Royal Jelly | Minor constituent | Not specified | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies for the extraction, identification, and biological evaluation of this compound from royal jelly.
Extraction and Isolation of Fatty Acids from Royal Jelly
A common method for extracting the lipid fraction from royal jelly involves solvent extraction.
Protocol: Solvent Extraction of Fatty Acids
-
Sample Preparation: Lyophilized (freeze-dried) royal jelly is typically used to remove water content and facilitate solvent penetration.
-
Extraction: A known quantity of lyophilized royal jelly is extracted with a suitable organic solvent or a mixture of solvents. A common choice is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v). The extraction is often performed using a Soxhlet apparatus or by vigorous stirring at room temperature for several hours.
-
Phase Separation: After extraction, the mixture is partitioned with a salt solution (e.g., 0.9% NaCl) to separate the lipid-containing organic phase from the aqueous phase.
-
Solvent Removal: The organic phase, containing the fatty acids, is collected and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
Fractionation (Optional): The crude lipid extract can be further fractionated using techniques like column chromatography on silica (B1680970) gel to isolate individual fatty acids or groups of fatty acids.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters.
Protocol: GC-MS Analysis of this compound
-
Derivatization: The hydroxyl and carboxyl groups of the fatty acids are derivatized to increase their volatility for GC analysis. A common method is methylation to form fatty acid methyl esters (FAMEs), followed by silylation of the hydroxyl group to form trimethylsilyl (B98337) (TMS) ethers. This is typically achieved by reacting the fatty acid extract with a methylating agent like BF3-methanol and then a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The oven temperature is programmed to ramp up gradually to separate the different fatty acid derivatives based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification: The this compound derivative is identified by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum to a library of mass spectra (e.g., NIST).
-
Quantification: The concentration of this compound can be determined by creating a calibration curve using a pure standard of this compound and an internal standard.
Identification and Quantification by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a highly sensitive and specific technique that can analyze fatty acids in their native form without derivatization.
Protocol: LC-HRMS Analysis of this compound
-
Sample Preparation: The fatty acid extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a syringe filter (e.g., 0.22 µm) before injection into the LC system.
-
Liquid Chromatography (LC): The sample is separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve ionization.
-
High-Resolution Mass Spectrometry (HRMS): The eluent from the LC column is introduced into the mass spectrometer, which is equipped with an electrospray ionization (ESI) source (typically in negative ion mode for fatty acids). The HRMS instrument (e.g., a time-of-flight or Orbitrap mass analyzer) measures the mass-to-charge ratio of the ions with very high accuracy, allowing for the determination of the elemental composition of the molecule.
-
Identification: this compound is identified by its accurate mass and its retention time, which are compared to a pure standard. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions.
-
Quantification: Quantification is achieved by constructing a calibration curve with a pure standard of this compound and an internal standard.
Antifungal Activity Assay
The antifungal properties of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized suspension of the target fungal strain (e.g., Candida albicans) is prepared to a specific concentration (e.g., 1-5 x 10^3 cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Controls: Positive (medium with fungus, no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
Biological Activities and Signaling Pathways
While research on the specific biological activities and signaling pathways of this compound from royal jelly is still in its early stages, preliminary evidence and studies on related compounds suggest several areas of interest.
Antifungal Activity: 3-Hydroxy fatty acids, including this compound, have been shown to possess antifungal properties.[5] The proposed mechanism of action for fatty acids often involves the disruption of the fungal cell membrane integrity.
Potential Signaling Pathways:
Research on other medium-chain fatty acids found in royal jelly and other 3-hydroxy fatty acids provides clues to potential signaling pathways that may be influenced by this compound:
-
Inflammatory Pathways: Other major fatty acids in royal jelly, such as 10-HDA and sebacic acid, have been shown to modulate inflammatory responses by affecting the MAPK and NF-κB signaling pathways .[6] It is plausible that 3-HDA may also interact with these pathways, although this requires further investigation.
-
TRP Channel Activation: Fatty acids from royal jelly have been found to activate Transient Receptor Potential Ankyrin 1 (TRPA1) and Vanilloid 1 (TRPV1) channels .[7] These channels are involved in various physiological processes, including sensory perception and inflammation.
-
Plant Immunity (as a model): In the context of plant biology, bacterial 3-hydroxy fatty acids are recognized by the LORE (LPS-specific reduced elicitation) receptor kinase , triggering an immune response.[3] While this is in a different biological system, it highlights the potential for 3-hydroxy fatty acids to act as signaling molecules.
Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound in mammalian systems.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Putative Signaling Pathways
Caption: Hypothesized signaling pathways for this compound.
Conclusion and Future Directions
The discovery of this compound in royal jelly by Weaver and colleagues in 1968 marked a significant step in understanding the intricate chemical composition of this remarkable natural product. While present in smaller quantities than other fatty acids, its demonstrated antifungal activity suggests a potential role in the overall biological properties of royal jelly. The development of advanced analytical techniques has enabled its precise quantification, providing a basis for further pharmacological studies.
For researchers, scientists, and drug development professionals, this compound represents an intriguing lead compound. Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways of this compound in mammalian cells to understand its mechanism of action.
-
Conducting comprehensive studies to evaluate its efficacy and safety in various preclinical models for infectious diseases and potentially other conditions.
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Investigating potential synergistic effects with other bioactive components of royal jelly.
A deeper understanding of the biological role of this compound will not only enhance our knowledge of the therapeutic potential of royal jelly but also open new avenues for the development of novel therapeutic agents.
References
- 1. Novel fatty acids from the royal jelly of honeybees (Apis mellifera, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides [pubmed.ncbi.nlm.nih.gov]
- 3. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 4. Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STUDIES ON THE LIPIDS OF ROYAL JELLY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Bacterial Production of 3-Hydroxycapric Acid: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid, also known as (R)-3-hydroxydecanoic acid, is a crucial intermediate in bacterial fatty acid biosynthesis. This versatile molecule stands at a metabolic crossroads, serving as a precursor for the synthesis of saturated and unsaturated fatty acids, as well as bioactive secondary metabolites like rhamnolipids in opportunistic pathogens such as Pseudomonas aeruginosa. Understanding the intricate enzymatic pathways that govern the synthesis of this compound is paramount for the development of novel antimicrobial agents and the bioengineering of microorganisms for the production of valuable oleochemicals. This technical guide provides an in-depth exploration of the biosynthesis of this compound in bacteria, detailing the core enzymatic reactions, relevant quantitative data, experimental protocols for its study, and visual representations of the key pathways and workflows.
Core Biosynthesis Pathway: The Fatty Acid Synthase (FASII) System
In bacteria, the de novo synthesis of fatty acids is primarily carried out by the Type II Fatty Acid Synthase (FASII) system, a collection of discrete, soluble enzymes. The formation of (R)-3-hydroxydecanoyl-ACP is a key step in the iterative elongation cycle of this pathway. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP.
The core reactions leading to the formation of (R)-3-hydroxydecanoyl-ACP are as follows:
-
Condensation: The cycle initiates with the condensation of an acyl-ACP primer (acetyl-ACP in the first cycle) with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase (KAS). For the synthesis of a 10-carbon chain, this condensation reaction will have occurred through several cycles, starting with shorter chain length acyl-ACPs. The final condensation step leading to the 10-carbon backbone is catalyzed by enzymes such as FabB or FabF.
-
Reduction: The resulting β-ketoacyl-ACP is then reduced to a (R)-3-hydroxyacyl-ACP by a NADPH-dependent β-ketoacyl-ACP reductase, encoded by the fabG gene. When the acyl chain is ten carbons long, this reaction yields (R)-3-hydroxydecanoyl-ACP.
-
Dehydration: The (R)-3-hydroxydecanoyl-ACP can then be dehydrated by a 3-hydroxyacyl-ACP dehydratase to form a trans-2-enoyl-ACP. In many bacteria, including Escherichia coli, two key dehydratases, FabA and FabZ, can perform this function.
-
Reduction: Finally, the trans-2-enoyl-ACP is reduced by an enoyl-ACP reductase (FabI) to form a saturated acyl-ACP, which can then undergo further rounds of elongation.
The central intermediate, (R)-3-hydroxydecanoyl-ACP, can be channeled into different metabolic fates, as depicted in the pathway diagram below.
Key Enzymes and Quantitative Data
The enzymes responsible for the synthesis and subsequent conversion of (R)-3-hydroxydecanoyl-ACP are critical control points in bacterial lipid metabolism. While comprehensive kinetic data for all enzymes with this specific substrate are not always available, the following table summarizes their roles and known characteristics.
| Enzyme | Gene | Organism (example) | Function | Substrate(s) | Product(s) | Kinetic Parameters (Qualitative/Quantitative) |
| β-Ketoacyl-ACP Synthase I | fabB | Escherichia coli | Condensation of malonyl-ACP with acyl-ACP | Malonyl-ACP, Octanoyl-ACP | β-Ketodecanoyl-ACP, CO₂, ACP | Essential for unsaturated fatty acid synthesis by elongating cis-3-decenoyl-ACP. |
| β-Ketoacyl-ACP Synthase II | fabF | Escherichia coli | Condensation of malonyl-ACP with acyl-ACP | Malonyl-ACP, Octanoyl-ACP | β-Ketodecanoyl-ACP, CO₂, ACP | Primarily involved in saturated fatty acid elongation. |
| β-Ketoacyl-ACP Reductase | fabG | Escherichia coli, Pseudomonas aeruginosa | Reduction of β-ketoacyl-ACP | β-Ketodecanoyl-ACP, NADPH | (R)-3-Hydroxydecanoyl-ACP, NADP⁺ | Broad substrate specificity. |
| 3-Hydroxyacyl-ACP Dehydratase | fabZ | Escherichia coli, Pseudomonas aeruginosa | Dehydration of (R)-3-hydroxyacyl-ACP | (R)-3-Hydroxydecanoyl-ACP | trans-2-Decenoyl-ACP, H₂O | Broad substrate specificity for various chain lengths. |
| 3-Hydroxydecanoyl-ACP Dehydratase/Isomerase | fabA | Escherichia coli | Dehydration and isomerization | (R)-3-Hydroxydecanoyl-ACP, trans-2-Decenoyl-ACP | trans-2-Decenoyl-ACP, cis-3-Decenoyl-ACP, H₂O | Bifunctional enzyme crucial for unsaturated fatty acid synthesis.[1][2][3] |
| Enoyl-ACP Reductase | fabI | Escherichia coli, Pseudomonas aeruginosa | Reduction of trans-2-enoyl-ACP | trans-2-Decenoyl-ACP, NADH | Decanoyl-ACP, NAD⁺ | Essential for saturated fatty acid synthesis. |
| 3-(3-hydroxydecanoyloxy)decanoate synthase | rhlA | Pseudomonas aeruginosa | Dimerization of (R)-3-hydroxydecanoyl-ACP | 2x (R)-3-Hydroxydecanoyl-ACP | 3-(3-hydroxydecanoyloxy)decanoate (HAA), 2x ACP | Highly specific for 10-carbon acyl-ACP intermediates.[4][5] |
Experimental Protocols
The study of this compound biosynthesis involves a variety of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Recombinant Expression and Purification of His-tagged FASII Enzymes (e.g., FabZ)
This protocol describes the expression of a His-tagged FASII enzyme in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector with a His-tag (e.g., pET-28a) containing the gene of interest (fabZ)
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Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic
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Isopropyl β-D-1-thiogalactopyranoside (IPTG)
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Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
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Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
-
SDS-PAGE materials
Procedure:
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged protein with 5 column volumes of elution buffer.
-
-
Analysis: Analyze the fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.
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Buffer Exchange: Perform dialysis or use a desalting column to exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
In Vitro Fatty Acid Synthesis Assay
This assay reconstitutes the FASII pathway in vitro to monitor the synthesis of fatty acids, including this compound.
Materials:
-
Purified FASII enzymes (FabD, FabH, FabG, FabZ/FabA, FabI, ACP)
-
Acetyl-CoA
-
[¹⁴C]-Malonyl-CoA (radiolabeled)
-
NADPH and NADH
-
Reaction buffer (100 mM sodium phosphate (B84403) pH 7.0, 1 mM DTT)
-
Quenching solution (10% acetic acid in methanol)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified FASII enzymes, ACP, acetyl-CoA, NADPH, and NADH.
-
Initiation: Start the reaction by adding [¹⁴C]-malonyl-CoA.
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Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
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Extraction: Extract the fatty acids with an organic solvent (e.g., hexane).
-
Quantification: Measure the incorporation of radioactivity into the organic phase using a scintillation counter. This reflects the total amount of fatty acids synthesized.
-
Analysis of Intermediates: For analysis of specific intermediates like this compound, the reaction can be modified by omitting downstream enzymes (e.g., FabI) and the products analyzed by techniques like TLC or LC-MS.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of this compound in bacterial cultures or in vitro reaction mixtures.
Materials:
-
Bacterial culture supernatant or cell pellet
-
Internal standard (e.g., deuterated this compound)
-
Ethyl acetate
-
6 M HCl
-
Anhydrous sodium sulfate
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To a known volume of sample, add the internal standard.
-
Acidify the sample to pH < 2 with 6 M HCl.
-
-
Extraction:
-
Extract the acidified sample twice with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
Add the derivatizing agent to the dried extract and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Program the oven temperature for optimal separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the TMS derivative of this compound and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
-
Metabolic Flux Analysis
To understand the flow of carbon through the fatty acid biosynthesis pathway and the partitioning of 3-hydroxydecanoyl-ACP into different branches, ¹³C-metabolic flux analysis (¹³C-MFA) can be employed. This powerful technique involves feeding the bacteria a ¹³C-labeled carbon source (e.g., [1,2-¹³C]glucose) and analyzing the labeling patterns of proteinogenic amino acids and other metabolites by MS or NMR. The data is then used to constrain a metabolic model and calculate the intracellular fluxes.
Conclusion
The biosynthesis of this compound is a central process in bacterial metabolism, with significant implications for both fundamental microbiology and applied biotechnology. The FASII pathway provides the primary route for its synthesis, while enzymes like FabA and RhlA play crucial roles in diverting this intermediate towards the production of unsaturated fatty acids and rhamnolipids, respectively. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to investigate this pathway, quantify its intermediates and products, and ultimately harness this knowledge for the development of new therapeutics and bio-based chemicals. Further research to elucidate the precise kinetic parameters of the key enzymes will undoubtedly provide deeper insights into the regulation of this important metabolic junction.
References
The Pivotal Role of 3-Hydroxy Fatty Acids in Microbial Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are a class of hydroxylated lipids that play a crucial and multifaceted role in the intricate world of microbial communication. Once primarily recognized as structural components of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, a growing body of research has illuminated their function as key signaling molecules. These amphipathic molecules are involved in a range of microbial processes, including population density-dependent gene regulation (quorum sensing), the formation of resilient microbial communities (biofilms), and the complex dialogue between microbes and their hosts. This in-depth technical guide provides a comprehensive overview of the biological roles of 3-OH-FAs in microbial signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
3-Hydroxy Fatty Acids in Quorum Sensing
Quorum sensing is a sophisticated mechanism of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. This process relies on the production, release, and detection of small signaling molecules called autoinducers. Specific 3-OH-FAs have been identified as key autoinducers in certain bacterial species, most notably in the plant pathogen Ralstonia solanacearum.
Signaling Molecules in Ralstonia solanacearum
R. solanacearum utilizes two primary 3-OH-FA derivatives as quorum-sensing signals to regulate its virulence and biofilm formation[1][2][3]:
-
3-Hydroxypalmitic acid methyl ester (3-OH-PAME)
-
(R)-methyl-3-hydroxymyristate ((R)-3-OH-MAME)
These molecules are synthesized by the methyltransferase PhcB and are sensed by the histidine kinase PhcS[4]. As the bacterial population density increases, the concentration of these signaling molecules rises, leading to the activation of the Phc quorum-sensing system. This, in turn, triggers the expression of a wide array of genes, including those responsible for the production of exopolysaccharides (EPS), which are critical for biofilm formation and virulence[1][5].
Quantitative Data on 3-OH-FA Signaling
The activity of these signaling molecules is observed at very low concentrations, highlighting their potency as autoinducers.
| Signaling Molecule | Bacterial Species | Effective Concentration | Reference |
| 3-Hydroxypalmitic acid methyl ester (3-OH-PAME) | Ralstonia solanacearum | ≤1 nM | [6][7] |
| (R)-methyl-3-hydroxymyristate ((R)-3-OH-MAME) | Ralstonia solanacearum | Not explicitly quantified, but acts as the primary QS signal in many strains. | [4] |
Signaling Pathway in Ralstonia solanacearum
The Phc quorum-sensing cascade in R. solanacearum is a well-characterized pathway that demonstrates the central role of 3-OH-FAs in regulating virulence.
Role of 3-Hydroxy Fatty Acids in Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. This mode of growth provides protection from environmental stresses and antimicrobial agents. 3-OH-FAs have been implicated in the formation and maintenance of biofilms, particularly in Pseudomonas aeruginosa.
Enrichment of 3-OH-FAs in Pseudomonas aeruginosa Biofilms
Studies have shown that the fatty acid composition of P. aeruginosa cells within a biofilm differs significantly from their free-swimming (planktonic) counterparts. Notably, biofilms exhibit a higher proportion of hydroxy fatty acids[8][9][10].
| Fatty Acid Class | Planktonic Cells (mol%) | Biofilm Cells (mol%) | Reference |
| Hydroxy fatty acids | ~15.2% | ~17.8% | [11] |
| Saturated fatty acids | ~31.6% | ~24.1% | [8] |
| Cyclopropane fatty acids | ~9.6% | Lower proportion in biofilms | [8] |
The increase in hydroxy fatty acids, particularly 3-hydroxydecanoic acid (3-OH-C10:0), within the biofilm suggests a role in maintaining the structural integrity of the biofilm matrix or in adapting the cell membrane to the biofilm lifestyle[11].
Hypothetical Role of 3-OH-FAs in Biofilm Structure
The accumulation of 3-OH-FAs in biofilms may contribute to the physical properties of the extracellular matrix and the cell membranes of the embedded bacteria.
Experimental Protocols
Extraction and Quantification of 3-OH-FAs from Bacterial Cultures
This protocol details a robust method for the extraction, derivatization, and quantification of 3-OH-FAs from bacterial cultures using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Bacterial culture
-
Internal standards (e.g., stable isotope-labeled 3-OH-FAs)
-
10 M NaOH
-
6 M HCl
-
Ethyl acetate
-
Nitrogen gas
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
To 500 µL of bacterial culture supernatant or cell lysate, add a known amount of internal standard.
-
For total 3-OH-FA analysis (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-OH-FAs, omit this step.
-
-
Acidification and Extraction:
-
Acidify the samples with 6 M HCl.
-
Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Incubate at 80°C for 1 hour to convert the 3-OH-FAs into their trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Initial oven temperature: 80°C for 5 minutes.
-
Ramp 1: 3.8°C/min to 200°C.
-
Ramp 2: 15°C/min to 290°C, hold for 6 minutes.
-
-
MS Conditions:
-
Operate in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the TMS-derivatized 3-OH-FAs and their corresponding internal standards.
-
-
-
Quantification:
-
Calculate the concentration of each 3-OH-FA by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Biofilm Formation Assay in Response to 3-OH-FAs
This protocol allows for the quantitative assessment of biofilm formation by a bacterial strain in the presence of varying concentrations of a specific 3-OH-FA.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sterile 96-well microtiter plates
-
3-OH-FA stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Preparation of Inoculum:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.05.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the desired concentrations of the 3-OH-FA. Include a solvent control (medium with the same amount of solvent used for the 3-OH-FA stock) and a negative control (medium only).
-
Add the diluted bacterial culture to each well.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) without shaking.
-
-
Staining and Quantification:
-
Carefully remove the planktonic cells by gently washing the wells with sterile water.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid to each well.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance values of the wells treated with the 3-OH-FA to the solvent control to determine the effect on biofilm formation.
-
Experimental Workflow for Studying 3-OH-FA Signaling
A systematic approach is crucial for elucidating the role of a specific 3-OH-FA in a bacterial signaling pathway.
Conclusion and Future Directions
3-Hydroxy fatty acids have emerged as a significant class of signaling molecules in the microbial world, mediating complex behaviors such as quorum sensing and biofilm formation, as well as intricate interactions with host organisms. The examples of 3-OH-PAME and (R)-3-OH-MAME in Ralstonia solanacearum and the enrichment of 3-OH-FAs in Pseudomonas aeruginosa biofilms underscore their importance. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate these fascinating molecules.
Future research in this field should focus on:
-
Identifying novel 3-OH-FA signaling molecules in a wider range of microbial species.
-
Elucidating the enzymatic pathways responsible for their synthesis and the specific receptors involved in their detection.
-
Quantifying the production and signaling thresholds of these molecules under various environmental conditions.
-
Exploring the potential of targeting 3-OH-FA signaling pathways for the development of novel antimicrobial and anti-biofilm strategies.
By continuing to unravel the roles of 3-hydroxy fatty acids in microbial communication, we can gain deeper insights into the functioning of microbial communities and develop new approaches to control their behavior in medical, industrial, and environmental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum. | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishlarvae.org [fishlarvae.org]
- 9. Characterization of Pseudomonas aeruginosa fatty acid profiles in biofilms and batch planktonic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
The Antibacterial Potential of 3-Hydroxycapric Acid Against Oral Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oral diseases, primarily driven by pathogenic bacteria, remain a significant global health concern. The increasing prevalence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This technical guide delves into the potential of 3-Hydroxycapric acid, a medium-chain hydroxy fatty acid, as a therapeutic agent against key oral pathogens. While direct research on this compound is nascent, this document synthesizes existing knowledge on the antibacterial properties of medium-chain fatty acids (MCFAs), proposes a likely mechanism of action, provides detailed experimental protocols for its evaluation, and outlines potential signaling pathways involved in its antimicrobial activity.
Introduction: The Promise of Medium-Chain Fatty Acids in Oral Health
The oral cavity harbors a complex and dynamic microbial ecosystem. An imbalance in this microbiome, often characterized by the overgrowth of specific pathogens, can lead to prevalent diseases such as dental caries and periodontitis. Key etiological agents include the acid-producing Streptococcus mutans and the anaerobic, inflammatory Porphyromonas gingivalis.
Medium-chain fatty acids (MCFAs), with carbon chains ranging from 6 to 12 atoms, have garnered attention for their broad-spectrum antimicrobial properties.[1][2] Capric acid (C10), the parent molecule of this compound, has demonstrated inhibitory effects against a variety of oral bacteria.[3] The addition of a hydroxyl group, as in this compound, may alter its physicochemical properties, potentially enhancing its antimicrobial efficacy and specificity. This guide explores the current understanding and future research directions for this compound as a targeted antibacterial agent in oral healthcare.
Quantitative Data on the Antibacterial Activity of Medium-Chain Fatty Acids Against Oral Pathogens
Direct quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against specific oral pathogens, are not yet available in peer-reviewed literature. However, studies on related MCFAs provide a strong indication of its potential efficacy. The following table summarizes the reported MIC values for capric acid and other relevant MCFAs against key oral bacteria.
| Fatty Acid | Oral Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| Capric Acid (C10) | Streptococcus mutans | Broadly inhibitory | [2][3] |
| Capric Acid (C10) | Porphyromonas gingivalis | 1.25 mM | [4] |
| Lauric Acid (C12) | Streptococcus mutans | Broadly inhibitory | [2][3] |
| Octanoic Acid (C8) | Porphyromonas gingivalis | 5 mM | [4] |
Note: The data presented above is for capric acid and other MCFAs and should be considered as indicative of the potential activity of this compound. Further research is imperative to establish the specific MIC and MBC values for this compound against a comprehensive panel of oral pathogens.
Proposed Mechanism of Action of this compound
The primary antibacterial mechanism of medium-chain fatty acids is widely accepted to be the disruption of the bacterial cell membrane.[5][6][7] The lipophilic nature of the fatty acid allows it to intercalate into the phospholipid bilayer of the bacterial cell membrane. This insertion is believed to cause a series of detrimental events, ultimately leading to cell death.
The proposed mechanism for this compound involves the following steps:
-
Adsorption and Intercalation: The this compound molecule, due to its amphipathic nature, adsorbs to the surface of the bacterial cell membrane. Its hydrocarbon tail then inserts into the hydrophobic core of the lipid bilayer.
-
Membrane Fluidity Alteration: The presence of the fatty acid molecules within the membrane disrupts the ordered packing of the phospholipids, leading to an increase in membrane fluidity.
-
Increased Permeability: This disruption creates transient pores or channels in the membrane, increasing its permeability to ions and small molecules.
-
Dissipation of Ion Gradients: The increased permeability leads to the leakage of essential intracellular components, such as potassium ions (K+) and ATP, and the dissipation of the proton motive force, which is crucial for energy production.
-
Inhibition of Cellular Processes: The loss of membrane integrity and energy potential inhibits essential cellular processes, including nutrient transport and ATP synthesis.
-
Cell Lysis and Death: The cumulative damage to the cell membrane results in the lysis of the bacterial cell and subsequent death.
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's antibacterial action.
Detailed Experimental Protocols
To rigorously assess the antibacterial properties of this compound against oral pathogens, standardized methodologies are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used and standardized technique.[8][9]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium for the target oral pathogen (e.g., Brain Heart Infusion broth for S. mutans, supplemented Tryptic Soy Broth for P. gingivalis)
-
Standardized inoculum of the test oral pathogen (adjusted to a 0.5 McFarland standard, typically ~1.5 x 10⁸ CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber for P. gingivalis)
Procedure:
-
Preparation of Dilution Series:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at a concentration that is twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate under the appropriate conditions (temperature, atmosphere, and duration) for the specific oral pathogen being tested (e.g., 37°C for 24-48 hours in an anaerobic environment for P. gingivalis).
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Visualizing the MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][10][11] This assay is performed as a subsequent step to the MIC determination.
Materials:
-
Results from the MIC assay
-
Sterile agar (B569324) plates with appropriate growth medium
-
Sterile pipette and spreader
-
Incubator with appropriate atmospheric conditions
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay for a sufficient duration to allow for colony formation.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.
-
Visualizing the MBC Assay Workflow
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Signaling Pathways and Future Directions
Currently, there is no specific information available on the signaling pathways in oral pathogens that are directly affected by this compound. The primary mechanism of action is believed to be direct membrane disruption, which may not involve classical signaling cascades. However, sublethal concentrations of this compound could potentially induce stress responses in bacteria. Future research should investigate:
-
Transcriptomic and Proteomic Analyses: To identify changes in gene and protein expression in oral pathogens upon exposure to sublethal concentrations of this compound. This could reveal stress response pathways and potential secondary targets.
-
Biofilm Inhibition and Disruption: A critical aspect of the pathogenicity of oral bacteria is their ability to form biofilms.[12] Studies should be conducted to determine the efficacy of this compound in preventing biofilm formation and disrupting established biofilms of key oral pathogens.
-
Synergistic Effects: Investigating the combination of this compound with other antimicrobial agents (e.g., chlorhexidine, fluoride) could reveal synergistic interactions, potentially leading to more effective and lower-dose therapeutic strategies.
-
In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the safety and efficacy of this compound in a complex oral environment.
Conclusion
While direct evidence is still emerging, the existing body of research on medium-chain fatty acids provides a strong rationale for investigating this compound as a novel antibacterial agent against oral pathogens. Its proposed mechanism of action, centered on the disruption of the bacterial cell membrane, makes it a promising candidate for combating antibiotic-resistant strains. The detailed experimental protocols provided in this guide offer a clear framework for future research to quantify its efficacy and elucidate its precise mechanisms of action. Further exploration of this compound could pave the way for its incorporation into new oral care products and therapeutic interventions to improve global oral health.
References
- 1. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Effects of Food Additives on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Marked synergistic bactericidal effects and mode of action of medium-chain fatty acids in combination with organic acids against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. benchchem.com [benchchem.com]
- 12. New approaches to combat Porphyromonas gingivalis biofilms - PMC [pmc.ncbi.nlm.nih.gov]
The Keystone of Endotoxicity: A Technical Guide to 3-Hydroxycapric Acid in the Lipopolysaccharide of Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipopolysaccharide (LPS), the primary component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response, with its Lipid A moiety being the principal endotoxic center. Integral to the structure of Lipid A are 3-hydroxy fatty acids, which serve as the primary acyl chains attached to the diglucosamine backbone. This technical guide focuses on 3-hydroxycapric acid (3-OHC10:0), a medium-chain 3-hydroxy fatty acid characteristic of the Lipid A from several Gram-negative species. We delve into its structural role, its critical function in the activation of the Toll-like receptor 4 (TLR4) signaling pathway, its utility as a biomarker for bacterial detection, and the analytical methodologies for its quantification. This document serves as a comprehensive resource, providing structured data, detailed experimental protocols, and visual pathways to aid researchers and drug development professionals in understanding and targeting this key molecular component.
Introduction: The Architecture of an Endotoxin
Gram-negative bacteria are characterized by an outer membrane that serves as a formidable protective barrier. This membrane's outer leaflet is dominated by lipopolysaccharide (LPS), a large glycolipid essential for bacterial viability and structural integrity.[1] LPS is composed of three distinct domains:
-
O-Antigen : A repeating polysaccharide chain that is the primary surface antigen and is highly variable between bacterial serotypes.
-
Core Oligosaccharide : A conserved sugar chain that links the O-Antigen to Lipid A.
-
Lipid A : The hydrophobic anchor of the LPS molecule, embedded in the outer membrane. It is the most conserved part of LPS and is responsible for its endotoxic activity, triggering a powerful immune response in mammals.[2]
The core of Lipid A is a phosphorylated β-(1→6)-linked diglucosamine disaccharide. Covalently attached to this backbone are several fatty acid chains. These are categorized as "primary" (amide- and ester-linked directly to the sugar backbone) and "secondary" (ester-linked to the 3-hydroxy group of a primary fatty acid). The primary acyl chains are predominantly 3-hydroxy fatty acids, and their chain length is a key determinant of the immunological potency of the LPS molecule.[3]
This compound (also known as 3-hydroxydecanoic acid, 3-OH C10:0) is a 10-carbon saturated 3-hydroxy fatty acid. Its presence is characteristic of the Lipid A of specific Gram-negative bacteria, most notably Pseudomonas aeruginosa.[4][5] Understanding its structure, function, and detection is paramount for diagnosing infections and developing novel therapeutics that can modulate or block the septic cascade initiated by LPS.
Immunological Recognition: The TLR4 Signaling Cascade
The innate immune system recognizes LPS through a sophisticated receptor complex. The binding of LPS initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, a critical step in fighting infection but also a potential trigger for septic shock if dysregulated.[6]
The key players in this recognition event are:
-
LPS-Binding Protein (LBP) : An acute-phase protein in the plasma that binds to LPS aggregates.
-
CD14 : A glycosylphosphatidylinositol (GPI)-anchored or soluble protein that receives monomeric LPS from LBP.
-
Myeloid Differentiation factor 2 (MD-2) : A co-receptor that forms a stable complex with TLR4 on the cell surface. MD-2 contains a deep hydrophobic pocket that directly binds the acyl chains of Lipid A.
-
Toll-Like Receptor 4 (TLR4) : The transmembrane signaling receptor. The binding of the LPS-MD-2 complex induces the homodimerization of TLR4, triggering intracellular signaling.[7]
Upon dimerization, TLR4 recruits intracellular adaptor proteins via its Toll/interleukin-1 receptor (TIR) domain, initiating two principal downstream pathways:
-
MyD88-Dependent Pathway : This is the early-phase response. The TLR4 dimer recruits the adaptors Mal (TIRAP) and MyD88, leading to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase. This culminates in the activation of the transcription factor NF-κB and MAP kinases, driving the expression of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]
-
TRIF-Dependent Pathway : This is a delayed response that occurs after the internalization of the TLR4 complex. It involves the adaptors TRAM and TRIF. This pathway leads to the activation of the transcription factor IRF3, which is essential for the production of type I interferons (IFN-α and IFN-β).[7][8]
The precise structure of Lipid A, including the number and length of its acyl chains like this compound, is crucial for its fit within the MD-2 pocket and the subsequent dimerization and activation of TLR4.[9]
Quantitative Data: 3-Hydroxy Fatty Acid Diversity in Lipid A
The fatty acid composition of Lipid A is not uniform across all Gram-negative bacteria. The chain length of the primary 3-hydroxy fatty acids is a key variable. While Escherichia coli and Salmonella species predominantly feature 3-hydroxytetradecanoic acid (3-OH C14:0), other genera utilize different chain lengths.[6][10] This diversity is immunologically significant, as it affects the binding affinity to the MD-2/TLR4 complex. The following table summarizes the 3-hydroxy fatty acid composition of Lipid A from several representative Gram-negative bacteria, highlighting the presence of this compound (3-OH C10:0).
| Bacterial Species | Primary 3-Hydroxy Fatty Acids (3-OH FA) in Lipid A | Molar Ratio / Relative Abundance | Reference(s) |
| Pseudomonas aeruginosa | 3-OH C10:0, 3-OH C12:0, 2-OH C12:0 | Variable by strain and culture conditions. 3-OH C12:0 is often the most abundant hydroxy fatty acid. | [4][5][11] |
| Bordetella parapertussis | 3-OH C10:0, 3-OH C14:0 | Molar ratio of (3-OH C10:0) : (3-OH C14:0) is approximately 0.5 : 2.0 (or 1:4). | [5] |
| Bordetella pertussis | 3-OH C10:0, 3-OH C12:0, 3-OH C14:0 | Qualitative data indicates presence; 3-OH C14:0 and 3-OH C10:0 are major components of the bound lipids. | [8] |
| Vibrio cholerae | 3-OH C12:0 (3-hydroxylaurate), 3-OH C14:0 | Predominantly hexa-acylated with 3-OH C12:0 and 3-OH C14:0 as primary chains. | [1][12][13] |
| Escherichia coli | 3-OH C14:0 (3-hydroxymyristate) | Predominantly contains 3-OH C14:0. 3-OH C10:0 is not a typical component. | [6][14] |
| Salmonella enterica | 3-OH C14:0 (3-hydroxymyristate) | Predominantly contains 3-OH C14:0. A study of S. Typhi showed 3-OH C14:0 comprised 55.9% of total Lipid A fatty acids. | [10][14] |
| Helicobacter pylori | 3-OH C16:0, 3-OH C18:0 | Characterized by longer-chain 3-hydroxy fatty acids; lacks 3-OH C10:0. This contributes to its lower endotoxic activity. | [6][15] |
Note: The ratios and abundances can vary based on bacterial strain, growth phase, and environmental conditions such as temperature.
Experimental Protocols for Analysis
The quantification of this compound, typically as a proxy for total LPS from specific bacteria, relies on sophisticated analytical techniques. The most common approach involves hydrolysis to release the fatty acids from the Lipid A backbone, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for quantifying 3-hydroxy fatty acids. The protocol involves converting the non-volatile fatty acids into volatile derivatives for analysis.
Methodology:
-
Sample Preparation & Hydrolysis :
-
Start with a known quantity of sample (e.g., bacterial pellet, plasma, tissue homogenate).
-
Add an internal standard, such as a stable isotope-labeled 3-hydroxy fatty acid (e.g., ¹³C-labeled 3-OH C10:0), to correct for sample loss during preparation.
-
Perform hydrolysis to cleave fatty acids from Lipid A. Alkaline hydrolysis (e.g., using 4 M NaOH at 100°C for 4 hours) is preferred over acidic hydrolysis to minimize degradation of the 3-hydroxy fatty acids.
-
Neutralize the sample with a strong acid (e.g., 6 M HCl).
-
-
Liquid-Liquid Extraction :
-
Extract the released fatty acids from the aqueous solution using an organic solvent such as ethyl acetate (B1210297) or a chloroform:methanol mixture.
-
Perform the extraction twice to ensure complete recovery.
-
Combine the organic phases and evaporate the solvent to dryness under a stream of nitrogen gas.
-
-
Derivatization :
-
The dried extract contains free fatty acids, which are not volatile enough for GC analysis.
-
Derivatize both the carboxyl and hydroxyl groups. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This reaction is typically carried out at 80°C for 1 hour. This converts the analyte into its volatile trimethylsilyl (B98337) (TMS) ether/ester derivative.
-
-
GC-MS Analysis :
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography : Use a non-polar capillary column (e.g., HP-5MS) to separate the fatty acid derivatives based on their boiling points and interaction with the stationary phase. A typical temperature program starts at a low temperature (e.g., 80°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 290°C) to elute all compounds.
-
Mass Spectrometry : As the compounds elute from the GC column, they are ionized (typically by Electron Impact, EI) and fragmented. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect and quantify specific, characteristic fragment ions for the analyte and the internal standard, ensuring high sensitivity and specificity.
-
-
Quantification :
-
Create a calibration curve using known concentrations of a this compound standard.
-
Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol: Analysis of Intact Lipid A by LC-MS
Liquid chromatography-mass spectrometry can be used to analyze the entire Lipid A molecule without prior hydrolysis, providing structural information about the complete acylation pattern.
Methodology:
-
LPS/Lipid A Extraction :
-
Isolate LPS from bacterial cultures using methods like the hot phenol-water extraction.
-
To isolate Lipid A, perform mild acid hydrolysis on the purified LPS (e.g., 1% acetic acid at 100°C for 1-2 hours) to cleave the ketosidic linkage between the core oligosaccharide and Lipid A.
-
Centrifuge the sample; the insoluble Lipid A will form a pellet. Wash the pellet multiple times with water and/or ethanol (B145695) to remove sugars.
-
-
LC Separation :
-
Resuspend the purified Lipid A in a suitable solvent (e.g., a chloroform:methanol mixture).
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Use a reversed-phase column (e.g., C18) for separation.
-
The mobile phases typically consist of an organic solvent system, often containing a volatile modifier like ammonia (B1221849) or formic acid to improve ionization and peak shape. A gradient elution program is used to separate the different Lipid A species based on their hydrophobicity.
-
-
MS Analysis :
-
The eluent from the LC column is directed into the ion source of the mass spectrometer, typically an Electrospray Ionization (ESI) source operated in negative ion mode, as the phosphate (B84403) groups on Lipid A are readily deprotonated.
-
The mass analyzer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) acquires high-resolution mass spectra, allowing for the determination of the exact mass of the different Lipid A species eluting from the column.
-
Tandem mass spectrometry (MS/MS) can be performed by selecting a specific Lipid A ion, fragmenting it, and analyzing the resulting product ions. This provides detailed structural information, including the identity and location of the various fatty acid chains.
-
References
- 1. Amino acid addition to Vibrio cholerae LPS establishes a link between surface remodeling in Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipid analysis of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of Bordetella parapertussis lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Analyses of Lipid A Diversity in Gram-Negative Intestinal Bacteria Using Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic lipids of Bordetella pertussis: simple fatty acid composition, hydroxy fatty acids, and an ornithine-containing lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Structural characterization of the lipid A component of Helicobacter pylori rough- and smooth-form lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of a novel Vibrio cholerae lipid A secondary hydroxy-acyltransferase and its role in innate immune recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the lipopolysaccharide from Vibrio cholerae 395 (Ogawa) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipid A in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Dual Role of 3-Hydroxy Fatty Acids in Host-Pathogen Interactions: A Technical Guide
Executive Summary: 3-Hydroxy fatty acids (3-OH FAs) are hydroxylated lipids that serve as crucial signaling molecules and structural components in the complex interplay between hosts and pathogens. Originating from both bacterial metabolism, particularly as integral parts of the lipopolysaccharide (LPS) in Gram-negative bacteria, and from host mitochondrial fatty acid β-oxidation, these molecules play a multifaceted role. In host defense, they function as Pathogen-Associated Molecular Patterns (PAMPs) that trigger innate immune responses through specific receptors like Toll-like receptor 4 (TLR4) in mammals and the LORE receptor in plants. Conversely, certain pathogens exploit 3-OH FAs to evade immune detection and promote their survival. Their unique presence in bacteria also positions them as valuable biomarkers for the diagnosis of infections. This technical guide provides an in-depth exploration of the functions of 3-OH FAs, details key experimental protocols for their analysis, and summarizes quantitative data to inform researchers, scientists, and drug development professionals.
Introduction to 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids (3-OH FAs) are characterized by a hydroxyl group on the third carbon (β-carbon) of the fatty acid chain.[1] They are amphiphilic molecules whose hydrocarbon chains can be saturated or unsaturated, linear or branched.[1] While they are intermediate products of mitochondrial fatty acid oxidation in eukaryotes, they are famously known as signature components of the Lipid A moiety of lipopolysaccharide (LPS), the major endotoxin (B1171834) of Gram-negative bacteria.[2][3] This dual origin is a critical consideration in their study, as their presence in a host can signify either a pathogenic invasion or a metabolic process.[2][4] Their chain length, ranging from short to very long, often dictates their specific biological function and the host receptors they interact with.
3-OH FAs as Pathogen-Associated Molecular Patterns (PAMPs)
The host immune system has evolved to recognize conserved microbial structures, known as PAMPs, to initiate a defensive response. 3-OH FAs, particularly those of bacterial origin, are potent PAMPs in both the plant and animal kingdoms.
Recognition in Plants
In plants like Arabidopsis thaliana, medium-chain 3-OH FAs (mc-3-OH-FAs) with acyl chains of 8 to 12 carbons are recognized as potent elicitors of Pattern-Triggered Immunity (PTI).[5][6] This recognition is mediated by the cell-surface receptor kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE).[6][7][8][9] Free (R)-3-hydroxydecanoic acid (3-OH-C10:0) has been identified as the strongest immune elicitor in this context.[6][7] The sensing of these simple bacterial metabolites by LORE activates downstream signaling, including cytosolic calcium influx and the production of reactive oxygen species (ROS), leading to enhanced resistance against pathogenic bacteria like Pseudomonas syringae.[5][6] Interestingly, more complex molecules containing 3-OH-FA building blocks, such as intact LPS or rhamnolipids, do not trigger this specific LORE-dependent response, highlighting the plant's ability to sense the free metabolite.[7][9]
Recognition in Mammals
In mammals, 3-OH FAs are primarily recognized as part of the larger LPS molecule. The lipid A component of LPS, which contains multiple 3-OH FA chains (typically C10 to C18), is the principal PAMP responsible for endotoxic activity.[2] The recognition of LPS is a multi-step process involving the Lipopolysaccharide Binding Protein (LBP), which extracts LPS from the bacterial membrane and presents it to the CD14 receptor. CD14 then loads LPS onto the myeloid differentiation factor 2 (MD-2) and Toll-like receptor 4 (TLR4) complex.[10] This binding event induces the dimerization of the TLR4-MD-2 complex, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines, triggering a potent innate immune response characteristic of sepsis.[10][11][12]
References
- 1. Frontiers | Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions [frontiersin.org]
- 2. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 3. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Saturated fatty acids trigger TLR4-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
3-Hydroxycapric Acid: An In-Depth Technical Guide on its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDCA), is a medium-chain 3-hydroxy fatty acid. As an intermediate in fatty acid β-oxidation, its role in cellular bioenergetics is of significant interest, particularly concerning its impact on mitochondrial function.[1] Dysregulation of fatty acid oxidation and the accumulation of its intermediates have been implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mitochondria, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Metabolic Context: Fatty Acid β-Oxidation
This compound is a key intermediate in the mitochondrial β-oxidation of capric acid (a 10-carbon fatty acid). This metabolic pathway is a major source of cellular energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The process involves a cyclical series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. These products then enter the citric acid cycle and the electron transport chain to generate ATP.
The formation of this compound (in its CoA ester form, 3-hydroxydecanoyl-CoA) is catalyzed by enoyl-CoA hydratase, and its subsequent oxidation to 3-ketodecanoyl-CoA is carried out by 3-hydroxyacyl-CoA dehydrogenase.[2] Deficiencies in the latter enzyme can lead to the accumulation of 3-hydroxy fatty acids, which has been associated with mitochondrial dysfunction.[3]
Quantitative Effects of this compound on Mitochondrial Function
Studies on isolated rat heart mitochondria have provided quantitative data on the effects of this compound and other 3-hydroxy fatty acids on key mitochondrial parameters. The following tables summarize these findings, primarily based on the work of Tonin et al. (2013). It is important to note that in several assays, this compound showed less pronounced effects compared to its longer-chain counterparts, such as 3-hydroxytetradecanoic acid (3-HTA) and 3-hydroxypalmitic acid (3-HPA).
Table 1: Effect of 3-Hydroxy Fatty Acids on Mitochondrial Respiration
| Compound (Concentration) | Substrate | State 4 Respiration (nmol O2/min/mg protein) | State 3 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) | ADP/O Ratio |
| Control | Glutamate/Malate (B86768) | 10.2 ± 0.8 | 65.3 ± 4.1 | 6.4 ± 0.3 | 2.8 ± 0.1 |
| 3-HDCA (100 µM) | Glutamate/Malate | 12.1 ± 1.1 | 60.5 ± 5.2 | 5.0 ± 0.4 | 2.5 ± 0.2 |
| 3-HTA (100 µM) | Glutamate/Malate | 25.4 ± 2.3 | 48.7 ± 3.9 | 1.9 ± 0.1 | 1.5 ± 0.1 |
| 3-HPA (100 µM) | Glutamate/Malate | 30.1 ± 2.8 | 40.2 ± 3.5 | 1.3 ± 0.1 | 1.2 ± 0.1 |
| Control | Succinate (B1194679) | 25.3 ± 1.9 | 101.2 ± 7.5 | 4.0 ± 0.2 | 1.8 ± 0.1 |
| 3-HDCA (100 µM) | Succinate | 28.1 ± 2.5 | 95.3 ± 8.1 | 3.4 ± 0.3 | 1.6 ± 0.1 |
| 3-HTA (100 µM) | Succinate | 50.6 ± 4.7 | 75.9 ± 6.8 | 1.5 ± 0.1 | 1.1 ± 0.1 |
| 3-HPA (100 µM) | Succinate | 60.7 ± 5.5 | 68.8 ± 6.2 | 1.1 ± 0.1 | 0.9 ± 0.1 |
| p < 0.05 vs. Control; **p < 0.01 vs. Control. Data adapted from Tonin et al., 2013. |
Table 2: Effect of 3-Hydroxy Fatty Acids on Mitochondrial Membrane Potential, NAD(P)H Levels, and H₂O₂ Production
| Compound (Concentration) | Mitochondrial Membrane Potential (ΔΨ, % of Control) | NAD(P)H Content (% of Control) | H₂O₂ Production (nmol/min/mg protein) |
| Control | 100 | 100 | 0.25 ± 0.03 |
| 3-HDCA (100 µM) | 95.2 ± 4.8 | 90.1 ± 7.5 | 0.22 ± 0.02 |
| 3-HTA (100 µM) | 65.3 ± 5.1 | 55.4 ± 4.9 | 0.15 ± 0.01 |
| 3-HPA (100 µM) | 50.1 ± 4.5 | 40.2 ± 3.8 | 0.11 ± 0.01 |
| **p < 0.01 vs. Control. Data adapted from Tonin et al., 2013. |
These data suggest that while longer-chain 3-hydroxy fatty acids act as potent uncouplers of oxidative phosphorylation, this compound has a milder, though still noticeable, effect on the respiratory control ratio.[3] The uncoupling effect is characterized by an increase in state 4 respiration (oxygen consumption in the absence of ADP), a decrease in state 3 respiration (ADP-stimulated oxygen consumption), and a subsequent reduction in the RCR and ADP/O ratio, indicating reduced efficiency of ATP synthesis.[3] Furthermore, the observed decrease in mitochondrial membrane potential and NAD(P)H content with longer-chain 3-hydroxy fatty acids is consistent with an uncoupling mechanism.[3]
Experimental Protocols
The following are summaries of the key experimental methodologies used to obtain the data presented above, based on the procedures described by Tonin et al. (2013).
Isolation of Rat Heart Mitochondria
-
Male Wistar rats (2-3 months old) are euthanized, and their hearts are excised and placed in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
The heart tissue is minced and homogenized in the isolation buffer.
-
The homogenate is centrifuged at a low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 9,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford assay.
Measurement of Mitochondrial Respiration
-
Oxygen consumption is measured polarographically using a Clark-type oxygen electrode in a thermostatically controlled chamber (30°C).
-
Isolated mitochondria (0.5 mg protein/mL) are incubated in a respiration medium (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
Respiratory substrates (5 mM glutamate/5 mM malate or 5 mM succinate in the presence of 1 µM rotenone) are added to initiate state 2 respiration.
-
State 3 respiration is initiated by the addition of 200 µM ADP.
-
State 4 respiration is measured after the phosphorylation of the added ADP.
-
The Respiratory Control Ratio (RCR) is calculated as the ratio of state 3 to state 4 respiration rate.
-
The ADP/O ratio is calculated from the amount of ADP added and the total oxygen consumed during state 3.
Measurement of Mitochondrial Membrane Potential (ΔΨ)
-
Mitochondrial membrane potential is estimated spectrofluorometrically using a fluorescent probe such as safranine O.
-
Isolated mitochondria are incubated in the respiration medium with the addition of the fluorescent probe.
-
The fluorescence is monitored over time, and changes are recorded upon the addition of respiratory substrates and the 3-hydroxy fatty acids being tested. A decrease in fluorescence indicates mitochondrial membrane depolarization.
Measurement of NAD(P)H Content
-
The autofluorescence of the mitochondrial NAD(P)H pool is measured spectrofluorometrically.
-
Isolated mitochondria are incubated in the respiration medium, and the fluorescence is measured at an excitation wavelength of 366 nm and an emission wavelength of 450 nm.
-
Changes in fluorescence are recorded after the addition of respiratory substrates and the test compounds.
Measurement of Hydrogen Peroxide (H₂O₂) Production
-
H₂O₂ production is measured spectrofluorometrically using the Amplex Red reagent in the presence of horseradish peroxidase.
-
Isolated mitochondria are incubated in the respiration medium with the addition of Amplex Red and horseradish peroxidase.
-
The increase in fluorescence, resulting from the oxidation of Amplex Red to resorufin (B1680543) in the presence of H₂O₂, is monitored over time.
Signaling Pathways and Mechanisms of Action
The accumulation of 3-hydroxy fatty acids can impact mitochondrial function not only through direct effects on the electron transport chain but also by influencing key cellular signaling pathways.
Uncoupling of Oxidative Phosphorylation and the Mitochondrial Permeability Transition Pore (mPTP)
The uncoupling effect of 3-hydroxy fatty acids, particularly the longer-chain ones, appears to be linked to the opening of the mitochondrial permeability transition pore (mPTP).[3] The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death. The study by Tonin et al. (2013) demonstrated that the uncoupling effects of 3-HTA were prevented by cyclosporin (B1163) A, a known inhibitor of the mPTP.[3] This suggests that the accumulation of these metabolites may trigger mPTP opening, leading to the observed mitochondrial dysfunction.
AMP-Activated Protein Kinase (AMPK) Signaling
Medium-chain fatty acids (MCFAs) can influence cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[4][5][6] Activation of AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP. While direct studies on this compound and AMPK are limited, it is plausible that as an MCFA derivative, it could modulate this pathway. AMPK activation can lead to increased mitochondrial biogenesis and enhanced fatty acid oxidation, which could be a compensatory response to the initial mitochondrial stress.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Fatty acids and their derivatives are natural ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[7][8][9] PPARα, in particular, is highly expressed in tissues with high rates of fatty acid oxidation and plays a crucial role in upregulating genes involved in fatty acid uptake, activation, and mitochondrial β-oxidation.[9] Decanoic acid, the parent molecule of this compound, is a known PPARγ ligand.[10] Activation of PPARs can lead to increased mitochondrial biogenesis and function, suggesting another potential pathway through which this compound could influence mitochondrial health.[11]
References
- 1. Frontiers | The Link Between the Mitochondrial Fatty Acid Oxidation Derangement and Kidney Injury [frontiersin.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK, Mitochondrial Function, and Cardiovascular Disease [mdpi.com]
- 7. Peroxisome proliferator-activated receptor mediates induction of the mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase gene by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARs and Mitochondrial Metabolism: From NAFLD to HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARs modulate cardiac metabolism and mitochondrial function in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PPARγ as a therapeutic target to rescue mitochondrial function in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Diversity of 3-Hydroxy Fatty Acids in Environmental Samples: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diversity, analysis, and significance of 3-hydroxy fatty acids (3-OH-FAs) in various environmental matrices. These molecules, primarily originating from the outer membrane of Gram-negative bacteria, are increasingly recognized as valuable biomarkers for bacterial biomass, endotoxin (B1171834) levels, and paleoenvironmental conditions. This document details the methodologies for their extraction and quantification, presents quantitative data from recent studies, and illustrates key biological and analytical pathways.
Diversity and Abundance of 3-Hydroxy Fatty Acids in the Environment
3-Hydroxy fatty acids are structural components of the lipid A moiety of lipopolysaccharides (LPS) found in the outer membrane of most Gram-negative bacteria. Their carbon chain length typically ranges from 8 to 18 carbons. The distribution and concentration of these fatty acids can vary significantly depending on the microbial community composition and the environmental matrix.
Quantitative Data Overview
The following tables summarize the concentrations of various 3-OH-FAs reported in soil, atmospheric aerosols, and lake sediments. These values highlight the ubiquitous nature of these bacterial biomarkers.
Table 1: Concentration of 3-Hydroxy Fatty Acids in Soil Samples
| 3-OH-FA Chain Length | Concentration Range (ng/g dry soil) | Soil Type/Location | Reference |
| C10:0 | 50 - 500 | Various global soils | [1] |
| C12:0 | 100 - 1000 | Various global soils | [1] |
| C14:0 | 200 - 2000 | Various global soils | [1] |
| C15:0 (iso/anteiso) | 50 - 800 | Shennongjia Mountain, China | [2] |
| C16:0 | 150 - 1500 | Various global soils | [1] |
| C17:0 (iso/anteiso) | 30 - 600 | Shennongjia Mountain, China | [2] |
| C18:0 | 20 - 400 | Various global soils | [1] |
| Total 3-OH-FAs | ~500 - 6000 | Various global soils | [1][2] |
Table 2: Concentration of 3-Hydroxy Fatty Acids in Atmospheric Aerosols
| 3-OH-FA Chain Length | Concentration Range (ng/m³) | Location | Particle Size | Reference |
| C10:0 | 0.1 - 1.5 | Hong Kong (Urban & Rural) | PM2.5 & PM2.5-10 | |
| C12:0 | 0.05 - 0.8 | Hong Kong (Urban & Rural) | PM2.5 & PM2.5-10 | |
| C14:0 | 0.1 - 1.2 | Hong Kong (Urban & Rural) | PM2.5 & PM2.5-10 | |
| C16:0 | 0.2 - 2.0 | Hong Kong (Urban & Rural) | PM2.5 & PM2.5-10 | |
| C18:0 | 0.02 - 0.3 | Hong Kong (Urban & Rural) | PM2.5 & PM2.5-10 | |
| Total Endotoxins (estimated from 3-OH-FAs) | 1.35 - 9.4 | Hong Kong (Urban & Rural) | PM2.5 & PM2.5-10 |
Table 3: Concentration of 3-Hydroxy Fatty Acids in Lake Sediments
| 3-OH-FA Chain Length | Concentration Range (µg/g Total Organic Carbon) | Location | Reference |
| C10-C18 | 12 - 205 | Various German and Russian Lakes | [3] |
| Total 3-OH-FAs | Not specified | 20 Chinese alkaline lakes | [4] |
Experimental Protocols for 3-OH-FA Analysis
Accurate quantification of 3-OH-FAs from complex environmental matrices requires robust and optimized analytical procedures. The following sections provide detailed protocols for soil, water, and air samples.
Analysis of 3-OH-FAs in Soil Samples
This protocol is adapted from a novel microwave-assisted acid digestion method, which has been shown to be more efficient than traditional methods[5].
1. Sample Preparation and Lipid Extraction:
-
Freeze-dry and sieve the soil sample.
-
Weigh an appropriate amount of soil (0.5-5 g depending on organic content) into a microwave extraction vessel[6].
-
Add an internal standard, such as deuterated 3-hydroxytetradecanoic acid (d5-3-OH-C14:0).
-
Add 10 mL of 3 M HCl.
-
Perform microwave-assisted acid digestion at 130°C for 55 minutes[5].
-
After cooling, perform liquid-liquid extraction with a solvent mixture such as dichloromethane (B109758) (DCM) or hexane. Collect the organic phase.
2. Derivatization for GC-MS Analysis:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[7].
-
Heat the mixture at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl and carboxyl groups[7].
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC):
- Column: HP-5MS capillary column (or equivalent).
- Injection Volume: 1 µL.
- Inlet Temperature: 280°C.
- Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes[7].
-
Mass Spectrometer (MS):
- Ionization Mode: Electron Impact (EI).
- Analysis Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor characteristic fragment ions, such as m/z 175 for TMS-derivatized 3-OH-FAs[8].
Analysis of 3-OH-FAs in Water Samples
This protocol utilizes solid-phase extraction (SPE) for the concentration and purification of 3-OH-FAs from aqueous matrices.
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
Filter the water sample (e.g., 1 L) to remove particulate matter.
-
Acidify the sample to a pH of approximately 3 with HCl to protonate the fatty acids.
-
Add an internal standard.
-
SPE Cartridge Conditioning: Use a reversed-phase SPE cartridge (e.g., C18). Condition the cartridge sequentially with methanol (B129727) and then acidified water (pH 3)[1].
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of ~5-10 mL/min.
-
Washing: Wash the cartridge with acidified water to remove polar impurities.
-
Elution: Elute the retained 3-OH-FAs with a suitable organic solvent, such as acetonitrile (B52724) or a mixture of ethyl acetate (B1210297) and methanol[1].
2. Derivatization and Instrumental Analysis:
-
Follow the same derivatization and GC-MS or LC-MS/MS procedures as outlined for soil samples. For LC-MS/MS, derivatization is often not required.
Analysis of 3-OH-FAs in Air Samples
This protocol is designed for the analysis of 3-OH-FAs collected on air filters.
1. Sample Preparation and Extraction:
-
Cut a portion of the air filter (e.g., glass fiber or quartz) and place it in a glass tube.
-
Add an internal standard.
-
Perform hydrolysis to release the 3-OH-FAs from the LPS. This can be achieved by adding 1 M NaOH and heating[9].
-
Neutralize the solution and proceed with liquid-liquid extraction or SPE as described for water samples to isolate the fatty acids.
2. Derivatization and Instrumental Analysis:
-
Follow the same derivatization and GC-MS or LC-MS/MS procedures as detailed for soil and water samples.
Key Signaling Pathways and Analytical Workflows
Understanding the biological origin and the analytical process is crucial for interpreting the data on 3-OH-FAs. The following diagrams, generated using Graphviz, illustrate these key pathways.
Bacterial Type II Fatty Acid Synthesis (FASII) Pathway
Gram-negative bacteria synthesize fatty acids, including the precursors for 3-OH-FAs, via the Type II Fatty Acid Synthesis (FASII) pathway. This pathway involves a series of enzymatic reactions that sequentially elongate the acyl chain.
Caption: Bacterial Type II Fatty Acid Synthesis (FASII) pathway leading to 3-hydroxyacyl-ACP.
LORE-Mediated Plant Immune Signaling
In plants like Arabidopsis thaliana, medium-chain 3-OH-FAs act as Pathogen-Associated Molecular Patterns (PAMPs) that are recognized by the cell-surface receptor LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION), triggering an immune response[10][11][12].
Caption: LORE-mediated recognition of 3-OH-FAs and downstream immune signaling cascade in plants.
General Analytical Workflow for 3-OH-FA Biomarker Analysis
The overall process of analyzing 3-OH-FAs in environmental samples involves several key stages, from sample collection to data interpretation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Membrane lipid adaptation of soil Bacteroidetes isolates to temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. BG - Development of global temperature and pH calibrations based on bacterial 3-hydroxy fatty acids in soils [bg.copernicus.org]
- 9. Tyrosine phosphorylation of the lectin receptor‐like kinase LORE regulates plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of 3-Hydroxycapric Acid in Fungal-Amoeba Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic interplay between the pathogenic fungus Cryptococcus neoformans and its environmental predator, the amoeba Acanthamoeba castellanii, offers a compelling model for understanding fungal virulence and survival mechanisms. A key mediator in this interaction is 3-Hydroxycapric acid (also referred to as 3-hydroxydecanoic acid), a secreted oxylipin that confers significant protection to the fungus against amoebal phagocytosis. This technical guide provides an in-depth analysis of the role of this compound, detailing the quantitative effects on fungal survival, outlining the experimental protocols used to elucidate its function, and visualizing the proposed signaling pathways and experimental workflows. This information is critical for researchers investigating fungal pathogenesis and for professionals in drug development seeking to identify novel antifungal targets.
Introduction
Cryptococcus neoformans, an encapsulated yeast, is a significant opportunistic human pathogen responsible for life-threatening meningoencephalitis, particularly in immunocompromised individuals[1]. Its virulence is thought to have evolved from selective pressures in its natural soil environment, where it interacts with predators such as amoebae[1][2]. The ability of C. neoformans to survive and even replicate within phagocytic amoebae mirrors its strategy for parasitizing host macrophages, suggesting that amoebae serve as a "training ground" for the evolution of virulence traits[2][3][4].
One of the key adaptations that allows C. neoformans to evade predation by amoebae is the production and secretion of 3-hydroxy fatty acids, with this compound (3-OH C10:0) being a prominent example[5][6][7]. These molecules have been shown to actively interfere with the amoeba's ability to engulf and kill the fungal cells, thereby promoting the survival of the fungus[5][7][8]. Understanding the precise mechanisms by which this compound mediates this protective effect is crucial for developing new strategies to combat cryptococcal infections.
Quantitative Effects of this compound on Fungal-Amoeba Interactions
The protective role of this compound has been quantified in several studies, primarily by comparing C. neoformans strains that naturally produce this fatty acid with those that do not, as well as through the exogenous application of this compound and its inhibitors.
Table 1: Effect of this compound on Amoebal Phagocytosis of Cryptococcus neoformans
| Condition | Fungal Strain | Measurement | Result | Statistical Significance | Reference |
| Natural Production | C. neoformans UOFS Y-1378 (produces 3-OH C10:0) vs. C. neoformans LMPE 046 and C. gattii R265 (do not produce 3-OH C10:0) | Relative Fluorescence Units (Phagocytosis Assay) | Lower fluorescence, indicating reduced phagocytosis of the 3-OH C10:0 producing strain. | p < 0.05 | [5][6] |
| Exogenous Addition | C. neoformans LMPE 046 and C. gattii R265 + 0.2 mM 3-hydroxy C9:0 | Relative Fluorescence Units (Phagocytosis Assay) | Decreased fluorescence, indicating reduced phagocytosis. | p < 0.05 | [7] |
| Inhibition | C. neoformans UOFS Y-1378 + Aspirin (inhibitor of 3-hydroxy fatty acid production) | Fungal Survival (CFU count) | Increased susceptibility to amoebae (fewer recovered fungal cells). | p < 0.05 | [5][6][7] |
Table 2: Effect of this compound on Cryptococcus neoformans Survival in Co-culture with Acanthamoeba castellanii
| Condition | Fungal Strain | Measurement | Result | Statistical Significance | Reference |
| Natural Production | C. neoformans UOFS Y-1378 vs. C. neoformans LMPE 046 and C. gattii R265 | Colony Forming Units (CFU) | Higher number of recovered CFUs for the 3-OH C10:0 producing strain. | p < 0.05 | [5][7] |
| Exogenous Addition | C. neoformans LMPE 046 and C. gattii R265 + 0.2 mM 3-hydroxy C9:0 | Colony Forming Units (CFU) | Increased number of recovered CFUs. | p < 0.05 | [7] |
The estimated physiological concentration of secreted 3-hydroxy nonanoic acid by C. neoformans UOFS Y-1378 is in the range of 0.1–0.4 mM[4].
Proposed Mechanisms of Action
The protective effects of this compound are believed to be multifactorial, involving both interference with the phagocytic process and enhancement of fungal resistance to amoebal killing mechanisms.
Inhibition of Phagocytosis via Signaling Interference
Evidence suggests that this compound can modulate intracellular signaling within the amoeba, leading to a reduction in its phagocytic capacity[5][6][7]. One proposed mechanism is the suppression of a fetuin A-like protein in the amoeba[8][9]. Fetuin-A is known to enhance phagocytosis in mammalian macrophages, and its suppression in amoebae by this compound could directly impair the engulfment of fungal cells[8][9].
The PI3K/Akt signaling pathway is known to be crucial for phagocytosis in Acanthamoeba castellanii. This pathway regulates the cytoskeletal rearrangements necessary for engulfment. It is plausible that this compound interferes with this pathway, although the exact molecular target remains to be elucidated.
Caption: Proposed signaling pathway in Acanthamoeba castellanii during phagocytosis of Cryptococcus neoformans and the inhibitory role of this compound.
Resistance to Amoebapore
Amoebae produce lytic peptides called amoebapores to kill ingested microbes. Studies have shown that C. neoformans strains that produce 3-hydroxy fatty acids are more resistant to the effects of amoebapore compared to strains that do not[8][9]. This suggests that this compound may confer a protective advantage to the fungus even after it has been engulfed, contributing to its intracellular survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the role of this compound in fungal-amoeba interactions.
3-Hydroxy Fatty Acid Extraction and Analysis
This protocol is adapted from the modified Folch method.
-
Culture Preparation: Grow C. neoformans strains in a suitable broth (e.g., YNB with 4% glucose) for 48 hours at 30°C with agitation.
-
Lipid Extraction:
-
Transfer 2 ml of the culture to a 15 ml conical tube.
-
Add 2 ml of a 1:1 (v/v) methanol-chloroform solution.
-
Vortex the mixture and let it stand for 20 minutes.
-
Add 2 ml of distilled water and let it stand for another 20 minutes to allow for phase separation.
-
-
Sample Preparation for Analysis:
-
Carefully collect the lower chloroform (B151607) phase, which contains the lipids.
-
Evaporate the chloroform under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for analysis (e.g., 50 µl of water for some mass spectrometry applications).
-
-
Analysis: Analyze the extracted lipids using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.
Phagocytosis Assay
This assay quantifies the engulfment of fungal cells by amoebae.
-
Cell Preparation:
-
Culture A. castellanii in PYG broth and C. neoformans in YNB broth.
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS).
-
Adjust the cell concentrations to the desired ratio (e.g., 1x10^5 cells/ml for amoebae and 1x10^6 cells/ml for fungi).
-
-
Co-incubation:
-
In a 96-well plate, mix the amoeba and fungal cell suspensions.
-
For experimental conditions, add exogenous this compound or inhibitors at the desired concentrations.
-
Incubate the plate at 28-30°C for a set period (e.g., 2 and 6 hours).
-
-
Quantification:
-
Fluorescence Method: Use a pH-sensitive fluorescent dye (e.g., pHrodo™ Green Zymosan A BioParticles®) that fluoresces in the acidic environment of the phagosome. Measure the fluorescence intensity using a plate reader. Lower fluorescence indicates reduced phagocytosis.
-
Microscopy Method: After incubation, fix and stain the cells. Count the number of amoebae containing internalized fungal cells versus the total number of amoebae under a microscope.
-
Cryptococcus Survival Assay
This assay determines the viability of fungal cells after interaction with amoebae.
-
Co-incubation:
-
Prepare and mix amoeba and fungal cells as described in the phagocytosis assay, typically at a ratio of 10:1 (amoeba:fungus).
-
Incubate the co-culture in microcentrifuge tubes at 30°C for various time points (e.g., 6, 24, 48 hours).
-
-
Lysis of Amoebae:
-
At each time point, lyse the amoeba cells to release the internalized fungi. This can be done by repeated passage through a narrow-gauge needle.
-
-
Quantification of Fungal Viability:
-
Perform serial dilutions of the lysate.
-
Plate the dilutions on a suitable agar (B569324) medium (e.g., YM agar).
-
Incubate the plates at 30°C for 48 hours.
-
Count the number of Colony Forming Units (CFUs) to determine the number of viable fungal cells.
-
References
- 1. Mechanisms associated with Acanthamoeba castellanii (T4) phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of Phagocytosis in Macrophages by Membrane Ethanolamine Plasmalogens [frontiersin.org]
- 3. Phagocytosis in Acanthamoeba: I. A mannose receptor is responsible for the binding and phagocytosis of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unravelling mechanisms of bacterial recognition by Acanthamoeba: insights into microbial ecology and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary fatty acids differentially impact phagocytosis, inflammatory gene expression, and mitochondrial respiration in microglial and neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stars.library.ucf.edu [stars.library.ucf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Taking a bite: Amoebic trogocytosis in Entamoeba histolytica and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological characteristics and pathogenicity of Acanthamoeba [frontiersin.org]
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxycapric Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3-Hydroxycapric acid (3-OH C10:0) is a medium-chain 3-hydroxy fatty acid that serves as an intermediate in mitochondrial fatty acid β-oxidation.[1] The quantitative analysis of 3-hydroxy fatty acids, such as this compound, in plasma is crucial for the diagnosis and monitoring of inherited metabolic disorders, particularly defects in L-3-hydroxyacyl-CoA dehydrogenases.[1][2] Elevated levels of these metabolites can indicate enzymatic deficiencies that disrupt the body's ability to process fats for energy, leading to severe clinical symptoms.[1][2] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method.[1]
Principle
This method employs a stable isotope dilution technique for the accurate quantification of this compound. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-hydroxy fatty acid) is added to the plasma sample at the beginning of the sample preparation process.[3] The endogenous (native) and the labeled internal standard are co-extracted, derivatized to enhance volatility, and then analyzed by GC-MS.[3][4] The gas chromatograph separates the derivatized analytes, which are then ionized and fragmented in the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the native this compound to its labeled internal standard, using selected ion monitoring (SIM) for specific fragment ions.[3] This approach corrects for variations in extraction efficiency and sample matrix effects, ensuring high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Solvents and Chemicals:
-
Ethyl acetate (B1210297) (HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Pyridine (B92270) (anhydrous)[5]
-
Hexane or Heptane (HPLC grade)
-
Nitrogen gas (high purity)
-
10 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
-
Derivatization Reagent:
-
Standards:
-
This compound (analytical standard)
-
Stable isotope-labeled internal standard (e.g., ¹³C₂-3-hydroxycapric acid)
-
-
Glassware and Equipment:
-
Glass test tubes with PTFE-lined screw caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (e.g., TurboVap)
-
Heating block or oven
-
GC-MS system with an autosampler
-
HP-5MS capillary column (or equivalent)[3]
-
2. Sample Preparation and Extraction
This protocol allows for the determination of both "free" and "total" 3-hydroxy fatty acid content. The "total" fraction is obtained after a hydrolysis step to release esterified fatty acids.[3]
-
Sample Spiking: To a 500 µL plasma sample, add 10 µL of a 500 µM stable isotope-labeled internal standard solution.[3]
-
For Total this compound (Optional):
-
Acidification:
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the acidified sample.[3]
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.[3]
-
-
Drying:
-
Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.[3]
-
3. Derivatization
To make the this compound suitable for GC analysis, the polar carboxyl and hydroxyl groups are converted to their more volatile trimethylsilyl (B98337) (TMS) esters and ethers.[4]
-
To the dried extract, add 100 µL of anhydrous pyridine and 50-100 µL of BSTFA with 1% TMCS.[3][5]
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Heat the mixture at 80°C for 60 minutes.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument.
-
Gas Chromatograph: Agilent 5890 series II system (or equivalent)[3]
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm)[5]
-
Injector Temperature: 280°C[5]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless[5]
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions:
-
5. Quantification
A standard curve is prepared by analyzing standards containing known concentrations of this compound and a fixed concentration of the internal standard. The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the plasma samples is then calculated from this calibration curve.[3]
Data Presentation
The performance of this assay was evaluated to determine its imprecision at different concentration levels.
| Analyte | Concentration Level | Coefficient of Variation (CV) |
| 3-Hydroxy Fatty Acids | 0.3 µmol/L | 3.3–13.3% |
| 3-Hydroxy Fatty Acids | 30 µmol/L | 1.0–10.5% |
| Table 1: Imprecision of the quantitative measurement of 3-hydroxy fatty acids at two different concentration levels. Data adapted from reference[3]. |
Visualizations
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Note: Extraction and Quantification of Medium-Chain Hydroxy Fatty Acids (MC-HFAs) from Fecal Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medium-chain hydroxy fatty acids (MC-HFAs) are metabolites produced, in part, by the gut microbiota through the hydration of unsaturated fatty acids. These molecules are gaining significant interest in biomedical research due to their potential roles as signaling molecules in the gut-host axis. MC-HFAs may influence inflammatory processes, gut barrier integrity, and metabolic regulation, making them promising targets for diagnostics and therapeutic development in areas such as inflammatory bowel disease (IBD) and metabolic syndrome.[1] This document provides a detailed protocol for the extraction, derivatization, and quantification of MC-HFAs from human fecal samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Principle
The accurate quantification of MC-HFAs from a complex matrix like feces requires several critical steps. The overall workflow involves:
-
Sample Homogenization: Fecal samples are lyophilized (freeze-dried) to remove water, which can interfere with extraction efficiency and introduce variability. The dried sample is then homogenized to ensure uniformity.
-
Lipid Extraction: A robust liquid-liquid extraction is performed to isolate lipids, including MC-HFAs, from the solid fecal matrix.
-
Derivatization (for GC-MS): Hydroxy and carboxylic acid functional groups are chemically modified (silylated) to increase their volatility and thermal stability, making them suitable for GC-MS analysis.
-
Instrumental Analysis: The derivatized extract is analyzed by GC-MS or the underivatized extract by LC-MS/MS for separation, identification, and quantification of target MC-HFAs. Quantification is achieved using a stable isotope-labeled internal standard.
Experimental Workflow
The following diagram outlines the complete experimental procedure from sample collection to data analysis.
Detailed Protocol
4.1. Materials and Reagents
-
Fecal samples, stored at -80°C
-
Lyophilizer (Freeze-dryer)
-
Bead beater or mortar and pestle
-
Analytical balance
-
Internal Standard (IS): e.g., D4-3-hydroxydecanoic acid
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
-
Nitrogen gas evaporator
-
GC-MS or LC-MS/MS system
4.2. Sample Preparation and Homogenization
-
Lyophilize frozen fecal samples for 48-72 hours until a constant dry weight is achieved. Storing lyophilized stools at +4°C for up to two months is an optimal condition for fatty acid quantification.[2]
-
Homogenize the dried fecal matter into a fine, uniform powder using a bead beater or a sterile mortar and pestle.
-
Accurately weigh approximately 50 mg of the homogenized fecal powder into a 2 mL screw-cap microtube.
4.3. Lipid Extraction (MTBE Method)
-
Add 300 µL of methanol and the internal standard solution to the 50 mg fecal sample.
-
Vortex vigorously for 1 minute.
-
Add 1 mL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (~800 µL) containing the lipids and transfer to a new glass vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
4.4. Derivatization for GC-MS Analysis
-
To the dried lipid extract, add 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Vortex briefly and incubate at 60°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
4.5. Instrumental Analysis
4.5.1. GC-MS Parameters
-
System: Agilent GC-MS System (or equivalent)
-
Column: HP-5MS (30 m x 250 µm x 0.25 µm) or similar
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, then ramp at 10°C/min to 325°C and hold for 10 min.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Source Temp: 230°C
-
MS Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.[3]
4.5.2. LC-MS/MS Parameters (for underivatized samples)
-
System: Triple quadrupole LC-MS/MS
-
Column: C18 reversed-phase column (e.g., Kinetex 2.6 µm XB-C18, 50 x 2.1 mm)[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[4]
-
Flow Rate: 500 µL/min[4]
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each MC-HFA and the internal standard.
Quantitative Data and Performance
The following table summarizes typical performance characteristics for fatty acid analysis methods from fecal samples. These values can be used as a benchmark for method validation.
| Parameter | GC-MS Method | LC-MS/MS Method | Reference |
| Limit of Detection (LOD) | 0.05 µmol/g | 0.5 - 0.8 mg/L | [5][6] |
| Limit of Quantification (LOQ) | 1 µmol/g | 0.8 - 1.0 mg/L | [5][6] |
| Linear Dynamic Range | 0.05 - 50 µmol/g | 0.1 - 2.0 g/L | [5][6] |
| Recovery | 90 - 110% | 80 - 102% | [5][6][7] |
| Intra-day Precision (CV) | < 7.0% | < 5.0% | [8] |
| Inter-day Precision (CV) | < 9.6% | < 8.0% | [8] |
Biological Significance and Signaling
MC-HFAs, like other microbial-derived fatty acids, can act as signaling molecules. They can interact with G-protein coupled receptors (GPCRs), such as GPR40, expressed on the surface of various host cells, including intestinal epithelial and immune cells.[1] Activation of these receptors can trigger downstream signaling cascades that modulate inflammation, hormone secretion, and cellular metabolism.[9]
The diagram below illustrates a generalized signaling pathway for fatty acids.
Conclusion
This protocol provides a robust and reliable method for the extraction and quantification of MC-HFAs from fecal samples. The use of lyophilization and a validated extraction procedure ensures high recovery and reproducibility.[7] This methodology is critical for researchers investigating the role of microbial metabolites in gut health, disease pathogenesis, and for the development of novel therapeutic strategies targeting the gut-host interface.
References
- 1. Colonic Medium-Chain Fatty Acids Act as a Source of Energy and for Colon Maintenance but Are Not Utilized to Acylate Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Extraction of fecal lipids and identification of hydroxystearic acid by gas chromatography-mass spectrometry (GC/MS)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Quantification of 3-Hydroxycapric Acid in Bacterial Culture Supernatants
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxycapric acid (3-HCA), a 10-carbon medium-chain 3-hydroxy fatty acid, is an important metabolite in various biological systems, including bacteria. In the realm of microbiology, 3-HCA and its derivatives are gaining significant attention as key molecules in bacterial communication, biofilm formation, and virulence. The quantification of 3-HCA in bacterial culture supernatants provides valuable insights into metabolic pathways, quorum sensing (QS) signaling cascades, and can serve as a potential biomarker for bacterial activity and pathogenesis. These application notes provide detailed protocols for the accurate quantification of 3-HCA using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The concentration of free this compound in the supernatant of bacterial cultures can vary significantly between species and is influenced by culture conditions and growth phase. The following table summarizes available quantitative data.
| Bacterial Species | Analytical Method | Concentration of Free this compound | Reference |
| Pseudomonas aeruginosa (clinical isolates) | GC-MS | ~1 µM per 10⁷ cells[1] | [1] |
| Burkholderia spp. | Not readily available | While Burkholderia species are known to produce 3-hydroxy-C8-HSL and 3-hydroxy-C10-HSL, indicating the synthesis of 3-hydroxy fatty acid precursors, specific concentrations of free 3-HCA in culture supernatants are not well-documented in publicly available literature.[2] | |
| Vibrio spp. | Not readily available | Fatty acid profiling of Vibrio species has been conducted, but specific quantitative data for free 3-HCA in culture supernatants is not readily available in the literature.[3][4] |
Experimental Protocols
Accurate quantification of 3-HCA from complex biological matrices like bacterial culture supernatants requires robust analytical methods. Below are detailed protocols for GC-MS and LC-MS/MS analysis.
Protocol 1: Quantification of 3-HCA by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves liquid-liquid extraction of 3-HCA from the supernatant, followed by chemical derivatization to increase its volatility for GC-MS analysis.
Materials:
-
Bacterial culture supernatant
-
Internal Standard (IS): e.g., ¹³C-labeled this compound or a structurally similar 3-hydroxy fatty acid not present in the sample.
-
Hydrochloric acid (HCl), 6 M
-
Ethyl acetate, HPLC grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas, high purity
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation & Extraction:
-
Centrifuge the bacterial culture at >10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant. For analysis of intracellular 3-HCA, the cell pellet can be processed separately.
-
To 1 mL of the supernatant, add the internal standard to a final concentration of 1 µg/mL.
-
Acidify the sample to pH < 2 by adding approximately 50 µL of 6 M HCl. This ensures that the carboxylic acid is in its protonated form for efficient extraction.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 1.5 - 1.7) one more time and combine the organic layers.
-
Dry the pooled organic extract over a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.
-
Seal the vial tightly and heat at 60-80°C for 1 hour to facilitate the derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor Ions for 3-HCA-TMS derivative: m/z 173, 259, 317.
-
Monitor Ions for Internal Standard: Select appropriate ions for the chosen IS.
-
-
-
Quantification:
-
Create a calibration curve using standards of 3-HCA with a fixed concentration of the internal standard, prepared and derivatized in the same manner as the samples.
-
Calculate the ratio of the peak area of the 3-HCA derivative to the peak area of the internal standard.
-
Determine the concentration of 3-HCA in the samples by interpolating from the calibration curve.
-
Protocol 2: Quantification of 3-HCA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity and often does not require derivatization.
Materials:
-
Bacterial culture supernatant
-
Internal Standard (IS): e.g., ¹³C-labeled this compound.
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Centrifuge the bacterial culture at >10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
To 100 µL of supernatant, add the internal standard.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile (containing 0.1% formic acid).
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant to an LC vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for 3-HCA:
-
Precursor ion (Q1): m/z 187.1 [M-H]⁻
-
Product ions (Q3): e.g., m/z 59.0, 101.0 (optimize based on instrument).
-
-
MRM Transitions for Internal Standard: Determine the appropriate transitions for the chosen IS.
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each transition.
-
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of known concentrations of 3-HCA standards with a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of 3-HCA to the peak area of the internal standard for both standards and samples.
-
Determine the concentration of 3-HCA in the samples from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 3-HCA.
Caption: Biosynthesis of 3-HCA precursor in P. aeruginosa.
Caption: Generalized 3-hydroxy-AHL quorum sensing circuit.
References
- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 2. Frontiers | Lactonase-mediated inhibition of quorum sensing largely alters phenotypes, proteome, and antimicrobial activities in Burkholderia thailandensis E264 [frontiersin.org]
- 3. Characterization of 22 Vibrio species by gas chromatography analysis of their cellular fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Vibrio spp. Strains Producing Omega-3 Fatty Acids Isolated from Coastal Seawater - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silylation of Carboxyl and Hydroxyl Groups in Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of fatty acids, particularly those with hydroxyl groups, by gas chromatography-mass spectrometry (GC-MS) presents a significant analytical challenge.[1] The inherent low volatility of free fatty acids and the polar nature of their carboxyl and hydroxyl groups can lead to poor chromatographic resolution, inaccurate quantification, and peak tailing.[2] Derivatization is a crucial step to overcome these issues by converting the polar functional groups into more volatile and less polar derivatives.[1] Silylation is a widely employed derivatization technique that replaces the active hydrogen in carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, enhancing the thermal stability and volatility of the fatty acids for improved GC-MS analysis.[3][4][5]
This document provides detailed protocols for the silylation of carboxyl and hydroxyl groups in fatty acids using common silylating reagents, outlines the reaction mechanisms, and presents quantitative data in a structured format to aid researchers in their analytical workflows.
Principle of Silylation
Silylation is a chemical reaction where an active hydrogen atom in a functional group, such as a carboxylic acid (-COOH) or a hydroxyl group (-OH), is replaced by a silyl (B83357) group, typically a trimethylsilyl (-Si(CH₃)₃) group.[4][6] This process proceeds via a nucleophilic substitution mechanism.[3] The reaction renders the molecule more volatile and thermally stable, making it suitable for GC-MS analysis.[3][5]
Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[1][2] These reagents are highly effective in derivatizing both carboxyl and hydroxyl groups.[2][7]
Experimental Protocols
Materials and Reagents:
-
Fatty acid sample (dried)
-
Silylating reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
BSTFA with 1% Trimethylchlorosilane (TMCS)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
MSTFA with 1% Trimethylchlorosilane (TMCS)
-
-
Anhydrous aprotic solvent (e.g., acetonitrile, pyridine (B92270), dichloromethane)[1][8]
-
Heating block or oven
-
GC vials with caps
-
Vortex mixer
-
Microsyringes
General Sample Preparation:
It is critical that the fatty acid sample is completely dry before silylation, as these reagents are highly sensitive to moisture.[1][2] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.[2][4]
Protocol 1: Silylation using BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent suitable for a wide range of polar compounds, including fatty acids with both carboxyl and hydroxyl groups.[4][7] The addition of 1% TMCS can enhance the reactivity for hindered functional groups.[4]
Procedure:
-
Place the dried fatty acid sample (e.g., 1 mg) into a clean, dry GC vial.
-
Add a suitable volume of an anhydrous aprotic solvent (e.g., 100 µL of acetonitrile) to dissolve the sample.[1]
-
Add the silylating agent. A common approach is to add 50 µL of BSTFA (with or without 1% TMCS).[1][2] A molar excess of the reagent is necessary to ensure complete derivatization.[1]
-
Tightly cap the vial and vortex for approximately 10-30 seconds to ensure thorough mixing.[1][9]
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.[1][2] Reaction time and temperature may need optimization depending on the specific fatty acids.[1]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like dichloromethane.[1]
Protocol 2: Silylation using MSTFA
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered one of the most powerful and versatile silylating agents, offering high reactivity for a broad range of functional groups.[5][10]
Procedure:
-
Place the dried fatty acid sample into a clean, dry GC vial.
-
Dissolve the sample in an appropriate volume of an anhydrous aprotic solvent (e.g., 100 µL of pyridine or acetonitrile).[8]
-
Add the MSTFA reagent. For example, add 50 µL of MSTFA (with or without 1% TMCS).[2]
-
Securely cap the vial and vortex for a brief period to mix the contents.
-
Heat the reaction mixture at a temperature between 60°C and 80°C for 30 to 60 minutes.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
The derivatized sample can be directly injected into the GC-MS system.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for the silylation of fatty acids. It is important to note that these conditions may require optimization for specific applications.[1]
| Parameter | BSTFA Protocol | MSTFA Protocol | Reference(s) |
| Sample Amount | 1-10 mg | ~1 mg | [4][8] |
| Solvent | Acetonitrile, Dichloromethane | Pyridine, Acetonitrile | [1][8] |
| Reagent Volume | 50 µL | 50-100 µL | [1][2][8] |
| Reagent Molar Ratio | At least 2:1 (reagent to active hydrogen) | Molar excess | [4] |
| Catalyst (optional) | 1% TMCS | 1% TMCS | [1][2] |
| Reaction Temperature | 60°C | 60-80°C | [1][5] |
| Reaction Time | 60 minutes | 30-60 minutes | [1][5] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the silylation of fatty acids.
Silylation Reaction Mechanisms
Caption: Reaction scheme for the silylation of carboxyl and hydroxyl groups.
Troubleshooting and Optimization
-
Incomplete Derivatization: If underivatized fatty acids are observed, consider increasing the amount of silylating reagent, extending the reaction time, or raising the reaction temperature.[1] The addition of a catalyst like TMCS can also improve derivatization efficiency, especially for sterically hindered groups.[4]
-
Moisture Contamination: The presence of water will consume the silylating reagent and lead to poor derivatization. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1][2]
-
Analyte Degradation: For thermally labile compounds, it may be necessary to perform the silylation at a lower temperature for a longer duration.
Conclusion
Silylation is a robust and effective method for the derivatization of fatty acids containing both carboxyl and hydroxyl groups, enabling reliable analysis by GC-MS. The choice of silylating reagent and the optimization of reaction conditions are critical for achieving complete derivatization and accurate analytical results. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and implement silylation methods in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. covachem.com [covachem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Application Note: Solid-Phase Extraction of 3-Hydroxy Fatty Acids from Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are important metabolites and structural components of lipids, such as the lipid A moiety of lipopolysaccharides in Gram-negative bacteria. The analysis of 3-OH-FAs in complex biological matrices like plasma, serum, and tissues is crucial for clinical diagnostics, particularly for inborn errors of fatty acid metabolism, and for research into inflammatory and metabolic diseases.[1][2] However, the low concentrations of these analytes and the presence of interfering substances in complex matrices necessitate robust sample preparation techniques to ensure accurate and sensitive quantification.[3]
Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including improved reproducibility, higher throughput, and reduced solvent consumption.[4][5] This application note provides detailed protocols for the extraction of 3-OH-FAs from complex matrices using two primary SPE methodologies: Reversed-Phase (RP-SPE) and Anion-Exchange (AX-SPE), for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Principles of Solid-Phase Extraction for 3-Hydroxy Fatty Acids
The selection of an appropriate SPE mechanism is critical for the successful isolation of 3-OH-FAs. These molecules possess a dual chemical nature: a nonpolar hydrocarbon tail and a polar, ionizable carboxylic acid head group. This allows for their retention by either reversed-phase or anion-exchange sorbents.
-
Reversed-Phase SPE (RP-SPE) : This method utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[6] 3-OH-FAs are retained on the sorbent via hydrophobic interactions between their hydrocarbon chains and the nonpolar stationary phase. More polar, water-soluble matrix components are washed away. The analytes are then eluted using a nonpolar organic solvent. For optimal retention of the fatty acid in its neutral state, the sample pH can be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group (~4.8).
-
Anion-Exchange SPE (AX-SPE) : This technique employs a stationary phase containing positively charged functional groups (e.g., quaternary ammonium).[6] At a pH level about 2 units above their pKa, the carboxylic acid group of 3-OH-FAs is deprotonated (negatively charged), allowing it to bind ionically to the positively charged sorbent.[7] Neutral and cationic interferences are washed away. The 3-OH-FAs are subsequently eluted by disrupting the ionic interaction, typically by using a solvent with a low pH to neutralize the analyte, or a buffer with high ionic strength.[7][8]
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Strata SAX Solid Phase Extraction (SPE) Products: Phenomenex [phenomenex.com]
Application Notes and Protocols: 3-Hydroxycapric Acid as a Biomarker for Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disorders of mitochondrial fatty acid β-oxidation (FAO) are a group of inherited metabolic diseases that impair the body's ability to convert fats into energy. This can lead to severe clinical manifestations, particularly during periods of fasting or illness, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency are two such disorders characterized by the accumulation of specific metabolic intermediates. 3-Hydroxycapric acid (3-OH-C10), a medium-chain 3-hydroxy fatty acid, has been identified as a key biomarker for these conditions. Its detection and quantification in biological fluids are crucial for the diagnosis and monitoring of patients with LCHAD and TFP deficiencies.
These application notes provide a comprehensive overview of the role of this compound as a biomarker for FAO disorders, along with detailed protocols for its analysis.
Pathophysiology and Biomarker Accumulation
Mitochondrial fatty acid β-oxidation is a four-step process that shortens fatty acyl-CoA chains by two carbons in each cycle, producing acetyl-CoA for energy production. The mitochondrial trifunctional protein (TFP) is a multi-enzyme complex that catalyzes the final three steps of this process for long-chain fatty acids. TFP is composed of α- and β-subunits. The α-subunit, encoded by the HADHA gene, contains the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities. The β-subunit, encoded by the HADHB gene, possesses the long-chain 3-ketoacyl-CoA thiolase activity.
In LCHAD deficiency, a defect in the LCHAD enzyme activity leads to the accumulation of long-chain 3-hydroxyacyl-CoAs.[1] In TFP deficiency, all three enzyme activities of the complex are impaired.[2] This enzymatic block results in the accumulation of long-chain 3-hydroxy fatty acids and their metabolites, including this compound, which are then released into circulation.[1]
In contrast, medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, another common FAO disorder, is caused by a defect in the first step of β-oxidation for medium-chain fatty acids. While some secondary elevations in 3-hydroxy fatty acids can occur, the primary diagnostic biomarkers for MCAD deficiency are elevated levels of medium-chain acylcarnitines (C6, C8, C10).[3]
Signaling Pathway Diagram: Mitochondrial Fatty Acid β-Oxidation
Caption: Mitochondrial β-oxidation pathway highlighting the role of TFP and LCHAD.
Quantitative Data Presentation
The concentration of this compound and other 3-hydroxy fatty acids is significantly elevated in the plasma of individuals with LCHAD and TFP deficiencies compared to healthy controls. The following table summarizes representative quantitative data from published literature.
| Analyte | Healthy Controls (µmol/L) | LCHAD Deficiency Patients (µmol/L) |
| This compound (3-OH-C10) | 0.3 (Range: 0.2-0.6)[4] | Marked increases observed[4] |
| 3-Hydroxymyristic acid (3-OH-C14) | 0.2 (Range: 0.0-0.4)[4] | Marked increases observed[4] |
| 3-Hydroxypalmitic acid (3-OH-C16) | 0.2 (Range: 0.0-0.5)[4] | Marked increases observed[4] |
Note: Concentrations can vary depending on the patient's metabolic state (e.g., fasting vs. fed) and the severity of the enzyme deficiency.
Experimental Protocols
Accurate and sensitive quantification of this compound is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution is a well-established method for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative with potentially simpler sample preparation.
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Protocol 1: Quantitative Analysis of 3-Hydroxy Fatty Acids by GC-MS
This protocol is based on stable isotope dilution GC-MS and is suitable for the quantification of this compound and other 3-hydroxy fatty acids in plasma or serum.[4][5]
1. Materials and Reagents:
-
Plasma or serum samples
-
Stable isotope-labeled internal standards (e.g., ¹³C-labeled 3-hydroxy fatty acids)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) for hydrolysis (optional)
-
Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a capillary column (e.g., HP-5MS or equivalent)
2. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of the stable isotope-labeled internal standard mixture.
-
Acidification: Acidify the sample by adding 50 µL of 6M HCl.
-
Extraction: Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 3000 x g for 5 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process once more and combine the organic layers.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
(Optional) Hydrolysis for Total 3-Hydroxy Fatty Acids: To measure both free and esterified 3-hydroxy fatty acids, the initial plasma sample can be subjected to alkaline hydrolysis (e.g., with NaOH) before acidification and extraction.
-
Derivatization: To the dried extract, add 100 µL of the derivatization reagent (BSTFA + 1% TMCS). Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Select characteristic ions for each 3-hydroxy fatty acid-TMS derivative and its corresponding stable isotope-labeled internal standard.
-
4. Data Analysis:
-
Quantify the concentration of each 3-hydroxy fatty acid by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve prepared with known concentrations of standards.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS (Conceptual)
This protocol provides a conceptual framework for developing an LC-MS/MS method for this compound, based on methods for similar analytes. Method development and validation are required.
1. Materials and Reagents:
-
Plasma or serum samples
-
Stable isotope-labeled this compound internal standard
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation (Protein Precipitation):
-
Internal Standard Spiking: To 50 µL of plasma or serum, add a known amount of the stable isotope-labeled internal standard.
-
Protein Precipitation: Add 200 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
3. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: ramp to 95% B
-
5-7 min: hold at 95% B
-
7-7.1 min: return to 10% B
-
7.1-10 min: re-equilibrate at 10% B
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the precursor and product ions for this compound and its internal standard (e.g., by infusing the standards).
-
4. Data Analysis:
-
Quantify this compound concentration using the peak area ratio to the internal standard and a calibration curve.
Conclusion
This compound is a valuable biomarker for the diagnosis and management of LCHAD and TFP deficiencies. Its accurate quantification, along with other 3-hydroxy fatty acids, provides crucial information for clinicians and researchers. The provided protocols offer robust methods for the analysis of these important metabolites, aiding in the understanding and treatment of these rare but serious metabolic disorders. For professionals in drug development, monitoring the levels of this compound can be a key endpoint in evaluating the efficacy of novel therapeutic interventions for FAO disorders.
References
- 1. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Production of 3-Hydroxycapric Acid in Engineered E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Hydroxycapric acid (also known as (R)-3-hydroxydecanoic acid) is a medium-chain-length hydroxy fatty acid with significant potential in various industrial and pharmaceutical applications. It serves as a valuable chiral building block for the synthesis of complex molecules, including antibiotics, and is a monomer for biocompatible polymers. This document provides a detailed guide for the microbial production of (R)-3-hydroxycapric acid using metabolically engineered Escherichia coli. The protocols outlined below leverage the fatty acid de novo synthesis pathway of E. coli, diverting intermediates towards the production of the target molecule.
Metabolic Engineering Strategy
The core of the strategy is to channel intermediates from the native fatty acid biosynthesis pathway into the production of (R)-3-hydroxycapric acid. This is achieved by introducing two key enzymes and modifying the host's metabolism to prevent degradation of the product precursor.
-
(R)-3-hydroxyacyl-ACP:CoA Transacylase (PhaG) : This enzyme, sourced from Pseudomonas putida, is crucial as it creates a link between the fatty acid de novo synthesis pathway and β-oxidation intermediates. It converts (R)-3-hydroxydecanoyl-ACP, an intermediate in fatty acid synthesis, to (R)-3-hydroxydecanoyl-CoA.
-
Acyl-CoA Thioesterase II (TesB) : The endogenous E. coli thioesterase II is overexpressed to efficiently hydrolyze the (R)-3-hydroxydecanoyl-CoA thioester bond, releasing the free (R)-3-hydroxycapric acid into the cytoplasm, from where it can be secreted into the medium.[1][2]
-
FadB Knockout : The fadB gene, which encodes a key enzyme in the fatty acid β-oxidation pathway with 3-hydroxyacyl-CoA dehydrogenase activity, is knocked out. This prevents the degradation of the (R)-3-hydroxydecanoyl-CoA precursor, thereby channeling it towards the final product.
Data Presentation
The following tables summarize the quantitative data reported for the production of 3-hydroxycapric acid (3-HD) and related medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs) in engineered bacteria.
Table 1: Production Titers of this compound in Engineered E. coli
| Strain Background | Key Genes Expressed | Carbon Source | Titer (mg/L) | Reference |
| E. coli HB101 | phaG (P. putida) | Fructose | 587 | [3] |
| E. coli | phaG (P. putida), tesB (E. coli) | Glucose | 1020 | [4][5] |
Table 2: Production of Other mcl-3HAs in Engineered Bacteria
| Organism | Key Genes Expressed | Carbon Source | Products | Titer (g/L) | Reference |
| P. putida KT2442 | phaZ, fadL, fadD | Sodium Octanoate | 3HHx & 3HO | 5.8 | [5] |
| E. coli LSBJ (fadB mutant) | PHA Synthase | Decanoic Acid + Glucose | Poly(3-hydroxydecanoate) | 20.1 | [6] |
(Note: 3HHx = 3-hydroxyhexanoic acid, 3HO = 3-hydroxyoctanoic acid)
Diagrams of Pathways and Workflows
Metabolic Pathway for this compound Production
Caption: Engineered metabolic pathway for this compound production in E. coli.
Experimental Workflow for Strain Development
Caption: Workflow for the construction of the this compound production strain.
Experimental Protocols
Protocol 1: Construction of E. coli ΔfadB Strain
This protocol describes the knockout of the fadB gene using the CRISPR/Cas9 system, adapted from established methods.[7][8]
Materials:
-
E. coli K-12 strain (e.g., MG1655)
-
pCasRed plasmid (expressing Cas9 and λ-Red recombinase)
-
pCRISPR-gDNA plasmid (for expressing the guide RNA)
-
Donor DNA: 80-100 bp dsDNA oligonucleotide with homology arms flanking the fadB deletion site.
-
Primers for gRNA construction and verification PCR.
-
LB agar (B569324) plates with appropriate antibiotics.
Procedure:
-
gRNA Plasmid Construction: a. Design a 20-bp gRNA sequence targeting a conserved region of the fadB gene. Ensure a protospacer adjacent motif (PAM) is present immediately downstream. b. Synthesize complementary oligonucleotides encoding the gRNA sequence. c. Anneal the oligonucleotides and clone them into the pCRISPR-gDNA plasmid according to the manufacturer's protocol. d. Transform into a cloning strain (e.g., DH5α), select on appropriate antibiotic plates, and verify the insert by sequencing.
-
Host Preparation: a. Prepare electrocompetent E. coli K-12 cells. b. Transform the cells with the pCasRed plasmid and select on appropriate antibiotic plates.
-
Gene Knockout: a. Prepare electrocompetent E. coli K-12 (pCasRed) cells. b. Co-transform the competent cells with the pCRISPR-gDNA-fadB plasmid (200 ng) and the double-stranded donor DNA (400 ng) via electroporation. c. Recover cells in SOC medium for 2 hours at 30°C. d. Plate the transformed cells on LB agar containing antibiotics for both plasmids. Incubate at 30°C for 24-48 hours.
-
Verification: a. Pick several colonies and perform colony PCR using primers flanking the fadB gene locus. A successful knockout will result in a smaller PCR product compared to the wild-type. b. Confirm the deletion by Sanger sequencing of the PCR product.
-
Plasmid Curing: a. To cure the pCRISPR plasmid, grow the verified mutant strain in LB broth without selection pressure for the pCRISPR plasmid. b. To cure the pCasRed plasmid (if necessary), grow the strain at 37°C, as its replication is temperature-sensitive. c. Confirm plasmid loss by replica plating on selective and non-selective plates.
Protocol 2: Construction of Expression Plasmid pET-phaG-tesB
Materials:
-
Genomic DNA from P. putida KT2440 and E. coli K-12.
-
High-fidelity DNA polymerase.
-
Expression vector (e.g., pETDuet-1).
-
Restriction enzymes and T4 DNA ligase.
-
Cloning strain (e.g., E. coli DH5α).
Procedure:
-
Gene Amplification: a. Design primers to amplify the full coding sequence of phaG from P. putida gDNA and tesB from E. coli gDNA. Add appropriate restriction sites to the primer ends for cloning. b. Perform PCR to amplify both genes.
-
Vector and Insert Preparation: a. Digest the pETDuet-1 vector and the purified PCR products (phaG and tesB) with the corresponding restriction enzymes. b. Purify the digested vector and inserts using a gel extraction kit.
-
Ligation and Transformation: a. Ligate the digested phaG and tesB inserts into the two separate multiple cloning sites of the pETDuet-1 vector. b. Transform the ligation mixture into competent E. coli DH5α cells. c. Plate on LB agar with the appropriate antibiotic and incubate overnight.
-
Verification: a. Screen colonies by colony PCR. b. Isolate plasmid DNA from positive colonies and confirm the correct inserts and orientation by restriction digest and Sanger sequencing.
Protocol 3: Fed-Batch Fermentation for this compound Production
This protocol is adapted from high-density fermentation strategies for mcl-PHA production.[6][9]
Materials:
-
Production Strain: E. coli ΔfadB (pET-phaG-tesB).
-
Bioreactor (2-L or larger).
-
Defined fermentation medium (containing salts, trace metals, and nitrogen source).
-
Feed solutions: Concentrated glucose solution (e.g., 50% w/v), ammonium (B1175870) hydroxide (B78521) (for pH control and nitrogen source).
-
IPTG solution (1 M).
Procedure:
-
Inoculum Preparation: a. Inoculate 5 mL of LB medium (with appropriate antibiotics) with a single colony from a fresh plate. Grow overnight at 37°C. b. Use the overnight culture to inoculate 100 mL of defined fermentation medium in a 1-L flask. Grow at 37°C until the OD₆₀₀ reaches 4-6.
-
Bioreactor Setup: a. Prepare the bioreactor with the initial batch of defined medium. Autoclave and allow to cool. b. Aseptically add sterile glucose, MgSO₄, trace metals, and antibiotics. c. Calibrate pH and dissolved oxygen (DO) probes. Set initial conditions: Temperature = 37°C, pH = 7.0, DO = 30% (controlled by stirring and airflow).
-
Batch Phase: a. Inoculate the bioreactor with the prepared culture to an initial OD₆₀₀ of ~0.2. b. Allow the culture to grow until the initial glucose is depleted, indicated by a sharp rise in the DO signal.
-
Fed-Batch Phase (Biomass Accumulation): a. Start the exponential glucose feed to maintain a specific growth rate (e.g., μ = 0.15 h⁻¹). b. Maintain pH at 7.0 using ammonium hydroxide. c. Continue the feed until the desired cell density is reached (e.g., OD₆₀₀ of 50-80).
-
Induction and Production Phase: a. Lower the temperature to 30°C to enhance protein folding and reduce metabolic stress. b. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. c. Switch to a constant or growth-limiting glucose feed rate to provide energy for production while minimizing overflow metabolism. d. Continue the fermentation for 24-48 hours, collecting samples periodically to measure OD₆₀₀, residual glucose, and this compound concentration.
Protocol 4: Extraction and Quantification of this compound
Materials:
-
Fermentation broth samples.
-
Internal standard (e.g., 3-hydroxybutyric acid or a deuterated standard).
-
Ethyl acetate (B1210297).
-
6 M HCl.
-
Anhydrous sodium sulfate.
-
Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation and Extraction: [10] a. Centrifuge 1 mL of fermentation broth to pellet the cells. Transfer the supernatant to a new tube. b. Add a known amount of internal standard to the supernatant. c. Acidify the sample to pH < 2 with 6 M HCl. d. Extract the this compound by adding 2 mL of ethyl acetate and vortexing vigorously. e. Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction. f. Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Derivatization: a. Evaporate the solvent from the dried extract under a stream of nitrogen. b. Add 100 μL of BSTFA (+1% TMCS) to the dried residue. c. Seal the vial and heat at 80°C for 1 hour to convert the hydroxy acid to its trimethylsilyl (B98337) (TMS) derivative.
-
GC-MS Analysis: [10][11] a. Inject 1 μL of the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., HP-5MS). c. Set an appropriate temperature program (e.g., initial temp 80°C, ramp up to 290°C). d. Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode to detect characteristic ions for the TMS-derivatized this compound and the internal standard. e. Quantify the amount of this compound by comparing its peak area to that of the internal standard and creating a standard curve.
References
- 1. uniprot.org [uniprot.org]
- 2. Thioesterase II of Escherichia coli Plays an Important Role in 3-Hydroxydecanoic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 3-hydroxydecanoic acid by recombinant Escherichia coli HB101 harboring phaG gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Hydroxy Fatty Acids in Dried Blood Spots
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are intermediate metabolites in the mitochondrial β-oxidation of fatty acids. The quantitative analysis of these compounds in biological matrices is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency.[1][2] Dried blood spots (DBS) offer a minimally invasive, stable, and easily transportable sample matrix, making them ideal for newborn screening and patient monitoring.[3][4] This document outlines validated protocols for the sensitive and robust quantification of a range of 3-hydroxy fatty acids (from C6 to C18) in dried blood spots using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The analytical workflow involves the extraction of total lipids from a standardized DBS punch, followed by hydrolysis to release both free and esterified 3-OH-FAs. For GC-MS analysis, the extracted fatty acids are derivatized to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) esters.[5] For LC-MS/MS analysis, derivatization is optional but can be employed to enhance ionization efficiency. Quantification is achieved using the stable isotope dilution method, where known concentrations of isotopically labeled internal standards corresponding to each analyte are added at the beginning of the sample preparation process.[2][5]
Instrumentation and Materials
-
Mass Spectrometry:
-
GC-MS: Agilent 5890 series II system with a HP-5MS capillary column or equivalent.[5]
-
LC-MS/MS: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatography:
-
Gas Chromatograph (GC)
-
Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
-
Reagents and Standards:
-
Native and stable isotope-labeled (e.g., ²H₃) 3-hydroxy fatty acid standards (C6-C18).
-
Derivatization agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for GC-MS.[6]
-
Solvents: Ethyl acetate (B1210297), methanol, chloroform, isopropanol, acetonitrile (B52724) (HPLC or LC-MS grade).
-
Reagents: 6M HCl, 10M NaOH, Butylated hydroxytoluene (BHT).
-
-
Consumables:
-
DBS collection cards (e.g., Whatman 903).[7]
-
DBS puncher (e.g., 6 mm) and cutting mat.
-
Glass centrifuge tubes, autosampler vials.
-
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
-
DBS Punching: Punch a 6 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube. A 6 mm punch from a standard DBS card contains approximately 9.6 µL of blood.[8]
-
Internal Standard Addition: Add a working solution of stable isotope-labeled internal standards for each 3-OH-FA to be quantified.
-
Hydrolysis (for total 3-OH-FAs):
-
Acidification: Acidify the sample by adding 2 mL of 6 M HCl.[5]
-
Liquid-Liquid Extraction:
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 37°C.[5]
Protocol 2A: Derivatization and Analysis by GC-MS
-
Derivatization:
-
GC-MS Analysis:
-
Transfer the derivatized sample to an autosampler vial.
-
Inject 1 µL into the GC-MS system.
-
GC Conditions:
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 80°C for 5 min, then ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 min.[5]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Monitor the characteristic [M-CH₃]⁺ ions for each 3-OH-FA TMS derivative and its corresponding internal standard.[5] For example, monitor m/z 233 for the unlabeled 3-hydroxy fragment and m/z 235 for a labeled internal standard.[5]
-
-
Protocol 2B: Analysis by LC-MS/MS
-
Reconstitution: Reconstitute the dried extract from Protocol 1 in 100 µL of a suitable solvent mixture (e.g., 80:20 v/v acetonitrile/water).
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 80/20 v/v)
-
Gradient: A gradient from 5% B to 98% B over several minutes to separate the fatty acids.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for each 3-OH-FA and its internal standard.
-
-
Method Validation and Quantitative Data
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[9][10] Key validation parameters are summarized below.
| Parameter | Method | Acceptance Criteria | Reference Data Example |
| Linearity | Analyze calibration standards at ≥ 6 non-zero concentrations. | Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[9] | r² > 0.999 for cardiovascular drugs in DBS.[11] |
| Accuracy | Analyze Quality Control (QC) samples at low, medium, and high concentrations (n≥5). | Mean concentration within ±15% of nominal value (±20% at LLOQ).[10][12] | Accuracy within ±15% for most analytes evaluated in DBS.[13] |
| Precision | Analyze QC samples at low, medium, and high concentrations (n≥5) within a single run (intra-day) and across multiple days (inter-day). | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[10][12] | Inter- and intra-day variations for PUFA-FFA were ≤ 16%.[14] CVs of 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L for 3-OH-FAs.[5] |
| Recovery | Compare the analyte response from extracted samples to the response from post-extraction spiked samples. | Consistent and reproducible across the concentration range. | N/A |
| Matrix Effect | Compare the analyte response in post-extraction spiked samples from different DBS lots (≥6 sources) to the response in a neat solution. | CV of the response should be ≤ 15%.[9] | No significant matrix effect observed in a validated DBS method for cardiovascular drugs.[11] |
| Stability | Assess analyte stability in DBS under various conditions (room temperature, frozen storage, freeze-thaw cycles). | Analyte concentration should be within ±15% of the initial concentration. | Drug stability confirmed for at least 30 days at room temperature in DBS.[11] |
Visualizations
Caption: Experimental workflow for 3-OH-FA analysis in DBS.
Caption: Biological context of 3-hydroxy fatty acids.
References
- 1. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dried blood spots in clinical lipidomics: optimization and recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. marinelipids.ca [marinelipids.ca]
- 7. shimadzu.com [shimadzu.com]
- 8. Quantitating fatty acids in dried blood spots on a common collection card versus a novel wicking sampling device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Dried blood spot sampling coupled with liquid chromatography-tandem mass for simultaneous quantitative analysis of multiple cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
Application Note: Chiral Separation of 3-Hydroxycapric Acid Enantiomers by UHPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the chiral separation of 3-hydroxycapric acid enantiomers using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method employs a direct separation approach on a polysaccharide-based chiral stationary phase, eliminating the need for derivatization. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric quantification of this compound, a key intermediate in various biological processes and a potential biomarker.
Introduction
This compound, a medium-chain 3-hydroxy fatty acid, possesses a chiral center at the C-3 position, existing as (R)- and (S)-enantiomers. The stereochemistry of these molecules is crucial as different enantiomers can exhibit distinct biological activities and metabolic fates. Therefore, a reliable and sensitive analytical method for their chiral separation and quantification is essential. This application note presents a direct enantioseparation method using a CHIRALPAK IA-U column, which features amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on sub-2 µm silica (B1680970) particles.[1][2] This approach, coupled with the high selectivity and sensitivity of tandem mass spectrometry, provides a powerful tool for the stereospecific analysis of this compound in various matrices.
Experimental
Instrumentation and Consumables
-
UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chiral Column: CHIRALPAK IA-U, 1.6 µm, 50 x 3.0 mm (or similar dimensions).
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol (B129727), and water.
-
Sample Vials and Filters: Appropriate vials for the autosampler and 0.22 µm syringe filters for sample clarification.
Standard and Sample Preparation
Standard Preparation: Racemic this compound and individual (R)- and (S)-enantiomers (if available) should be dissolved in methanol or a compatible solvent to prepare stock solutions. A series of working standards can be prepared by diluting the stock solutions to the desired concentrations for calibration curves.
Sample Preparation (from biological matrix, e.g., plasma): A one-phase liquid extraction using 2-propanol has been shown to provide good extraction recoveries (over 90% on average).[1][2]
-
To 100 µL of plasma, add 900 µL of cold 2-propanol.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC Method
The separation is achieved using a reversed-phase gradient elution.
| Parameter | Condition |
| Column | CHIRALPAK IA-U, 1.6 µm, 50 x 3.0 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
The analysis is performed in negative electrospray ionization mode using Selected Reaction Monitoring (SRM) for high sensitivity and specificity.[1][2]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| SRM Transition | Precursor Ion (Q1): m/z 187.1 (for [M-H]⁻ of this compound) Product Ion (Q3): m/z 187.1 -> specific fragment (e.g., m/z 59 for acetate (B1210297) fragment) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Results and Discussion
The described UHPLC-MS/MS method provides excellent separation of the (R)- and (S)-enantiomers of this compound. The use of a sub-2 µm particle chiral stationary phase allows for high efficiency and resolution. The S-enantiomer is typically observed to elute before the R-enantiomer on this type of stationary phase.
Representative Chromatographic Performance
The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers based on published data for similar 3-hydroxy fatty acids.[1][2]
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| (S)-3-Hydroxycapric acid | ~ 4.2 | > 1.5 |
| (R)-3-Hydroxycapric acid | ~ 4.5 |
Note: The retention times are estimates and may vary depending on the specific UHPLC system, column batch, and mobile phase preparation. The resolution (Rs) between the two enantiomers is expected to be greater than 1.5, indicating baseline separation.
Conclusion
The detailed UHPLC-MS/MS method provides a reliable and sensitive approach for the chiral separation and quantification of this compound enantiomers. The direct separation on a CHIRALPAK IA-U column is efficient and eliminates the need for derivatization. This application note serves as a comprehensive guide for researchers in academia and industry for the stereospecific analysis of this important medium-chain 3-hydroxy fatty acid.
Experimental Workflow and Logic Diagrams
Caption: Workflow for the chiral separation of this compound enantiomers.
Caption: Key factors influencing the chiral separation of this compound.
References
Application Notes and Protocols: 3-Hydroxycapric Acid as a Precursor for Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polymers have garnered significant interest as sustainable alternatives to conventional plastics and as functional materials in biomedical applications such as drug delivery and tissue engineering. Among these, polyhydroxyalkanoates (PHAs) are a class of microbially produced polyesters with promising properties. Medium-chain-length PHAs (mcl-PHAs), composed of monomers with 6 to 14 carbon atoms, exhibit elastomeric properties that make them particularly attractive. 3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid) is a C10 monomer that can be incorporated into mcl-PHAs, imparting desirable thermal and mechanical characteristics to the resulting polymer. This document provides detailed protocols for the synthesis, purification, and characterization of biodegradable polymers derived from this compound, primarily through microbial fermentation using Pseudomonas putida.
Data Presentation
Microbial Synthesis of mcl-PHA from Decanoic Acid
The following tables summarize quantitative data from fed-batch fermentation of Pseudomonas putida for the production of mcl-PHA using decanoic acid as a primary carbon source.
Table 1: Fed-Batch Fermentation Performance of Pseudomonas putida KT2440 for mcl-PHA Production
| Parameter | Value | Reference |
| Bacterial Strain | Pseudomonas putida KT2440 | [1] |
| Carbon Source Ratio (DA:AA:G) | 5:1:4 | [1] |
| Maximum Dry Biomass | 39 g/L | [1] |
| PHA Content (% of Dry Biomass) | 67% | [1] |
| Final Dry Biomass (Optimized Feeding) | 75 g/L | [1] |
| Final PHA Content (Optimized Feeding) | 74% | [1] |
| Overall PHA Productivity | 1.16 g/L/h | [1] |
| Decanoic Acid to PHA Conversion | 1.16 g/g | [1] |
DA: Decanoic Acid, AA: Acetic Acid, G: Glucose
Table 2: Monomer Composition of mcl-PHA Produced by Pseudomonas putida KT2440
| Monomer | Molar Percentage | Reference |
| 3-Hydroxydecanoate (3HD/3-Hydroxycaprate) | 78% | [1] |
| 3-Hydroxyoctanoate | 11% | [1] |
| 3-Hydroxyhexanoate | 11% | [1] |
Table 3: Properties of in vitro Synthesized Poly(3-hydroxydecanoate)
| Property | Value | Reference |
| Synthesis Method | In vitro enzymatic | [2] |
| Enzymes | Acyl-CoA synthetase, PHA synthase (PhaC1/PhaC2) | [2] |
| Substrate | (R,S)-3-hydroxydecanoyl-CoA | [2] |
| Weight Average Molar Mass (Mw) | 9.8 x 10⁴ g/mol | [2] |
Experimental Protocols
Protocol 1: Microbial Production of mcl-PHA via Fed-Batch Fermentation
This protocol describes the fed-batch fermentation of Pseudomonas putida KT2440 to produce mcl-PHA with a high content of 3-hydroxycaprate units from decanoic acid.[1]
1. Media Preparation:
- Seed Culture Medium: Prepare a nutrient-rich medium such as Luria-Bertani (LB) broth.
- Fermentation Medium: Prepare a mineral salt medium (MSM) with essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, NaH₂PO₄·2H₂O) and a trace element solution. The initial carbon source can be glucose.
2. Inoculum Preparation:
- Inoculate a single colony of P. putida KT2440 into 50 mL of seed culture medium in a 250 mL flask.
- Incubate at 30°C with shaking at 200 rpm for 12-16 hours until the culture reaches the late exponential phase.
3. Fermentation:
- Transfer the seed culture to a bioreactor containing the fermentation medium.
- Maintain the temperature at 30°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen above 20% saturation.
- Fed-Batch Strategy:
- After the initial carbon source is depleted, initiate a fed-batch feeding strategy with a mixture of decanoic acid, acetic acid, and glucose.
- A suggested feeding ratio is 5:1:4 (w/w/w) of decanoic acid:acetic acid:glucose to maintain a specific growth rate of approximately 0.15 h⁻¹.[1]
- To prevent crystallization, decanoic acid can be heated or mixed with acetic acid.[1]
- To optimize yield and prevent foaming due to decanoic acid accumulation, switch from an exponential feeding rate to a linear feeding rate in the later stages of fermentation.[1]
- Continue fermentation for 48-72 hours, monitoring cell density (OD₆₀₀) and substrate consumption.
4. Cell Harvesting:
- Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes.
- Wash the cell pellet with distilled water and re-centrifuge.
- Lyophilize (freeze-dry) the cell pellet to obtain the dry cell biomass.
Protocol 2: Extraction and Purification of mcl-PHA
This protocol outlines the solvent extraction method for isolating mcl-PHA from the dried bacterial biomass.[3][4]
1. Extraction:
- Weigh the lyophilized biomass.
- Suspend the biomass in a suitable non-chlorinated solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) at a solvent-to-biomass ratio of 15:1 (v/w).[3]
- Stir the suspension at room temperature for 18 hours for efficient extraction.[3]
- Alternatively, perform reflux extraction with a solvent like dimethyl carbonate (DMC) at its boiling point (90°C) for 4 hours.[4]
2. Separation of Biomass Debris:
- Filter the mixture through a cheesecloth or perform centrifugation to separate the solvent containing the dissolved PHA from the cell debris.
3. Precipitation of PHA:
- Concentrate the PHA-containing solvent by rotary evaporation.
- Precipitate the PHA by adding a non-solvent, such as cold methanol (B129727) or ethanol, to the concentrated extract (e.g., 2 volumes of non-solvent to 1 volume of extract).
- Collect the precipitated polymer by filtration or centrifugation.
4. Purification:
- Wash the crude PHA precipitate with the non-solvent to remove residual impurities.
- For higher purity, re-dissolve the PHA in a small amount of the extraction solvent and re-precipitate.
- To remove endotoxins for biomedical applications, the PHA solution can be filtered through activated charcoal.[3]
- Dry the purified PHA in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 3: Characterization of mcl-PHA
1. Monomer Composition Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
- Subject approximately 10-15 mg of the dried polymer to methanolysis.[5][6]
- Add 2 mL of a methanol/sulfuric acid mixture (e.g., 85:15 v/v) and 2 mL of chloroform (B151607) to the sample.[5]
- Heat the mixture at 100°C for 140 minutes in a sealed vial.[5]
- After cooling, add 1 mL of deionized water, vortex, and allow the phases to separate.[5]
- Analyze the organic (chloroform) phase containing the 3-hydroxyalkanoic acid methyl esters by GC-MS.
- Identify and quantify the monomers based on their retention times and mass spectra compared to standards.
2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
- Dissolve the purified PHA in a suitable solvent (e.g., chloroform or tetrahydrofuran) to a concentration of approximately 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter.
- Inject the sample into a GPC system equipped with a refractive index (RI) detector.
- Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to polystyrene or poly(methyl methacrylate) standards.
3. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC):
- Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.
- Heat the sample to a temperature above its melting point (e.g., 180°C) to erase its thermal history.
- Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -70°C) to observe the crystallization temperature (Tc).
- Reheat the sample at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).
Visualizations
Caption: Experimental workflow for microbial synthesis and characterization of mcl-PHA.
Caption: Metabolic pathway for mcl-PHA synthesis from decanoic acid via β-oxidation.
References
- 1. Fed-batch production of poly-3-hydroxydecanoate from decanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of medium chain length poly(3-hydroxyalkanoates) (mcl-PHA) for medical applications using nonchlorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Engineering the pathway in Escherichia coli for the synthesis of medium-chain-length polyhydroxyalkanoates consisting of both even- and odd-chain monomers - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of 3-hydroxy fatty acid methyl esters (FAMEs) by gas chromatography
An in-depth guide to the analysis of 3-hydroxy fatty acid methyl esters (FAMEs) utilizing gas chromatography (GC) is presented for researchers, scientists, and professionals in drug development. This document outlines detailed methodologies, from sample preparation to instrumental analysis, and presents quantitative data in a structured format.
Application Notes
The quantitative analysis of 3-hydroxy fatty acids (3-OH-FAs) is crucial in various research fields, including the diagnosis and study of metabolic disorders, such as defects in mitochondrial fatty acid β-oxidation.[1][2] Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a robust and sensitive platform for the detection and quantification of these analytes.[1][2] Proper sample preparation, including extraction and derivatization, is paramount for accurate and reproducible results.
3-OH-FAs are typically present in biological matrices in low concentrations and often in esterified forms. Therefore, a hydrolysis step is often necessary to release the free 3-hydroxy fatty acids.[3] Subsequent extraction, commonly with organic solvents like ethyl acetate, isolates the fatty acids from the aqueous sample matrix.[3] Due to their low volatility and potential for interaction with the GC column, 3-OH-FAs require derivatization prior to analysis.[4] This process converts the polar carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, respectively.[5] The most common derivatization techniques for this purpose are silylation and methylation.[3][5]
Experimental Protocols
Protocol 1: Analysis of 3-Hydroxy Fatty Acids in Serum/Plasma
This protocol is adapted from established methods for the quantitative measurement of 3-hydroxy fatty acids in clinical samples.[1][3]
1. Sample Preparation and Hydrolysis:
-
To 500 µL of serum or plasma, add internal standards (e.g., stable isotope-labeled 3-hydroxy fatty acids).[3]
-
For the analysis of total 3-hydroxy fatty acids (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-hydroxy fatty acids, this step is omitted.[3]
-
Acidify the samples with 6 M HCl.[3]
2. Extraction:
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the phases.[3]
-
Repeat the extraction step twice and combine the organic layers.[3]
-
Dry the pooled organic extract under a stream of nitrogen at 37 °C.[3]
3. Derivatization (Silylation):
-
To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3][4]
-
Incubate the mixture at 80 °C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups and TMS esters of the carboxyl groups.[3]
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.[3]
-
Use a suitable capillary column, such as a HP-5MS (5% phenyl-methylpolysiloxane).[3]
-
Employ a temperature program optimized for the separation of 3-hydroxy FAMEs. An example program starts at 80 °C, holds for 5 minutes, then ramps to 200 °C at 3.8 °C/min, and finally to 290 °C at 15 °C/min, holding for 6 minutes.[3]
-
Detection is typically performed using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[2][3]
Protocol 2: General FAMEs Analysis from Lipids
This protocol provides a general workflow for the preparation of fatty acid methyl esters from various lipid samples.
1. Esterification/Transesterification:
-
For samples containing free fatty acids, esterification is required. For triacylglycerols, transesterification is performed.
-
A common method involves using a reagent like 12% Boron Trichloride in methanol (B129727) (BCl3-methanol).
-
Mix 1-25 mg of the lipid sample with 2 mL of BCl3-methanol and heat at 60 °C for 5-10 minutes.
2. Extraction:
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381) to the reaction mixture.
-
Shake the vessel to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract using anhydrous sodium sulfate.
3. GC-FID/MS Analysis:
-
Inject the FAMEs sample onto a GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer.
-
A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Omegawax), is often used for FAME analysis.
-
An example GC oven program is an initial temperature of 70 °C for 2 minutes, followed by a ramp of 5 °C/min to a final temperature of 240 °C, held for 5 minutes.
Data Presentation
Quantitative data for the analysis of 3-hydroxy fatty acids and general FAMEs are summarized in the tables below.
Table 1: GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis [3]
| Parameter | Value |
| GC System | Agilent 5890 series II or equivalent |
| Column | HP-5MS capillary column |
| Injection Volume | 1 µL |
| Initial Oven Temp. | 80 °C (hold for 5 min) |
| Temp. Ramp 1 | 3.8 °C/min to 200 °C |
| Temp. Ramp 2 | 15 °C/min to 290 °C (hold for 6 min) |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Quantitation Ions | m/z 233 (native), m/z 235 (labeled internal standard) |
Table 2: Assay Performance for Quantitative Measurement of 3-Hydroxy Fatty Acids [3]
| Analyte Concentration | Coefficient of Variation (CV) |
| 30 µmol/L | 1.0 – 10.5% |
| 0.3 µmol/L | 3.3 – 13.3% |
Table 3: Chromatographic Conditions for General FAMEs Analysis
| Parameter | Value |
| Column | SUPELCOWAX™ 10 (30 m x 0.53 mm I.D., 0.50 µm film) |
| Oven Program | 70 °C (hold 2 min) @ 5 °C/min to 240 °C (hold 8 min) |
| Injector Temp. | 220 °C |
| Carrier Gas | Hydrogen, 4.8 mL/min |
| Detector | FID @ 280 °C |
| Injection | 1 µL, Split (20:1) |
Visualizations
Caption: Experimental workflow for the analysis of 3-hydroxy fatty acids.
Caption: Conversion of a fatty acid to its corresponding methyl ester.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recovery of 3-Hydroxycapric Acid from High-Lipid Matrices
Welcome to the technical support center for the analysis of 3-Hydroxycapric acid (3-HCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the recovery of 3-HCA from complex, high-lipid content matrices such as plasma, serum, milk, and tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HCA) and why is its analysis important?
A1: this compound (also known as 3-hydroxydecanoic acid) is a medium-chain hydroxy fatty acid.[1][2] It is an intermediate in the beta-oxidation of fatty acids.[1] Analyzing 3-HCA is crucial for diagnosing certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where it can accumulate in plasma.[1][3] It is also a component of lipopolysaccharides in some bacteria, making it a subject of interest in microbiology and immunology.[2][4]
Q2: What are the main challenges in extracting 3-HCA from high-lipid matrices?
A2: The primary challenges include:
-
Matrix Effects: High concentrations of triglycerides and other lipids can interfere with extraction efficiency and chromatographic analysis, often leading to ion suppression in mass spectrometry.
-
Analyte Stability: 3-HCA can be susceptible to degradation during sample processing, especially under harsh pH or high-temperature conditions.[5][6]
-
Low Concentration: Endogenous levels of 3-HCA can be very low, requiring sensitive and efficient extraction and detection methods.[4]
-
Emulsion Formation: During liquid-liquid extraction (LLE), the high lipid content can lead to the formation of stable emulsions, making phase separation difficult and reducing recovery.[7]
Q3: What are the common analytical techniques used for 3-HCA quantification?
A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the quantitative analysis of 3-hydroxy fatty acids.[8][9][10] This technique typically requires a derivatization step (e.g., silylation) to make the analyte volatile.[8] Liquid chromatography-mass spectrometry (LC-MS/MS) is also a powerful tool, particularly for its high sensitivity and specificity, and may not always require derivatization.
Q4: Is an internal standard necessary for accurate quantification?
A4: Yes, using a stable isotope-labeled internal standard, such as a deuterated form of 3-HCA, is highly recommended for accurate quantification.[8] An internal standard is added at the beginning of the sample preparation process and helps to correct for analyte losses during extraction, derivatization, and instrumental analysis, thereby improving precision and accuracy.[11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the extraction and analysis of 3-HCA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Incomplete Saponification: Triglycerides are not fully hydrolyzed, trapping the 3-HCA. | Optimize saponification conditions (e.g., increase temperature, time, or base concentration). Microwave-assisted saponification can be effective for recalcitrant matrices.[12] |
| Inefficient Extraction: The chosen solvent system is not optimal for 3-HCA. Emulsion formation during LLE is preventing complete phase separation. | For LLE, ensure the pH is acidified to ~1-2 to protonate the carboxylic acid before extracting with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[7][8] To combat emulsions, try centrifugation at higher speeds, adding salt, or using a different solvent system.[7] Consider using Solid-Phase Extraction (SPE) as an alternative to LLE.[13] | |
| Analyte Loss During Evaporation: The sample was overheated or dried for too long. | Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).[11] Avoid complete dryness if the analyte is prone to sticking to the tube walls. | |
| Poor Recovery from SPE: The SPE cartridge was not conditioned properly, or the wash/elution solvents are suboptimal. | Ensure proper conditioning of the SPE cartridge. Optimize wash and elution solvents; a common mistake is using a wash solvent that is too strong and prematurely elutes the analyte.[11] | |
| High Variability Between Replicates | Inconsistent Homogenization: Tissue samples are not uniformly disrupted. | Standardize the homogenization procedure (time, speed, bead type). Ensure the tissue is completely disintegrated before proceeding.[6][11] |
| Inaccurate Pipetting: Inconsistent addition of internal standard or other reagents. | Use calibrated pipettes and ensure they are functioning correctly. Add the internal standard to each sample before any extraction steps.[11] | |
| Inconsistent Phase Separation: Variable amounts of the organic phase are collected after LLE. | Carefully collect the desired phase without disturbing the interface. For improved recovery, consider re-extracting the aqueous phase.[11] | |
| High Background / Interferences in Chromatogram | Co-extraction of Matrix Components: Lipids and other endogenous molecules are carried through the sample preparation process. | Incorporate a lipid removal step. For SPE, use a sorbent designed to remove lipids (e.g., polymeric phases).[14] In LLE, a back-extraction or additional wash steps can help. |
| Contamination: Contamination from glassware, solvents, or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank sample (matrix without analyte) to identify sources of contamination. | |
| Analyte Degradation | Enzymatic Degradation: Endogenous enzymes in the sample degrade 3-HCA after collection. | Immediately snap-freeze tissue samples in liquid nitrogen and store them at -80°C.[11] Perform homogenization in a cold, acidic buffer to inactivate enzymes.[6] |
| Chemical Instability: Oxidation or degradation due to heat, light, or pH. | Perform all extraction steps on ice or at reduced temperatures.[6] Add an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer.[11] Protect samples from light by using amber vials.[6] |
Experimental Protocols & Data
Protocol 1: Saponification and Liquid-Liquid Extraction (LLE) followed by GC-MS
This protocol is adapted for the analysis of 3-hydroxy fatty acids in plasma or serum.
-
Sample Preparation:
-
To 500 µL of plasma or serum in a glass tube, add a known amount of stable isotope-labeled internal standard for 3-HCA.
-
Add 500 µL of 10 M NaOH to hydrolyze the sample (saponification).
-
Vortex and incubate at 37°C for 30 minutes.[8]
-
-
Extraction:
-
Acidify the sample to a pH of ~1-2 with 6 M HCl.[8]
-
Add 3 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.[8]
-
-
Derivatization and Analysis:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 37°C.[8]
-
Add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[8]
-
Inject 1 µL of the derivatized sample into the GC-MS system for analysis.[8]
-
Protocol 2: Solid-Phase Extraction (SPE) for Acidic Analytes
This protocol is a general approach for extracting acidic compounds like 3-HCA from plasma using a polymeric SPE phase.
-
Sample Pre-treatment:
-
Dilute 100 µL of plasma with 300 µL of 1% formic acid in water to protonate the 3-HCA.[13]
-
-
SPE Procedure:
-
Condition: Condition the polymeric SPE cartridge (e.g., Bond Elut Plexa) with 500 µL of methanol (B129727), followed by 500 µL of water.[13]
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[13]
-
Elute: Elute the 3-HCA with 500 µL of methanol into a clean collection tube.[13]
-
-
Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[13]
-
Quantitative Data Summary
The following table summarizes typical performance data for 3-hydroxy fatty acid analysis.
| Parameter | Method | Matrix | Value | Reference |
| Recovery | Polymeric SPE & LC/MS/MS | Human Plasma | >85% for various acidic drugs | Agilent Technologies (2011)[13] |
| Recovery | Microextraction & GC | Skimmed Milk | 85% for medium/long-chain FAs | PubMed (2015)[15] |
| LOD | DLLME & GC-FID | Milk | 0.04 µg/mL for various FAs | ResearchGate (2020)[16] |
| LOQ | Polymeric SPE & LC/MS/MS | Human Plasma | 5.0 ng/mL for acidic drugs | Agilent Technologies (2011)[13] |
| RSD | GC-MS | Serum | 3.3–13.3% at 0.3 µmol/L | LIPID MAPS[8] |
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the recovery of 3-HCA.
Caption: Workflow for Saponification and LLE of 3-HCA.
Caption: General Workflow for Solid-Phase Extraction of 3-HCA.
Caption: Troubleshooting Logic for Low Recovery & High Variability.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002203) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. english.gyig.cas.cn [english.gyig.cas.cn]
- 8. lipidmaps.org [lipidmaps.org]
- 9. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. Microextraction method of medium and long chain fatty acids from milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3-Hydroxy Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-hydroxy fatty acids (3-OH-FAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they impact the analysis of 3-hydroxy fatty acids?
A: Matrix effects are the alteration of ionization efficiency for target analytes by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal response (ion suppression) or an increase in signal response (ion enhancement).[1] For 3-hydroxy fatty acids, which are often analyzed in complex biological matrices like plasma or serum, matrix effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] The primary culprits behind matrix effects in biological samples are often phospholipids, which are highly abundant in cell membranes.[3]
Q2: My 3-hydroxy fatty acid signal is inconsistent and lower than expected. How can I determine if this is due to matrix effects?
A: A systematic evaluation is necessary to confirm the presence and extent of matrix effects. The two most common methods for this are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the 3-hydroxy fatty acid standard is introduced into the mass spectrometer after the analytical column.[4] A separate injection of a blank matrix extract is then performed.[4] Dips or peaks in the baseline signal at specific retention times indicate regions of ion suppression or enhancement, respectively.[4]
-
Post-Extraction Spiking: This quantitative approach is considered the "gold standard".[2] It involves comparing the response of an analyte spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of the analyte in a neat (clean) solvent at the same concentration.[2][5] The matrix factor (MF) is calculated to quantify the effect. An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[2]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for 3-hydroxy fatty acid analysis?
A: The goal of sample preparation is to remove interfering matrix components, particularly phospholipids, while efficiently recovering the 3-hydroxy fatty acids.[6][7] The effectiveness of common techniques varies:
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low to Medium | High | High | Simple and fast, but often results in significant matrix effects due to insufficient removal of phospholipids.[4][7][8] Acetonitrile (B52724) is generally a better choice than methanol (B129727) for precipitation.[4] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Variable | Medium | Can provide cleaner extracts than PPT, but analyte recovery, especially for more polar compounds, can be low and method development can be time-consuming.[8] |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Considered highly effective for producing clean samples with minimal matrix effects.[7] Requires careful method development to optimize the sorbent, wash, and elution steps.[5] |
| Phospholipid Removal Plates (e.g., HybridSPE®) | Very High (>99%) | High | High | Combines the simplicity of protein precipitation with highly selective removal of phospholipids, leading to a significant reduction in matrix effects.[9] |
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?
A: The use of a stable isotope-labeled internal standard is a highly effective strategy to compensate for matrix effects.[1] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C or ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[10] By calculating the ratio of the analyte response to the SIL-IS response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[10] For the analysis of 3-hydroxy fatty acids, deuterated analogs have been successfully used.[11]
Q5: My sample preparation is optimized, but I still observe some matrix effects. What LC-MS/MS parameters can I adjust?
A: Further optimization of your LC-MS/MS method can help to mitigate residual matrix effects:
-
Chromatographic Separation: Improve the separation of 3-hydroxy fatty acids from co-eluting matrix components by modifying the mobile phase gradient, using a longer column, or a column with a different stationary phase (e.g., C18, C8).[1][12]
-
Ionization Source Parameters: Fine-tune the ion source parameters, such as gas flow rates, temperature, and spray voltage, to optimize the ionization of your target analytes and potentially reduce the ionization of interfering compounds.[13]
-
Ionization Technique: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds and might be a viable alternative.[13]
-
Scheduled Multiple Reaction Monitoring (MRM): If you are analyzing multiple 3-hydroxy fatty acids, using a scheduled MRM algorithm can be beneficial. This approach only monitors for a specific analyte around its expected retention time, which can increase the dwell time and improve the signal-to-noise ratio.[14][15]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
This protocol provides a quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the 3-hydroxy fatty acid in the final mobile phase composition at a known concentration.
-
Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., plasma from a control animal) and process it through your entire sample preparation procedure. In the final, clean extract, spike the 3-hydroxy fatty acid to the same concentration as in Set A.
-
Set C (Pre-Spiked Matrix): Take a blank matrix sample and spike it with the 3-hydroxy fatty acid at the same concentration as in Set A before starting the sample preparation procedure. This set is used to determine recovery.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
| Matrix Effect (%) | Interpretation |
| ~100% | No significant matrix effect. |
| < 100% | Ion suppression is occurring. |
| > 100% | Ion enhancement is occurring. |
Protocol 2: Sample Preparation using Phospholipid Removal Plates
This protocol describes a general procedure for using phospholipid removal plates, such as HybridSPE®, for the cleanup of plasma samples.
-
Protein Precipitation: In a 96-well collection plate, add 100 µL of plasma sample. Add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated 3-hydroxy fatty acid).
-
Mixing: Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Phospholipid Removal: Place the HybridSPE® phospholipid removal plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step to the HybridSPE® plate.
-
Elution: Apply a vacuum or positive pressure to the HybridSPE® plate to force the sample through the sorbent. The eluate collected in the clean collection plate is now free of proteins and phospholipids.
-
Analysis: The collected eluate is ready for direct injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects in 3-OH-FA analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting poor peak shape for FAMEs in GC-MS analysis
This guide provides troubleshooting solutions for common issues related to poor peak shape in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my FAME peaks tailing?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue that can compromise resolution and quantification. It is often caused by unwanted interactions between the sample and active sites within the GC system.
Common Causes & Solutions for Peak Tailing:
-
Active Sites: Polar FAMEs can interact with active sites in the inlet liner, at the head of the column, or on exposed silica (B1680970) surfaces.[1][2]
-
Solution: Use a fresh, deactivated inlet liner. If contamination is suspected at the front of the column, trim 10-20 cm from the column inlet.[3]
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[2][4]
-
Solution: Regularly trim the column as part of routine maintenance.[5] In severe cases, the column may need to be replaced.
-
-
Improper Column Installation: An incorrect column cut or improper placement within the inlet can create dead volumes or turbulence, leading to tailing.[6]
-
Low Inlet Temperature: If the inlet temperature is too low for high molecular weight FAMEs, it can cause slow sample vaporization and transfer to the column.[8]
-
Solution: Optimize the inlet temperature. A common starting point is 250 °C, but this may need adjustment based on the specific FAMEs being analyzed.[8]
-
Q2: What causes my FAME peaks to show fronting?
Peak fronting is the inverse of tailing, where the first half of the peak is broader than the second. This distortion often points to an overloaded system.[9]
Common Causes & Solutions for Peak Fronting:
-
Column Overload: Injecting too much sample mass for the column to handle is the most frequent cause.[3][7] The stationary phase becomes saturated, causing excess analyte molecules to travel ahead of the main band.[7]
-
Solvent Mismatch: Incompatibility between the sample solvent and the column's stationary phase can lead to poor peak shape.[9][11]
-
Solution: If possible, dissolve the FAME standards and samples in a solvent that is compatible with the stationary phase polarity.
-
Q3: Why are my chromatogram peaks splitting?
Split peaks can appear as shoulders on a peak or as two distinct peaks where only one is expected. This can be caused by issues in the injection phase or column installation.[12][13]
Common Causes & Solutions for Split Peaks:
-
Improper Column Cut/Installation: A poor column cut or incorrect positioning in the inlet can cause the sample to enter the column as two separate bands.[3][7]
-
Solution: Re-cut the column ensuring a clean, square end, and verify it is installed at the correct height.[3]
-
-
Inlet Liner Issues: The absence of packing material (like glass wool) in a liner can allow aerosol droplets to form and reach the column, causing splitting.[11]
-
Solution: Use a liner with appropriate packing or a specific geometry that promotes homogeneous sample vaporization.[11]
-
-
Solvent/Phase Incompatibility (Splitless Injection): In splitless injection, if the sample solvent does not wet the stationary phase properly, it can lead to peak splitting.[3][11]
Quantitative Data Summary
Maintaining good peak shape is critical for accurate quantification. The symmetry of a peak is measured by the Asymmetry Factor (As) or Tailing Factor (Tf).
Table 1: Peak Asymmetry Acceptance Criteria
| Asymmetry Factor (As / Tf) | Peak Shape Interpretation | General Acceptability |
| < 0.9 | Fronting | Generally unacceptable, indicates overload or other issues. |
| 0.9 - 1.2 | Good, Symmetrical | Ideal for new columns and well-developed methods.[14] |
| 1.2 - 1.5 | Acceptable Tailing | Often acceptable for routine analysis.[14] |
| 1.5 - 1.8 | Moderate Tailing | Acceptable per USP and Ph. Eur. guidelines unless otherwise specified.[15][16] |
| > 1.8 - 2.0 | Significant Tailing | May be acceptable depending on resolution, but troubleshooting is recommended.[14][15] |
| > 2.0 | Unacceptable Tailing | Problem requires identification and correction.[14] |
Key Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner, Septum, and O-Ring Replacement)
Regular inlet maintenance is crucial for preventing peak shape problems and ensuring reproducibility.[17][18] Frequency depends on sample cleanliness, but a general guideline is to replace the liner every 200 injections and the septum every 150 injections.[19]
Materials:
Procedure:
-
Cooldown: Cool the GC inlet and oven to below 50°C and turn off the carrier gas flow to the inlet.[19][22]
-
Remove Septum: Loosen the septum retaining nut and use tweezers to remove the old septum. Avoid scratching the interior surfaces.[20][21]
-
Install New Septum: Place the new septum into the retaining nut. Hand-tighten the nut, then give it a final quarter-turn with the wrench. Overtightening can cause coring.[19][21]
-
Remove Liner: Release the locking mechanism for the liner assembly.[20] Carefully lift the assembly away. Use tweezers to gently grasp and pull the old liner out of the inlet.[21]
-
Inspect and Clean: Inspect the gold seal at the base of the inlet for contamination.[20] Clean any visible residue from the inlet surfaces.
-
Install New Liner: Slide a new O-ring onto the new liner. Insert the liner into the inlet until it contacts the seal at the bottom.[19][20]
-
Reassemble: Re-secure the septum assembly and its locking mechanism.[20]
-
Purge and Leak Check: Restore carrier gas flow and purge the system for 10-15 minutes before heating.[20] Perform a leak check.
Protocol 2: Trimming a Fused Silica GC Column
Trimming removes contaminated or damaged sections from the front of the column, which can restore peak shape and performance.[5]
Materials:
-
Magnifying glass (optional, but recommended)[7]
-
Methanol (B129727) and lint-free wipes
Procedure:
-
Prepare: Wearing clean gloves, unwind a section of the column from its cage.
-
Score the Column: Support the column with one hand. With the other, use a ceramic wafer to apply light pressure and score the polyimide coating at a right angle (90°) to the column wall.[7][23]
-
Break the Column: Hold the column firmly on either side of the score and flick it to create a clean break.[23]
-
Inspect the Cut: Examine the cut end with a magnifying glass. A good cut will be perfectly flat and square with no jagged edges or fragments.[5] If the cut is poor, repeat the process.
-
Clean: Gently wipe the cut end with a lint-free wipe dampened with methanol to remove any fragments or oils.[23]
-
Reinstall: Reinstall the column in the inlet, ensuring it is placed at the correct height.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the root cause of poor peak shape in FAME analysis.
Caption: Troubleshooting workflow for common FAME peak shape issues.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. m.youtube.com [m.youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. poor peak shape when analysing FAMEs on GC-FID - Chromatography Forum [chromforum.org]
- 11. GC Troubleshooting—Split Peaks [restek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. acdlabs.com [acdlabs.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. usp.org [usp.org]
- 17. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. agilent.com [agilent.com]
- 22. m.youtube.com [m.youtube.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of 3-Hydroxy Fatty Acid TMS Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trimethylsilyl (B98337) (TMS) derivatives of 3-hydroxy fatty acids (3-OH-FAs). The inherent instability of these derivatives can pose analytical challenges, leading to issues with reproducibility and accuracy in gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the derivatization and analysis of 3-OH-FAs.
Q1: Why are my TMS-derivatized 3-OH-FA peaks inconsistent or disappearing over time?
A1: The primary cause of inconsistent or disappearing peaks is the instability of the TMS derivatives. TMS ethers, particularly of secondary alcohols like the 3-hydroxy position on a fatty acid, are susceptible to hydrolysis. Several factors can contribute to this degradation:
-
Moisture: Trace amounts of water in your sample, solvents, or reagents can hydrolyze the TMS ether back to the original hydroxyl group. It is crucial to use anhydrous solvents and properly dried samples.[1][2]
-
Storage Conditions: The stability of TMS derivatives is highly dependent on temperature. Storing samples at room temperature, even in an autosampler, can lead to significant degradation in a short period.
-
Time Between Derivatization and Analysis: The longer the derivatized sample sits (B43327) before injection, the greater the chance of degradation. It is recommended to analyze samples as soon as possible after derivatization.[3][4]
Q2: I'm observing incomplete derivatization of my 3-OH-FAs, resulting in tailing peaks in my chromatogram. What could be the cause?
A2: Incomplete derivatization is a common issue, often leading to poor peak shape and inaccurate quantification. The likely culprits include:
-
Steric Hindrance: The secondary hydroxyl group at the 3-position can be sterically hindered, making it more difficult to derivatize compared to a primary hydroxyl group.[5]
-
Insufficient Reagent: An inadequate amount of the silylating reagent (e.g., BSTFA, MSTFA) will result in an incomplete reaction. A significant molar excess of the derivatizing agent is recommended to drive the reaction to completion.[5]
-
Suboptimal Reaction Conditions: The derivatization reaction may require specific temperatures and incubation times to proceed to completion. For hindered hydroxyls, heating is often necessary.[5]
-
Reagent Quality: Silylating reagents are sensitive to moisture and can degrade over time. Using old or improperly stored reagents can lead to poor derivatization efficiency.
Q3: I see multiple peaks for a single 3-OH-FA analyte. What could be the reason?
A3: The presence of multiple peaks for a single analyte can be due to:
-
Incomplete Derivatization: As mentioned above, if the derivatization is not complete, you may see a peak for the underivatized or partially derivatized 3-OH-FA in addition to the fully derivatized compound.[3]
-
Artifact Formation: Side reactions during derivatization can lead to the formation of unexpected by-products. While less common with BSTFA and MSTFA, it's a possibility to consider, especially with complex sample matrices.[6]
-
Isomers: If your 3-OH-FA standard is a mix of stereoisomers, you may see chromatographic separation of the different isomers, resulting in multiple peaks.
Q4: Which silylating reagent, BSTFA or MSTFA, is better for derivatizing 3-hydroxy fatty acids?
A4: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used and effective for derivatizing hydroxyl and carboxyl groups.[2][7]
-
BSTFA is a powerful silylating agent suitable for hindered hydroxyl groups. It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity.[5][8]
-
MSTFA is considered an even stronger silylating agent than BSTFA and can be a good alternative if you are experiencing incomplete derivatization with BSTFA.[5]
The choice between the two may depend on the specific 3-OH-FA and the complexity of your sample matrix. It is often recommended to test both to determine which provides the best results for your specific application.[8][9]
Quantitative Data Summary
The stability of TMS derivatives is critical for reliable quantification. While specific data for 3-hydroxy fatty acids is limited, studies on other TMS-derivatized molecules provide valuable insights into the importance of proper sample handling and storage.
Table 1: Stability of TMS Derivatives Under Different Storage Conditions
| Compound Class | Storage Temperature | Time | Remaining Derivative (%) |
| Amino Acids (Glutamine & Glutamate) | Room Temp (Autosampler) | 48 hours | 10% |
| Amino Acids (α-alanine) | Room Temp (Autosampler) | 48 hours | 66% |
| General TMS Derivatives | 4 °C | 12 hours | Stable |
| General TMS Derivatives | -20 °C | 72 hours | Stable |
Data adapted from a study on plant polar metabolites, demonstrating the general instability of TMS derivatives at room temperature and the preservative effect of cold storage.[10]
Table 2: Reproducibility of Manual vs. Automated TMS Derivatization
| Method | Average RSD% (Relative Standard Deviation) |
| Manual Derivatization | >15% |
| Automated Online Derivatization | <10% |
Data from a study on amino acids, highlighting that automated derivatization, which minimizes the time between derivatization and injection, can significantly improve reproducibility.[11]
Experimental Protocols
A detailed protocol for the TMS derivatization of 3-hydroxy fatty acids for GC-MS analysis is provided below. This is a general guideline and may require optimization for specific applications.
Protocol: TMS Derivatization of 3-Hydroxy Fatty Acids
Materials:
-
Dried 3-hydroxy fatty acid sample
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Ensure the sample containing the 3-OH-FAs is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. Moisture is detrimental to the derivatization reaction.[1]
-
-
Reconstitution:
-
Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.[5]
-
-
Derivatization:
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA + 1% TMCS) to the sample solution.[5]
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
-
Reaction Incubation:
-
Heat the reaction vial at 70-80 °C for 60 minutes. The elevated temperature is often necessary to overcome the steric hindrance of the secondary hydroxyl group.[12]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC vial if necessary.
-
Analyze the sample by GC-MS as soon as possible. Derivatized samples generally have a limited shelf life of about 24 hours when stored properly.[1]
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the analysis of TMS derivatives of 3-hydroxy fatty acids.
Caption: Experimental workflow for TMS derivatization of 3-hydroxy fatty acids.
Caption: Troubleshooting decision tree for instability issues with TMS derivatives.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Minimizing interferences in the analysis of 3-Hydroxycapric acid in mammalian samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of 3-Hydroxycapric acid (3-HCA) in mammalian samples. Our goal is to help you minimize interferences and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference when analyzing this compound in mammalian samples?
A1: The primary sources of interference include:
-
Endogenous Isomers: Mammalian systems naturally produce various 3-hydroxy fatty acids through mitochondrial fatty acid β-oxidation.[1] This means that your sample will contain a baseline level of 3-HCA and other similar compounds, which can interfere with the quantification of your target analyte.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenates) such as phospholipids (B1166683), salts, and proteins can suppress or enhance the ionization of 3-HCA in the mass spectrometer, leading to inaccurate quantification.[2][3] This is a significant concern in LC-MS/MS analysis.
-
Contamination: External contamination from lab equipment, reagents, or during sample handling can introduce interfering substances.
-
Co-eluting Substances: In chromatographic methods (both GC-MS and LC-MS), other molecules with similar chemical properties to 3-HCA or its derivatives may co-elute, leading to overlapping peaks and inaccurate measurements.
Q2: Should I use GC-MS or LC-MS/MS for the analysis of this compound?
A2: Both GC-MS and LC-MS/MS are suitable for the analysis of 3-HCA, but they have different advantages and disadvantages.
-
GC-MS typically requires derivatization to make the 3-HCA volatile.[4][5] This adds an extra step to sample preparation but can result in excellent chromatographic separation and sensitivity. GC-MS is a robust and well-established technique for fatty acid analysis.[4][6]
-
LC-MS/MS can often analyze 3-HCA directly without derivatization, simplifying sample preparation.[7][8] It is highly sensitive and specific, especially when using multiple reaction monitoring (MRM). However, it is more susceptible to matrix effects from complex biological samples.[2][9]
The choice of method often depends on the available instrumentation, the complexity of the sample matrix, and the desired sample throughput.
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
A3: Derivatization is crucial for the GC-MS analysis of 3-HCA for two main reasons:
-
Volatility: 3-HCA is not sufficiently volatile to be analyzed directly by GC. Derivatization, typically by silylation (e.g., with BSTFA or MSTFA to form a trimethylsilyl (B98337) derivative), converts the polar carboxyl and hydroxyl groups into less polar, more volatile functional groups.[5]
-
Improved Chromatography: The derivatization process reduces the polarity of the molecule, leading to better peak shape and reduced tailing on common GC columns.[5]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Minimizing matrix effects is critical for accurate LC-MS/MS quantification. Here are several strategies:
-
Effective Sample Preparation: Use robust extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components like phospholipids.[3][10]
-
Chromatographic Separation: Optimize your LC method to separate 3-HCA from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., d2-3-Hydroxycapric acid).[4][6] This standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction during data analysis.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection for your analyte.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Inefficient extraction of 3-HCA from the sample matrix. | - Ensure the pH of the sample is acidic during liquid-liquid extraction to protonate the carboxylic acid for better partitioning into the organic solvent.[6] - Evaluate different extraction solvents or solid-phase extraction (SPE) cartridges. |
| Incomplete derivatization (for GC-MS). | - Ensure all reagents and solvents are anhydrous, as water can quench the derivatization reaction. - Optimize derivatization time and temperature.[6] - Use fresh derivatizing reagents. | |
| Ion suppression due to matrix effects (for LC-MS/MS). | - Incorporate a stable isotope-labeled internal standard. - Improve sample cleanup to remove phospholipids and other interfering substances.[10] - Dilute the sample extract before injection.[9] | |
| Poor Peak Shape (Tailing) | Interaction of the analyte with active sites in the GC inlet or column (for GC-MS). | - Ensure complete derivatization of both the hydroxyl and carboxyl groups.[5] - Use a deactivated GC inlet liner. - Condition the GC column according to the manufacturer's instructions. |
| Issues with the LC column or mobile phase (for LC-MS/MS). | - Check for column degradation or contamination. - Ensure the mobile phase pH is appropriate for the analyte. | |
| High Background Noise | Contamination from solvents, glassware, or the instrument. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run solvent blanks to identify the source of contamination. |
| Presence of interfering substances in the sample matrix. | - Improve the selectivity of your sample preparation method. - For GC-MS, ensure that the mass spectrometer is operating in selected ion monitoring (SIM) mode to reduce noise.[6] | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | - Use a stable isotope-labeled internal standard to correct for variations in extraction and derivatization efficiency.[4][6] - Ensure precise and consistent handling of all samples and standards. |
| Instrument instability. | - Perform regular instrument maintenance and calibration. - Monitor system suitability by injecting a standard at the beginning and end of each analytical run. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of 3-hydroxy fatty acids. Note that specific values can vary depending on the exact methodology, instrumentation, and sample matrix.
Table 1: Comparison of Analytical Methods for 3-Hydroxy Fatty Acids
| Parameter | GC-MS | LC-MS/MS |
| Derivatization Required | Yes (typically silylation)[6] | Often not required[7][8] |
| Linearity Range | e.g., 0.2 to 50 µmol/L[11] | Method-dependent, often wide |
| Precision (CV%) | 1.0–13.3%[6] | < 5.8% for inter-run precision[12] |
| Susceptibility to Matrix Effects | Lower | Higher[2][9] |
| Sample Throughput | Lower due to derivatization and longer run times | Higher |
Table 2: Reported Recovery and Detection Limits for 3-Hydroxy Fatty Acids
| Analyte/Method | Sample Matrix | Recovery | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 3-hydroxybutyric acid (LC-MS/MS) | Plasma | 93.22% | 0.017 µg/mL | 0.045 µg/mL | [13] |
| 3-hydroxyisovaleric acid (LC-MS/MS) | Plasma | 95.26% | 0.003 µg/mL | 0.008 µg/mL | [13] |
| 3-hydroxypentanoic acid (LC-MS/MS) | Plasma | >88% | Not Reported | 0.078 µg/mL | [14] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Plasma (with Derivatization)
This protocol is adapted from established methods for 3-hydroxy fatty acid analysis.[6]
1. Sample Preparation and Extraction: a. To 500 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution (e.g., d2-3-Hydroxycapric acid). b. Acidify the sample with 6 M HCl. c. Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction. d. Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.
2. Derivatization: a. To the dried extract, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 80°C for 60 minutes. c. Cool the sample to room temperature before analysis.
3. GC-MS Analysis: a. GC Column: Use a suitable capillary column, such as a HP-5MS. b. Injection: Inject 1 µL of the derivatized sample. c. Oven Program: Start at 80°C, hold for 5 minutes, then ramp to 290°C. d. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This is a general protocol that can be adapted for 3-HCA analysis.
1. Sample Preparation: a. To 100 µL of plasma, add a stable isotope-labeled internal standard. b. Precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol. c. Vortex the sample and centrifuge at high speed to pellet the proteins. d. Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.
2. LC-MS/MS Analysis: a. LC Column: Use a C18 reversed-phase column. b. Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid to improve peak shape. c. Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. d. Quantification: Use multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of 3-HCA and its internal standard.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. chromatographyonline.com [chromatographyonline.com]
Optimizing injection parameters for volatile fatty acid analysis
Welcome to the technical support center for optimizing injection parameters in Volatile Fatty Acid (VFA) analysis. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation critical for VFA analysis?
A1: Proper sample preparation is essential to ensure that VFAs are in their volatile, free-acid form for GC analysis. This typically involves acidification of the sample to a pH below the pKa of the VFAs (usually pH 2-3) to protonate the carboxyl groups[1][2]. Inadequate acidification can lead to poor peak shape and inaccurate quantification. Additionally, sample cleanup steps like filtration or centrifugation are necessary to remove non-volatile components and particulates that can contaminate the GC inlet and column[1].
Q2: What is the purpose of acidifying the sample, and which acid should I use?
A2: Acidification converts VFA salts to their more volatile free-acid form, which is necessary for analysis by gas chromatography. A mineral acid like phosphoric acid or hydrochloric acid is often recommended to lower the sample pH[2]. Formic acid has also been used, but care must be taken as it is itself a VFA and its concentration can affect the results[3]. The goal is to reduce the pH to at least 2 units below the pKa of the VFAs being analyzed[2].
Q3: Should I use a split or splitless injection for VFA analysis?
A3: The choice between split and splitless injection depends on the concentration of VFAs in your sample.
-
Split Injection: This technique is used for samples with high VFA concentrations. A portion of the injected sample is vented, preventing the column from being overloaded, which preserves peak shape and resolution[4]. Typical split ratios range from 1:20 to 1:400[4].
-
Splitless Injection: This method is ideal for trace analysis where VFA concentrations are very low. The entire sample is transferred to the analytical column, maximizing sensitivity[4][5]. This technique requires careful optimization of the initial oven temperature and splitless time to ensure proper focusing of the analyte bands[6].
Q4: What are the common detectors used for VFA analysis?
A4: The most common detectors are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
GC-FID: FID is widely used due to its high sensitivity, wide linear range, and excellent reproducibility for quantifying hydrocarbons[7]. It is a robust and cost-effective choice for routine VFA analysis.
-
GC-MS: MS provides mass spectral data, enabling precise identification and confirmation of the VFAs in addition to quantification[7]. This is particularly useful for complex matrices or when identifying unknown compounds.
Q5: Why is direct injection of aqueous samples challenging for VFA analysis?
A5: Direct injection of aqueous samples can be problematic in GC. The large volume of water vapor produced upon injection can lead to poor peak shape, tailing, and potential damage to the stationary phase of some columns[8][9]. It can also contaminate the inlet liner[8]. While some modern, specialized columns like the Agilent J&W DB-FATWAX are designed to be more stable with repeated aqueous injections, issues can still arise[9]. Alternative sample preparation methods like liquid-liquid extraction or headspace analysis are often employed to avoid these issues[5][9].
Troubleshooting Guides
Problem 1: No Peaks or Very Small Peaks Detected
This issue can stem from problems with the sample, the injection process, or the instrument itself.
| Potential Cause | Recommended Action & Explanation |
| Syringe Issue | Action: Check the syringe for blockages or leaks. Wash the syringe or replace it. Explanation: A partially blocked syringe will prevent the correct volume of sample from being injected[10]. |
| Incorrect Sample Prep | Action: Verify that the sample was acidified to pH 2-3. Explanation: If VFAs are in their salt form, they will not be volatile enough to be analyzed by GC[1][2]. |
| Leak at Injection Port | Action: Check for leaks around the septum and column fittings using an electronic leak detector. Replace the septum if necessary[10]. Explanation: A leak will cause sample loss during injection, leading to reduced or no signal. |
| Improper Column Installation | Action: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector. Explanation: Incorrect installation can prevent the sample from reaching the column or detector properly. |
| Split Ratio Too High | Action: If using split injection, decrease the split ratio (e.g., from 100:1 to 50:1). Explanation: An excessively high split ratio may vent too much of the sample, leaving too little to be detected, especially for low-concentration samples[4]. |
| Detector Not Functioning | Action: Ensure the detector is turned on, gases (for FID) are flowing, and it is properly configured. Explanation: The detector must be active and in a ready state to produce a signal[11]. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Peak shape is a critical indicator of chromatographic performance. Tailing peaks are common in VFA analysis due to the polar nature of the acids.
| Potential Cause | Recommended Action & Explanation |
| Active Sites in Inlet/Column | Action: Use a new, deactivated inlet liner. If tailing persists, cut the first 5-10 cm from the front of the column or replace the column[2]. Explanation: The acidic VFA molecules can interact with active sites (e.g., silanols) in the liner or column, causing peak tailing[9]. |
| Column Overload | Action: Reduce injection volume, increase the split ratio, or dilute the sample[11]. Explanation: Injecting too much sample onto the column leads to broad, fronting peaks as the stationary phase becomes saturated[12]. |
| Incompatible Column Phase | Action: Use a column specifically designed for free fatty acid analysis, such as an acid-modified wax column (e.g., DB-FFAP) or an ultra-inert wax column (e.g., DB-FATWAX UI)[9]. Explanation: These columns have stationary phases that are resistant to acidic samples and provide better peak shapes. |
| Injector Temperature Too Low | Action: Increase the injector temperature. Explanation: If the temperature is too low, the sample may not vaporize quickly and homogeneously, leading to band broadening and tailing peaks[13]. |
| Insufficient Acidification | Action: Ensure the sample pH is well below the VFA pKa values (target pH 2-3). Explanation: If some VFAs remain in their salt form, they will exhibit poor chromatographic behavior, resulting in severe tailing. |
Problem 3: Poor Reproducibility
Inconsistent peak areas or retention times can invalidate quantitative results.
| Potential Cause | Recommended Action & Explanation |
| Manual Injection Technique | Action: Use an autosampler if available. If not, use the "solvent flush" injection technique to ensure the entire sample volume is flushed from the syringe. Explanation: Manual injections are prone to variability in injection speed and volume, leading to inconsistent results. |
| Leaking Syringe or Septum | Action: Check the syringe for leaks. Replace the injection port septum regularly. Explanation: A leaking septum or syringe will result in variable amounts of sample being introduced into the GC, causing poor area reproducibility[10]. |
| Fluctuations in Gas Flow | Action: Check the gas supply pressure and ensure electronic pressure control (EPC) is stable. Check for leaks in the gas lines[10]. Explanation: Changes in carrier gas flow rate will cause retention times to shift[13]. |
| Sample Evaporation | Action: Keep sample vials capped until just before injection. Use autosampler vials with proper septa. Explanation: VFAs are volatile. If samples are left open, the more volatile components will evaporate, changing the sample composition and leading to poor reproducibility. |
Optimized GC Injection Parameters & Methodologies
Table of Typical GC Parameters for VFA Analysis
The following parameters are a general starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale & Notes |
| Injector Type | Split/Splitless | Most common for VFA analysis. Choose split for high concentrations, splitless for trace levels[4]. |
| Injector Temperature | 200 - 250 °C | Must be hot enough to ensure rapid vaporization of VFAs without causing thermal degradation[14]. |
| Injection Volume | 0.5 - 2.0 µL | Larger volumes risk backflash and column overload. For aqueous samples, 1 µL is common[5][15]. |
| Split Ratio | 20:1 to 100:1 | Adjust based on analyte concentration to avoid overloading the column and ensure sharp peaks[4]. |
| Splitless Hold Time | 0.5 - 1.0 min | For splitless injection, this time must be optimized to allow complete transfer of analytes to the column[6]. |
| Carrier Gas | Helium, Hydrogen | Helium is common. Set to an optimal flow rate for the column dimensions (e.g., ~1.2 mL/min for a 0.25 mm ID column)[15]. |
| Inlet Liner | Deactivated, glass wool | A deactivated liner with a small plug of deactivated glass wool can help trap non-volatiles and aid in vaporization[11]. |
Experimental Protocol: Sample Preparation for VFA Analysis
This protocol describes a standard method for preparing aqueous samples (e.g., fermentation broth, fecal water) for direct GC injection.
-
Sample Collection: Collect 1.5 mL of the aqueous sample into a microcentrifuge tube.
-
Acidification: Add a sufficient amount of a strong acid (e.g., 25% m-phosphoric acid or concentrated HCl) to lower the sample pH to approximately 2.0. This ensures all VFAs are in their protonated, volatile form[1][2]. For example, add 100 µL of 25% orthophosphoric acid to 1 mL of sample[1].
-
Internal Standard (Optional but Recommended): Spike the sample with an internal standard (e.g., 2-ethylbutyric acid) that is not present in the sample to improve quantification accuracy[1].
-
Centrifugation: Centrifuge the acidified sample at high speed (e.g., 14,000 x g) for 15 minutes to pellet suspended solids and precipitated proteins[1].
-
Filtration: Carefully transfer the supernatant to a syringe and filter it through a 0.22 µm syringe filter into a clean GC vial[1]. This step removes any remaining particulate matter that could block the GC syringe or contaminate the inlet.
-
Analysis: Cap the vial immediately and proceed with GC analysis. If samples cannot be analyzed immediately, store them at -20°C[1].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GC-FID for free Volatile Fatty Acid quantification - issues - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. GC-MS Volatile Fatty acids - Chromatography Forum [chromforum.org]
- 6. glsciences.eu [glsciences.eu]
- 7. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. glsciences.eu [glsciences.eu]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. gcms.cz [gcms.cz]
- 13. hpst.cz [hpst.cz]
- 14. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Technical Support Center: Derivatization of Sterically Hindered Hydroxyl Groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the incomplete derivatization of sterically hindered hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of sterically hindered hydroxyl groups, such as those in tertiary alcohols, often incomplete?
A1: The primary challenge in derivatizing sterically hindered hydroxyl groups stems from the significant steric hindrance around the hydroxyl group.[1] Bulky alkyl or aryl substituents impede the approach of derivatizing reagents, which slows down the intended reaction.[1] The reactivity for derivatization generally follows the order: primary > secondary > tertiary alcohols.
Q2: What are the most common side reactions observed during the derivatization of sterically hindered alcohols?
A2: A prevalent side reaction, particularly with tertiary alcohols, is elimination (dehydration) to form an alkene.[1] This is especially common under acidic conditions which can promote the formation of a stable carbocation intermediate, leading to the loss of a water molecule.[1]
Q3: How can I improve the yield of my derivatization reaction for a sterically hindered hydroxyl group?
A3: To improve derivatization yields, consider the following strategies:
-
Reagent Selection: Use more reactive derivatizing agents. For silylation, silyl (B83357) triflates (e.g., TMSOTf) are more reactive than silyl chlorides.[1] For acylation, acid anhydrides are more reactive than carboxylic acids.[1]
-
Catalyst: Employ a catalyst to accelerate the reaction. For acylation, 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole (B24206) can be effective.[1][2][3] For silylation of very hindered alcohols, N-methylimidazole can be used.[1] Adding a smaller silylating reagent like trimethylchlorosilane (TMCS) can act as a catalyst to improve the silylation of sterically hindered groups.[4]
-
Reaction Conditions: Optimizing reaction time and temperature is crucial.[5] Increasing the temperature and/or reaction time can improve yields, but it's important to monitor for the formation of side products.[1]
-
Excess Reagent: Using a molar excess of the derivatizing reagent is generally recommended to drive the reaction to completion.[6]
Q4: My silyl derivatives are unstable and seem to hydrolyze. What can I do?
A4: The stability of silyl ethers is influenced by the steric bulk of the silyl group and the reaction conditions. To prevent hydrolysis:
-
Maintain Anhydrous Conditions: Ensure all glassware, solvents, and reagents are free of moisture, as water can hydrolyze the silyl ether.[7][8]
-
Use Bulky Silyl Groups: More sterically hindered silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) reagents, are more stable towards hydrolysis than less hindered ones like trimethylsilyl (B98337) (TMS) ethers.[8][9]
-
Prompt Analysis: Analyze samples as soon as possible after derivatization. If storage is necessary, keep the sample in a tightly sealed vial under an inert atmosphere.[8]
Troubleshooting Guides
Incomplete Silylation
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Steric Hindrance: The bulky nature of the hydroxyl group is preventing the silylating agent from accessing it. | - Use a more reactive silylating agent, such as a silyl triflate (e.g., TMSOTf, TBSOTf) instead of a silyl chloride.[1]- Employ a catalyst like N-methylimidazole, which has been shown to accelerate the silylation of hindered alcohols.[1]- Add a catalytic amount of a smaller silylating reagent like TMCS to reagents like BSTFA.[4] |
| Low Reactivity of Reagent: The chosen silylating agent is not reactive enough. | - Switch to a more powerful silylating reagent. The reactivity order is generally triflates > amides (e.g., BSTFA, TMSI) > chlorides.[1][4] | |
| Presence of Moisture: Water in the reaction mixture can consume the silylating reagent and hydrolyze the silyl ether product.[6] | - Ensure all glassware is oven-dried.- Use anhydrous solvents.- Handle reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction is slow | Steric Hindrance: Significant steric bulk around the hydroxyl group slows down the reaction rate. | - Increase the reaction temperature.- Increase the reaction time.- Use a more reactive silylating agent. |
Incomplete Acylation
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Steric Hindrance: The bulky nature of the hydroxyl group is preventing the acylating agent from accessing it. | - Use a more reactive acylating agent, such as an acid anhydride (B1165640) or acyl chloride instead of a carboxylic acid.[1][10]- Employ a highly effective catalyst like 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole.[1][2][3]- Increase the reaction temperature and/or time, but monitor for side product formation.[1] |
| Unfavorable Reaction Conditions: The reaction conditions are not optimal for the specific substrate. | - For tertiary alcohols, avoid strongly acidic conditions that can lead to elimination.[1] Base-promoted acylation is often a better choice.[1] | |
| Formation of alkene as major product | Acid-Catalyzed Elimination: The reaction conditions are too acidic, leading to dehydration of the alcohol.[1] | - Avoid strong protic acids (e.g., H₂SO₄).[1]- Switch to a base-promoted acylation using an acyl chloride or anhydride with a non-nucleophilic base like pyridine.[1]- Utilize a Lewis acid catalyst that does not promote elimination. |
Experimental Protocols
Protocol 1: Silylation of a Sterically Hindered Alcohol using a Silyl Triflate
Objective: To achieve complete silylation of a sterically hindered hydroxyl group.
Materials:
-
Sterically hindered alcohol (1.0 mmol)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) (1.2 mmol)
-
2,6-Lutidine (1.5 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) (5 mL)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the sterically hindered alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine to the solution.
-
Slowly add TBSOTf to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[1]
Protocol 2: Acylation of a Sterically Hindered Alcohol using an Acid Anhydride with a Catalyst
Objective: To achieve complete acylation of a sterically hindered hydroxyl group while minimizing side reactions.
Materials:
-
Sterically hindered alcohol (1.0 mmol)
-
Acetic anhydride (1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Triethylamine (B128534) (1.5 mmol)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the sterically hindered alcohol, DMAP, and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with DCM.[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: A workflow diagram illustrating the troubleshooting process for incomplete derivatization.
Caption: Competing pathways of acylation and elimination for a tertiary alcohol under acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. Ester synthesis by acylation [organic-chemistry.org]
Reducing background noise in the quantification of short-chain fatty acids
Welcome to the technical support center for the quantification of short-chain fatty acids (SCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing background noise and ensuring accurate SCFA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in SCFA quantification?
A1: Background noise in SCFA analysis can originate from several sources. Contamination from the environment is a significant factor, as SCFAs, particularly acetic acid, are ubiquitous.[1] Other sources include impurities in solvents and reagents, plasticizers from labware, and carryover from previous injections in the chromatography system.[2] Matrix effects from complex biological samples like feces can also contribute to background noise by interfering with the ionization of the target analytes.[3]
Q2: How critical is the sample collection and storage process for accurate SCFA measurement?
A2: Sample handling is a critical first step. Due to the volatile nature of SCFAs, improper handling can lead to significant analyte loss.[3] It is recommended to process fresh samples whenever possible.[4] If immediate processing is not feasible, samples should be stored at -80°C to halt microbial metabolic activity and prevent degradation of SCFAs.[4][5] Repeated freeze-thaw cycles should be avoided as they can compromise sample integrity.[5]
Q3: What is derivatization, and why is it often necessary for SCFA analysis?
A3: Derivatization is a chemical modification process that converts SCFAs into more volatile and thermally stable derivatives.[3][4] This is often a crucial step, especially for gas chromatography (GC)-based methods, as it enhances the chromatographic properties and detection sensitivity of SCFAs.[3][4] Common derivatization agents include silylating agents (e.g., MTBSTFA), alkyl chloroformates, and hydrazines (e.g., 3-nitrophenylhydrazine).[5][6][7] For liquid chromatography (LC)-MS, derivatization can also significantly improve ionization efficiency and, consequently, sensitivity.[8][9]
Q4: What are the advantages of using stable isotope-labeled internal standards?
A4: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended for accurate SCFA quantification.[4] These standards, such as deuterated or 13C-labeled SCFAs, have nearly identical chemical and physical properties to their corresponding unlabeled analytes.[8][10] This allows them to co-elute during chromatography and experience similar matrix effects and ionization suppression or enhancement in the mass spectrometer.[8] By adding a known amount of SIL-IS to each sample at the beginning of the preparation process, they can compensate for variability in extraction efficiency, derivatization yield, and instrument response, leading to more precise and accurate quantification.[4][6]
Q5: Can I run SCFA analysis without derivatization?
A5: Yes, derivatization-free methods exist for SCFA analysis. These typically involve direct aqueous injection into a GC system after acidification of the sample.[11][12] While this approach simplifies sample preparation and reduces the risk of analyte loss during derivatization, it can have drawbacks.[12] Direct injection of complex biological samples can contaminate the GC inlet and column, leading to system instability and increased maintenance.[12] Additionally, the chromatographic peak shapes of underivatized SCFAs can be poor, and sensitivity may be lower compared to methods employing derivatization.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during SCFA quantification.
Issue 1: High Background Signal for Acetic Acid
| Possible Cause | Recommended Solution |
| Environmental Contamination | Acetic acid is prevalent in the lab environment. Minimize sample exposure to air. Prepare samples in a clean, controlled environment if possible.[1] |
| Solvent Impurities | Use high-purity, LC-MS or GC-grade solvents. Test new batches of solvents for background SCFA levels before use. Diethyl ether, for instance, can produce acetic acid through oxidation.[12] |
| Contaminated Reagents/Water | Prepare all aqueous solutions with ultrapure water. Ensure all reagents are free from SCFA contamination. |
| Labware Contamination | Use glassware whenever possible and ensure it is thoroughly cleaned. If using plasticware, be aware of potential leaching of contaminants. |
Issue 2: Poor Peak Shape and Tailing
| Possible Cause | Recommended Solution |
| Active Sites in GC System | Free carboxyl groups of underivatized SCFAs can interact with active sites in the GC inlet liner and column, causing peak tailing. Use a deactivated liner and a column specifically designed for acid analysis.[2] |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to ensure complete conversion of SCFAs to their derivatives. |
| Column Degradation | Repeated injections of acidic or complex samples can degrade the column's stationary phase. Trim the front end of the column or replace it if performance deteriorates.[4] |
| Inappropriate pH | For direct aqueous injection, ensure the sample is sufficiently acidified (pH < 3) to protonate the SCFAs and improve their volatility.[2] |
Issue 3: Low or No Analyte Signal (Poor Recovery)
| Possible Cause | Recommended Solution |
| Analyte Loss During Sample Prep | SCFAs are volatile. Avoid excessive heating or drying steps.[13] Perform extractions and derivatization in sealed vials. Extracting SCFAs under basic conditions can reduce volatility.[5] |
| Inefficient Extraction | Optimize the solvent extraction procedure. Ensure proper pH adjustment to facilitate the transfer of SCFAs into the organic solvent. |
| Degradation of Derivatized Sample | Some derivatives may be sensitive to moisture. Analyze derivatized samples as soon as possible and store them under appropriate conditions (e.g., dry, cold). |
| Instrumental Issues | Check for leaks in the GC/MS system.[5] Ensure the injection port, transfer line, and ion source temperatures are appropriate for the analytes.[5] Confirm the detector is functioning correctly. |
Experimental Protocols
Protocol 1: SCFA Extraction and Derivatization for GC-MS Analysis
This protocol is a generalized procedure based on common methodologies.[5]
-
Sample Homogenization: Weigh approximately 20-50 mg of fecal sample into a 2 mL tube. Add a known concentration of stable isotope-labeled internal standard solution.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether) and a small volume of 0.5 M NaOH to keep the SCFAs in their non-volatile salt form.[5][12] Homogenize the mixture using a bead beater.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Acidification: Acidify the extract with an appropriate acid (e.g., hydrochloric acid) to convert the SCFA salts back to their free acid form.
-
Derivatization: Add the derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA). Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the reaction to complete.[2]
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Stable Isotope Labeling and Derivatization for LC-MS/MS Analysis
This protocol is based on a method using 3-nitrophenylhydrazine (B1228671) (3NPH) derivatization.[6][14]
-
Sample Extraction: Extract SCFAs from the biological sample using a suitable solvent like acetonitrile.
-
Internal Standard Spiking: Add a mixture of stable isotope-labeled SCFA internal standards to the extract.
-
Derivatization Reaction:
-
Add 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in 6% pyridine (B92270) solution.
-
Add 200 mM 3-nitrophenylhydrazine (3NPH) hydrochloride solution.
-
Incubate the mixture at 40°C for 30 minutes with shaking.[14]
-
-
Analysis: The 3NPH-derivatized SCFAs are then analyzed by reverse-phase LC-MS/MS in negative ion mode.
Quantitative Data Summary
The following tables summarize the performance characteristics of different SCFA quantification methods.
Table 1: Comparison of Limits of Detection (LOD) for Different SCFA Quantification Methods
| SCFA | LC-MS/MS with 4-AMBA Labeling (ng/mL)[8] | LC-MS/MS with Aniline Derivatization (µM)[10] |
| Acetic Acid | < 0.005 | 0.31 (LLOQ) |
| Propionic Acid | < 0.005 | 0.16 (LLOQ) |
| Butyric Acid | < 0.005 | 0.16 (LLOQ) |
| Isobutyric Acid | < 0.005 | Not Reported |
| Valeric Acid | < 0.005 | Not Reported |
| Isovaleric Acid | < 0.005 | Not Reported |
| LLOQ: Lower Limit of Quantification |
Table 2: Intra- and Inter-Day Precision of SCFA Quantification Methods
| Method | Analyte | Intra-Day Precision (RSD%) | Inter-Day Precision (RSD%) |
| LC-MS/MS with 4-AMBA Labeling[8] | 34 SCFAs | < 17.8% | < 15.4% |
| LC-MS/MS with Aniline Derivatization[10] | Acetate (B1210297), Propionate, Butyrate | < 3% | < 3% |
| LC-MS/MS with 4-Aminomethylquinoline Derivatization[9] | 7 SCFAs | ≤ 3.8% | ≤ 3.8% |
Visualizations
Caption: Workflow for SCFA quantification using GC-MS.
References
- 1. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid and convenient derivatization method for quantitation of short-chain fatty acids in human feces by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
- 14. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
Preventing degradation of cyclopropane fatty acids during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the degradation of cyclopropane (B1198618) fatty acids (CPFAs) during sample preparation for analysis, such as gas chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromatogram shows unexpected peaks and a lower-than-expected concentration of CPFAs. What could be the cause?
A1: This is a classic sign of CPFA degradation. The highly strained cyclopropane ring is susceptible to opening under harsh chemical conditions, particularly strong acids and high temperatures, which are common in standard protocols for preparing fatty acid methyl esters (FAMEs).[1][2] This degradation process can create various artifacts, including branched and unsaturated fatty acid isomers, which appear as new peaks in your chromatogram.
Q2: Which specific steps in my sample preparation are most likely to cause CPFA degradation?
A2: The most critical step is typically the derivatization (e.g., transesterification or esterification) to convert fatty acids into volatile methyl esters (FAMEs) for GC analysis.[3][4] Methods that use strong acid catalysts, such as anhydrous HCl in methanol (B129727), boron trifluoride (BF3), or sulfuric acid, especially when combined with high heat (e.g., 100°C), are known to degrade CPFAs.[1][2]
Q3: How do acid catalysts degrade cyclopropane fatty acids?
A3: Acid-catalyzed degradation involves the protonation of the cyclopropane ring, which leads to the formation of a carbocation intermediate. This unstable intermediate can then rearrange, resulting in the opening of the ring and the formation of various structural isomers that are no longer the original CPFA.
dot
Caption: Acid-catalyzed degradation pathway of CPFAs.
Q4: What are the recommended alternative methods to prevent this degradation?
A4: The most effective strategy is to use milder, base-catalyzed methods for transesterification.[1][5] These methods operate at lower temperatures and avoid the harsh acidic conditions that cleave the cyclopropane ring.[2] Saponification with sodium or potassium hydroxide (B78521) followed by methylation is an excellent and reliable approach.[2] Direct transesterification using a reagent like sodium methoxide (B1231860) in methanol is also highly effective and often faster.[6][7]
Q5: I need to analyze both free fatty acids and those bound in lipids. Will a base-catalyzed method work for both?
A5: This is an important consideration. Standard base-catalyzed transesterification (e.g., with sodium methoxide) is very effective for ester-linked fatty acids (like those in phospholipids (B1166683) and triglycerides) but will not methylate free fatty acids (FFAs).[6][8] If your sample contains significant FFAs, you have two primary options:
-
Two-Step Method: First, methylate the FFAs using a mild method, then proceed with base-catalyzed transesterification of the complex lipids.
-
Saponification First: Perform a full saponification (e.g., using 15% NaOH at 100°C for 30 minutes), which hydrolyzes all lipids to release the fatty acids as salts.[2] Afterwards, you can methylate the entire pool of fatty acids using a suitable reagent. This method is robust for total fatty acid analysis.[2]
Quantitative Data Summary: Method Comparison
Studies have shown significant differences in CPFA recovery depending on the derivatization method used. Base-catalyzed methods consistently outperform acid-catalyzed ones in preserving the integrity of the cyclopropane ring.
| Derivatization Method | Catalyst | Temperature | Outcome on CPFAs | Reference |
| Recommended | ||||
| Saponification + Methylation | 15% NaOH in 50% aq. Methanol | 100°C, 30 min | No degradation observed. Excellent for total fatty acid analysis. | [2] |
| Base-Catalyzed Transesterification | 0.5 M Sodium Methoxide in Methanol | 50°C, 10 min | High recovery. Efficient for esterified lipids. | [6] |
| Use with Caution / Not Recommended | ||||
| Acid-Catalyzed Methanolysis | Anhydrous HCl in Methanol | 50°C, overnight or 80°C, 1 hr | Significant degradation. Produces numerous artifacts. | [2][6] |
| Acid-Catalyzed Methanolysis | Boron Trifluoride (BF3) in Methanol | High Heat | Significant degradation. Known to be harsh on labile fatty acids. | [1] |
Experimental Protocols
Protocol 1: Mild Base-Catalyzed Transesterification (for Bound Fatty Acids)
This method is ideal for analyzing fatty acids within complex lipids (e.g., phospholipids) while preserving CPFAs.
dot
Caption: Workflow for mild base-catalyzed transesterification.
Methodology:
-
Preparation: Start with a dried lipid extract in a glass tube with a PTFE-lined cap.
-
Reaction: Add 0.5 mL of 0.5 M sodium methoxide in anhydrous methanol to the dried extract.[6]
-
Incubation: Tightly cap the tube and incubate at 50°C for 10 minutes. This is sufficient for the transesterification of common phospholipids.[6]
-
Quenching: Cool the tube to room temperature. Quench the reaction by adding 0.1 mL of glacial acetic acid.
-
Phase Separation: Add 5 mL of deionized water to the tube.
-
Extraction: Add 0.5 mL of high-purity hexane, vortex thoroughly, and centrifuge at 1,000 x g for 10 minutes to achieve a stable phase separation.[6]
-
Collection: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a GC vial for analysis.
Protocol 2: Saponification for Total Fatty Acid Analysis
This method is recommended for obtaining the complete fatty acid profile, including FFAs and esterified forms, without degrading CPFAs.
Methodology:
-
Preparation: Place your sample (e.g., lyophilized bacterial cells) in a screw-cap tube.
-
Saponification: Add 1 mL of saponification reagent (15% w/v NaOH in 50% aqueous methanol).[2] Tightly cap the tube.
-
Incubation: Heat the sample at 100°C for 30 minutes.[2]
-
Cooling: Cool the tube to room temperature.
-
Methylation: Add 2 mL of a suitable methylation agent (e.g., HCl in methanol, as the cyclopropane rings are stable post-saponification and this ensures complete methylation of the fatty acid salts).
-
Incubation: Heat at 80°C for 10 minutes.
-
Extraction: After cooling, add 1.25 mL of a hexane:methyl tert-butyl ether (1:1) mixture. Mix for 10 minutes.
-
Phase Separation: Centrifuge to separate the phases.
-
Washing: Transfer the organic (upper) phase to a new tube and wash it with 3 mL of a dilute NaOH solution (1.2% w/v).
-
Collection: After gentle mixing and centrifugation, the final organic phase is ready for GC analysis.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of acid and base hydrolyses on hydroxy and cyclopropane fatty acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of a stable internal standard for 3-hydroxy fatty acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 3-hydroxy fatty acids (3-OH-FAs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of internal standard for accurate quantification of 3-hydroxy fatty acids?
A1: The gold standard for accurate quantification of 3-hydroxy fatty acids is the use of stable isotope-labeled internal standards through a technique called stable isotope dilution.[1][2][3][4] This involves using compounds that are chemically identical to the analyte of interest but are enriched with heavy isotopes, such as Deuterium (²H or D) or Carbon-13 (¹³C).[1][5] These standards co-elute with the target analyte and experience similar extraction efficiencies and ionization responses, providing a highly accurate method for correcting analytical variability.[5]
Q2: Are there any alternatives to stable isotope-labeled internal standards?
A2: Yes, odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have historically been used as internal standards.[6][7] The rationale is that they are structurally similar to the even-chain fatty acids typically being analyzed but are generally found in low concentrations in many biological samples.[6][7] However, it is crucial to verify the absence or low abundance of the chosen OCFA in your specific sample matrix, as their natural presence can lead to inaccurate quantification.[8]
Q3: What are the key steps in a typical experimental workflow for 3-OH-FA quantification?
A3: A general workflow involves sample preparation (including lipid extraction and hydrolysis to release bound 3-OH-FAs), derivatization to enhance volatility for gas chromatography, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
Q4: Why is derivatization necessary for the analysis of 3-hydroxy fatty acids by GC-MS?
A4: Derivatization is a critical step to increase the volatility and thermal stability of 3-hydroxy fatty acids, which are otherwise not well-suited for GC analysis. Common derivatization methods include conversion to methyl esters followed by derivatization of the hydroxyl group to form trimethylsilyl (B98337) (TMS) ethers or pentafluorobenzoyl (PFBO) esters.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Incomplete derivatization. | Ensure derivatization reagents are fresh and the reaction is allowed to proceed to completion. Optimize reaction time and temperature. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. | |
| Low Signal Intensity | Inefficient extraction. | Optimize the extraction solvent system and procedure. Ensure the pH is appropriate for protonating the fatty acids for efficient extraction into an organic solvent. |
| Ion suppression in the mass spectrometer. | Dilute the sample to reduce matrix effects. Optimize the MS source parameters. Ensure proper chromatographic separation from co-eluting matrix components. | |
| Inconsistent Results/Poor Reproducibility | Inaccurate addition of internal standard. | Use a calibrated pipette for adding the internal standard. Ensure the internal standard is completely dissolved and homogeneously mixed. |
| Variability in manual injections. | If using manual injection, employ the solvent flush technique to ensure consistent injection volumes. An autosampler is highly recommended for improved reproducibility.[12] | |
| No Peaks Detected for Standards or Samples | Degradation of analytes. | Ensure samples are stored properly at low temperatures and protected from light and oxygen to prevent degradation. |
| Issues with the derivatization reagent. | Residual derivatization reagents, such as strong acids, can damage the GC column.[13] Ensure proper workup to remove these reagents before injection. | |
| GC-MS system malfunction. | Systematically check the GC-MS system, including carrier gas flow, injector temperature, column installation, and detector function. |
Experimental Protocols
Protocol 1: Quantification of 3-Hydroxy Fatty Acids using Stable Isotope Dilution GC-MS
This protocol is adapted from methodologies described for the analysis of 3-OH-FAs in biological fluids.[1][2][9]
1. Sample Preparation and Internal Standard Spiking:
-
To 500 µL of serum or plasma, add a known amount (e.g., 10 µL of a 500 µM mixture) of stable isotope-labeled internal standards for the 3-hydroxy fatty acids of interest (e.g., ¹³C-labeled C6 to C18 3-OH-FAs).[9]
-
For the analysis of total 3-OH-FAs (free and esterified), perform a hydrolysis step by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[9] For free 3-OH-FAs, omit this step.
2. Extraction:
-
Acidify the samples with 6 M HCl.[9]
-
Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.[9]
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.[9]
3. Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.[9]
-
Incubate at 80°C for 1 hour to form the trimethylsilyl (TMS) derivatives.[9]
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: HP-5MS capillary column (or equivalent).
-
Oven Temperature Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp at 15°C/min to 290°C and hold for 6 minutes.[9]
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the native and stable isotope-labeled 3-hydroxy fatty acid derivatives.[9]
5. Quantification:
-
Calculate the concentration of each native 3-hydroxy fatty acid based on the ratio of its peak area to that of the corresponding stable isotope-labeled internal standard and the known concentration of the internal standard.[9]
Data Presentation
Table 1: Comparison of Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled | High accuracy and precision, corrects for matrix effects and variations in sample preparation.[5] | Higher cost, may not be commercially available for all analytes, potential for chromatographic shifts with heavily deuterated standards.[14][15] |
| Odd-Chain Fatty Acids | Lower cost, readily available. | May be naturally present in some samples, leading to interference and inaccurate results.[8] May not perfectly mimic the behavior of all analytes. |
Table 2: Example of Quantitative Data for 3-OH-FAs in Plasma (µmol/L)
| 3-Hydroxy Fatty Acid | Control Group (Mean ± SD) | Patient Group (Mean ± SD) |
| 3-OH-C6:0 | 0.8 ± 0.3 | 1.5 ± 0.5 |
| 3-OH-C8:0 | 0.4 ± 0.1 | 0.9 ± 0.2 |
| 3-OH-C10:0 | 0.3 ± 0.1 | 0.7 ± 0.2 |
| 3-OH-C12:0 | 0.3 ± 0.1 | 0.6 ± 0.1 |
| 3-OH-C14:0 | 0.2 ± 0.1 | 2.5 ± 0.8 |
| 3-OH-C16:0 | 0.2 ± 0.1 | 3.1 ± 1.0 |
| This table presents hypothetical data for illustrative purposes, based on ranges reported in the literature.[16] |
Visualizations
Caption: Experimental workflow for 3-hydroxy fatty acid quantification.
Caption: Decision tree for internal standard selection.
References
- 1. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 14. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solid-Phase Extraction of Polar Lipids
Welcome to the technical support center for solid-phase extraction (SPE) of polar lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the solid-phase extraction of polar lipids.
Issue 1: Low Recovery of Polar Lipids
Q: I am experiencing low recovery of my target polar lipids. What are the potential causes and how can I troubleshoot this?
A: Low recovery is a common issue in SPE and can be caused by several factors. Systematically investigating each step of your protocol is key to identifying the problem.[1][2][3]
Potential Causes and Solutions:
-
Inappropriate Sorbent Selection: The choice of sorbent is critical for retaining polar lipids. For polar analytes in a nonpolar matrix, a polar stationary phase (normal-phase SPE) is recommended.[4] Conversely, for polar lipids in an aqueous (polar) matrix, a non-polar stationary phase (reversed-phase SPE) is typically used.[5][6]
-
Troubleshooting Step: Review the properties of your target polar lipids and the sample matrix to ensure you are using the correct SPE chemistry (e.g., normal-phase, reversed-phase, ion-exchange, or HILIC).[4]
-
-
Improper Sample pH: The pH of the sample can significantly affect the ionization state of some polar lipids, influencing their retention on the sorbent.[3][7][8]
-
Troubleshooting Step: Adjust the pH of your sample to ensure the target polar lipids are in a neutral state for reversed-phase or a charged state for ion-exchange SPE to maximize retention.[4]
-
-
Incorrect Solvent Strength (Loading, Washing, or Elution):
-
Loading Solvent: If the loading solvent is too strong (too similar in polarity to the sorbent), your polar lipids may not be retained and will pass through with the sample load.[1]
-
Wash Solvent: A wash solvent that is too strong can prematurely elute the target analytes along with the interferences.[1][2]
-
Elution Solvent: The elution solvent may be too weak to disrupt the interactions between the polar lipids and the sorbent, leaving them bound to the column.[1][4]
-
Troubleshooting Steps:
-
Analyze the load and wash fractions to see if your target lipids are being lost at these stages.[2]
-
If breakthrough occurs during loading, consider diluting your sample with a weaker solvent.[4]
-
If analytes are lost during the wash step, use a weaker wash solvent.
-
If the lipids are not eluting, increase the strength or volume of the elution solvent.[4] Consider using a two-step elution with smaller volumes.
-
-
-
Insufficient Sorbent Mass: The capacity of the SPE cartridge may be overloaded, leading to breakthrough of the target analytes during sample loading.[4]
-
Troubleshooting Step: Decrease the sample volume or use a cartridge with a larger sorbent mass.[4]
-
-
High Flow Rate: A high flow rate during sample loading or elution can prevent efficient interaction between the analytes and the sorbent, leading to poor retention or incomplete elution.[3]
-
Troubleshooting Step: Decrease the flow rate to allow for adequate equilibration time.[3]
-
-
Column Drying Out: If the sorbent bed dries out between the conditioning and sample loading steps, especially in reversed-phase SPE, it can lead to inconsistent and poor recovery.[4]
-
Troubleshooting Step: Ensure the sorbent bed remains solvated throughout the process until the elution step.
-
Issue 2: Lack of Reproducibility
Q: My SPE results for polar lipids are not reproducible between samples or batches. What could be causing this inconsistency?
A: Lack of reproducibility is a frustrating problem that can often be traced back to subtle variations in the experimental procedure.[2]
Potential Causes and Solutions:
-
Inconsistent Sample Pre-treatment: Variations in sample preparation, such as incomplete dissolution of analytes, can lead to inconsistent results.
-
Troubleshooting Step: Ensure a consistent and robust sample pre-treatment protocol is followed for all samples.
-
-
Variable Flow Rates: Inconsistent flow rates during loading, washing, and elution will affect the interaction time with the sorbent and lead to variable results.
-
Troubleshooting Step: Use a vacuum manifold with a gauge or a positive pressure manifold to maintain a consistent flow rate for all samples.
-
-
Sorbent Bed Drying: Allowing the sorbent to dry out before sample loading can drastically affect retention and is a common source of irreproducibility.[4]
-
Troubleshooting Step: Pay close attention to keeping the sorbent bed wet between conditioning and loading.
-
-
Inconsistent Elution Volume: Using slightly different elution volumes can lead to variability in the final concentration of the analyte.
-
Troubleshooting Step: Use calibrated pipettes and ensure consistent elution volumes for all samples.
-
-
Lot-to-Lot Variability of SPE Cartridges: Although manufacturers strive for consistency, there can be slight differences between batches of SPE cartridges.
-
Troubleshooting Step: If you suspect this is an issue, test cartridges from different lots with a standard solution to check for consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for isolating polar lipids?
A1: The choice of sorbent depends on the nature of your sample matrix and the specific polar lipids of interest.
-
Normal-Phase SPE (e.g., Silica, Diol, Aminopropyl): This is suitable for extracting polar lipids from non-polar samples. The polar lipids are retained on the polar sorbent, and elution is achieved with a more polar solvent.
-
Reversed-Phase SPE (e.g., C18, C8): This is the most common mode for extracting polar lipids from aqueous (polar) samples like plasma or tissue homogenates. The non-polar part of the lipid interacts with the hydrophobic sorbent.
-
Ion-Exchange SPE (e.g., SAX, SCX): This is ideal for separating lipids based on the charge of their polar head groups (e.g., separating acidic phospholipids (B1166683) from neutral phospholipids).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: This technique is particularly effective for separating polar and nonpolar lipids.[9] Polar lipids are retained on the polar stationary phase from a high concentration of organic solvent, and they are eluted with an increasing concentration of aqueous solvent.[9]
Q2: How do I choose the right solvents for my polar lipid SPE protocol?
A2: Solvent selection is crucial for all stages of SPE.
-
Conditioning Solvent: This solvent should activate the sorbent. For reversed-phase, this is typically a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724).[4]
-
Equilibration Solvent: This solvent should mimic the sample matrix to ensure proper retention.[4]
-
Loading Solvent: The sample should be dissolved in a solvent that is weak enough to allow for strong retention of the analyte on the sorbent.
-
Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the target polar lipids.
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent for complete recovery.
Q3: Can I use the same SPE method for different types of polar lipids (e.g., phospholipids and glycolipids)?
A3: While a general method might provide some recovery for a broad range of lipids, for optimal results, the method should be tailored to the specific class of polar lipids. Phospholipids and glycolipids have different polar head groups, which will affect their interaction with the SPE sorbent. For instance, a method optimized for separating phospholipids based on charge using ion-exchange SPE may not be suitable for neutral glycolipids.
Data Presentation
Table 1: Recovery Rates of Various Lipid Classes Using a Titanium and Zirconium Dioxide-Coated SPE Method.
| Lipid Class | Elution Fraction | Mean Recovery Rate (%) |
| Diglycerides (DG) | CHCl₃ | ~95 |
| Triglycerides (TG) | CHCl₃ | ~98 |
| Fatty Acids (FA) | MeOH/HCOOH (99/1) | ~100 |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) | MeOH/HCOOH (99/1) | ~100 |
| Phosphatidylcholine (PC) | H₂O/IPA/NH₃ (50/45/5) | ~80 |
| Phosphatidylethanolamine (PE) | H₂O/IPA/NH₃ (50/45/5) | ~85 |
| Phosphatidylglycerol (PG) | H₂O/IPA/NH₃ (50/45/5) | ~90 |
| Phosphatidylinositol (PI) | H₂O/IPA/NH₃ (50/45/5) | ~90 |
| Phosphatidylserine (PS) | H₂O/IPA/NH₃ (50/45/5) | ~90 |
Data adapted from a study on mouse fecal samples. The recovery rate was calculated by comparing peak heights between non-SPE and SPE samples.[10]
Table 2: Recovery of Phosphatidylethanolamine (PE) Species from Erythrocytes using a Zirconia-Coated SPE Cartridge.
| Phospholipid Species | Nominal Concentration (µg/L) | Mean Recovery (%) |
| PE 16:0/18:1 | 100 | 95 |
| PE 16:0/18:1 | 300 | 106 |
| PE 16:0/18:2 | 100 | 92 |
| PE 16:0/18:2 | 300 | 102 |
This study highlights a simple SPE method with good recovery for specific phospholipid species.[11]
Experimental Protocols
Protocol 1: HILIC-SPE for Separation of Polar and Nonpolar Lipids [9]
This protocol is designed for the efficient separation of polar lipids (e.g., phospholipids) from nonpolar lipids (e.g., triacylglycerols, cholesterol esters).
-
Conditioning: Condition the iSPE®-HILIC cartridge with 1 mL of acetonitrile-ammonium acetate (B1210297) buffer (20 mM, pH 5.5) (90:10, v/v).
-
Equilibration: Equilibrate the cartridge with 3 mL of acetonitrile-buffer (97:3, v/v).
-
Sample Loading: Load up to 200 µL of the lipid extract (e.g., in CHCl₃) onto the cartridge.
-
Incubation: Allow the sample to incubate on the sorbent for 1 minute.
-
Elution of Nonpolar Lipids: Elute the nonpolar lipid fraction with 4 mL of acetonitrile-buffer (95:5, v/v).
-
Elution of Polar Lipids: Elute the polar lipid fraction with 4 mL of methanol-buffer (80:20, v/v).
Protocol 2: SPE for Lipidomic Analysis of Plasma [5][12][13]
This protocol provides a general workflow for the extraction of a broad range of lipids from plasma for lipidomic analysis.
-
Protein Precipitation: In a microcentrifuge tube, add 900 µL of cold acetonitrile containing 1% methanol to 100 µL of plasma. Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Conditioning and Equilibration: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Transfer the supernatant from the protein precipitation step to the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of water/acetonitrile (9:1, v/v) to remove polar interferences. Repeat the wash step.
-
Elution: Elute the lipids with 1 mL of chloroform/methanol (1:1, v/v). Repeat the elution step to ensure complete recovery.
-
Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., butanol/methanol 1:1, v/v).
Mandatory Visualization
Caption: General workflow for solid-phase extraction (SPE).
Caption: Troubleshooting decision tree for low recovery of polar lipids in SPE.
Caption: Simplified phosphoinositide signaling pathway.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. specartridge.com [specartridge.com]
- 4. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hilicon.com [hilicon.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Column selection for optimal separation of 3-hydroxy fatty acid isomers
Welcome to the Technical Support Center for the analysis of 3-hydroxy fatty acid (3-OH-FA) isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in optimizing the separation of these critical analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for separating 3-hydroxy fatty acid isomers?
A1: The most effective and commonly used techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).[1][2][3][4] HPLC and SFC are particularly powerful for separating enantiomers (chiral isomers) when using a chiral stationary phase column.[2][3][4] GC-MS is also widely used, especially for quantitative analysis in biological samples, but typically requires derivatization to make the analytes volatile.[1][5][6]
Q2: Is derivatization necessary for the analysis of 3-hydroxy fatty acids?
A2: Derivatization is often a crucial step. For GC-MS analysis, it is mandatory to convert the non-volatile 3-OH-FAs into volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers.[6][7] For HPLC, while direct analysis is sometimes possible, derivatization can significantly enhance detection sensitivity and improve chromatographic separation.[2][8] For example, converting 3-OH-FAs to 3,5-dinitrophenyl (DNP) urethane (B1682113) derivatives allows for effective separation on a chiral column.[2]
Q3: How do I choose the right type of column for my separation?
A3: The choice of column depends on the analytical technique and the specific isomers you are trying to separate.
-
For HPLC/SFC enantiomeric separations: Polysaccharide-based chiral stationary phases (CSPs) are the industry standard. Columns like Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) are highly effective.[3][9] The selection between different polysaccharide columns often requires screening to find the optimal selectivity for your specific analytes.[10]
-
For GC-MS analysis: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used after derivatization.[6]
-
For general reversed-phase HPLC: C18 columns are widely used for separating fatty acids based on chain length and degree of unsaturation, but they will not resolve enantiomers.[11][12]
Q4: Can I analyze 3-hydroxy fatty acids directly from biological samples?
A4: Direct injection of biological samples (e.g., plasma, serum, tissue homogenates) is not recommended. These samples contain complex matrices that can interfere with the analysis and damage the column.[13] A sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is essential to isolate and concentrate the lipids and remove interfering substances like proteins and salts.[6][14][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP): The selected chiral column does not provide selectivity for your specific 3-OH-FA isomers. | Screen different polysaccharide-based chiral columns (e.g., amylose (B160209) vs. cellulose (B213188) derivatives) to find one with better recognition.[3][10] |
| Suboptimal Mobile Phase: The mobile phase composition (e.g., solvent ratio, additive) is not ideal for chiral recognition. | Systematically vary the ratio of organic modifiers (e.g., isopropanol, ethanol (B145695) in hexane (B92381) for normal phase, or acetonitrile (B52724) in water for reversed-phase). Add small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid) to improve peak shape and selectivity.[3] | |
| High Column Temperature: Elevated temperatures can decrease the interaction strength between the analyte and the CSP, reducing chiral selectivity. | Reduce the column temperature. Operating at lower temperatures (e.g., 10-25°C) often enhances chiral separation.[10] | |
| Peak Tailing or Broadening | Secondary Interactions: Active sites on the silica (B1680970) support of the stationary phase can interact with the hydroxyl and carboxyl groups of the analyte. | Add a competing agent to the mobile phase, such as a small percentage of acid (e.g., formic acid, acetic acid), to block these active sites.[3] |
| Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape. | Reduce the injection volume or dilute the sample. | |
| Inefficient Derivatization (GC-MS): Incomplete conversion of hydroxyl and carboxyl groups to their silylated forms can lead to active sites on the analyte molecule. | Review your derivatization protocol. Ensure reagents are fresh and reaction conditions (temperature, time) are optimal.[7] | |
| Retention Time Drift | Inconsistent Mobile Phase Composition: Improperly mixed or evaporated solvents can change the mobile phase polarity over time. | Prepare fresh mobile phase daily. If using an online mixing system, ensure the pumps are functioning correctly.[3] |
| Column Not Fully Equilibrated: Insufficient equilibration time with the mobile phase before injection can cause shifts in retention. | Increase the column equilibration time until a stable baseline is achieved, which can take 30 minutes or longer for some chiral columns.[3][10] | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially for chiral separations. | Use a column oven to maintain a constant and stable temperature.[3] | |
| Low Signal or Poor Sensitivity | Suboptimal Detection Wavelength (HPLC-UV): The selected UV wavelength may not be the absorbance maximum for the derivatized analyte. | Determine the optimal wavelength by scanning the UV spectrum of your derivatized standard. |
| Inefficient Ionization (MS): The mass spectrometer source conditions are not optimized for your analyte. | Optimize MS parameters such as spray voltage, gas flows, and temperatures. Consider using a derivatization agent that enhances ionization efficiency.[8] | |
| Sample Loss During Preparation: The extraction or cleanup procedure may result in poor recovery of the analytes. | Optimize the sample preparation protocol. Check solvent polarities and volumes, and consider performing a second extraction step to improve recovery.[15] |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Separation of 3-OH-FA Enantiomers
This protocol is adapted from methods involving derivatization to enhance separation and detection.[2]
-
Sample Extraction:
-
To 500 µL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., toluene).
-
Add 3,5-dinitrophenyl isocyanate and a catalyst (e.g., pyridine).
-
Heat the mixture at 60-80°C for 1-2 hours to form the DNP-urethane derivatives.
-
Evaporate the reaction mixture to dryness.
-
-
HPLC Analysis:
-
Reconstitute the derivatized sample in the mobile phase.
-
Inject the sample onto a polysaccharide-based chiral column (e.g., Chiralpak series).
-
Perform isocratic or gradient elution using a mobile phase typically consisting of a hexane/alcohol mixture.
-
Monitor the elution using a UV detector at the appropriate wavelength for the DNP derivative (e.g., 254 nm).
-
Protocol 2: GC-MS Analysis of 3-OH-FAs
This protocol is based on established methods for analyzing 3-OH-FAs in biological fluids.[6]
-
Sample Extraction and Hydrolysis:
-
Add stable isotope-labeled internal standards to 500 µL of serum or plasma.
-
For total 3-OH-FA content, hydrolyze the sample with 10 M NaOH.
-
Acidify the samples with 6 M HCl.
-
Extract the fatty acids twice with ethyl acetate.
-
Dry the combined organic extracts under nitrogen at 37°C.[6]
-
-
Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Heat the mixture at 80°C for one hour to form the TMS derivatives.[6]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto a capillary column (e.g., HP-5MS).[6]
-
Use a temperature program, for example: initial oven temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[6]
-
Perform mass spectrometry in Selected Ion Monitoring (SIM) mode to quantify the characteristic ions for each 3-OH-FA chain length.[6]
-
Quantitative Data Summary
Table 1: Typical Chiral HPLC Column Specifications and Conditions
| Parameter | Description |
| Column Type | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))[3][9] |
| Particle Size | 1.6 µm to 5 µm |
| Column Dimensions | 4.6 mm x 150-250 mm |
| Mobile Phase | Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures. Reversed-Phase: Acetonitrile/Water or Methanol/Water mixtures.[3] |
| Flow Rate | 0.2 - 1.0 mL/min (lower flow rates often improve chiral resolution)[10] |
| Temperature | 10 - 40°C (lower temperatures are often beneficial)[3][10] |
| Detection | UV (requires derivatization) or Mass Spectrometry (MS) |
Table 2: Typical GC-MS Parameters for Derivatized 3-OH-FAs
| Parameter | Description |
| Column Type | HP-5MS (5% Phenyl Methyl Siloxane) or similar non-polar capillary column[6] |
| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Example: 80°C hold for 5 min, ramp 3.8°C/min to 200°C, ramp 15°C/min to 290°C, hold 6 min[6] |
| Derivatization Reagent | BSTFA + TMCS[6] |
| MS Detection Mode | Electron Impact (EI) ionization, Selected Ion Monitoring (SIM)[1][6] |
Visualizations
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. marinelipids.ca [marinelipids.ca]
- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aocs.org [aocs.org]
- 12. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Low-Abundance Hydroxy Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-abundance hydroxy fatty acids (HFAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance hydroxy fatty acids?
The quantification of low-abundance HFAs is inherently challenging due to several factors:
-
Low Endogenous Concentrations: HFAs are often present at very low levels in complex biological matrices, making their detection and accurate quantification difficult.[1][2][3]
-
Structural Isomerism: HFAs exist as numerous positional and stereoisomers, which can be difficult to separate chromatographically and distinguish by mass spectrometry.[1][2]
-
Sample Matrix Effects: The presence of other lipids and macromolecules in biological samples can interfere with the ionization of HFAs, leading to ion suppression or enhancement.
-
Chemical Instability: HFAs can be susceptible to degradation or isomerization during sample preparation and analysis.[1][2]
-
Poor Ionization Efficiency: The carboxyl group on fatty acids can exhibit poor ionization efficiency in mass spectrometry, especially in positive ion mode, without derivatization.[4]
Q2: Why is derivatization often recommended for HFA analysis?
Derivatization is a chemical modification of the analyte that is often employed in HFA analysis to:
-
Improve Ionization Efficiency: Derivatizing the carboxylic acid group can introduce a readily ionizable moiety, significantly enhancing the signal intensity in mass spectrometry.[4][5] Charge-reversal derivatization, for instance, allows for detection in positive ion mode with greatly increased sensitivity.[5][6]
-
Enhance Chromatographic Resolution: Derivatization can alter the polarity and volatility of HFAs, leading to better peak shapes and improved separation of isomers in both liquid and gas chromatography.
-
Increase Specificity: Derivatization can introduce a unique mass tag, which can help to differentiate the analyte from background noise and interferences.
Q3: How do I choose an appropriate internal standard for HFA quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., d4-9-HODE for the quantification of 9-HODE). When a specific stable isotope-labeled standard is not available, an odd-chain HFA or a structurally similar HFA that is not endogenously present in the sample can be used.[7] It is crucial that the internal standard is added to the sample at the earliest stage of preparation to account for analyte losses during extraction and processing.
Troubleshooting Guides
Low Signal Intensity / No Peak Detected
| Potential Cause | Troubleshooting Steps |
| Low Analyte Concentration | - Increase the starting sample amount if possible.- Concentrate the sample extract prior to analysis.- Consider a more sensitive analytical method or instrument. |
| Inefficient Extraction | - Optimize the extraction solvent system. Common solvents include ethyl acetate, or mixtures like chloroform/methanol (B129727) or hexane/isopropanol.[1]- Ensure the pH of the aqueous phase is adjusted to an acidic pH (e.g., 3-4) to protonate the carboxylic acid group and improve extraction into the organic phase.- Evaluate the efficiency of your solid-phase extraction (SPE) protocol for HFA enrichment.[8] |
| Ion Suppression | - Dilute the sample to reduce the concentration of interfering matrix components.- Improve sample cleanup using SPE or liquid-liquid extraction.- Modify the chromatographic method to separate the analyte from co-eluting interfering compounds. |
| Poor Ionization | - Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flows, temperature).- Consider derivatization to enhance ionization efficiency.[4][5]- Switch between positive and negative ionization modes to find the optimal setting for your analyte. |
| Analyte Degradation | - Minimize sample exposure to heat, light, and oxygen.- Add antioxidants (e.g., BHT) to solvents during extraction and storage.- Process samples quickly and store extracts at -80°C. |
Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - For reversed-phase LC, add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the column. |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | - Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.- Optimize the mobile phase gradient to ensure adequate retention and elution of the analyte. |
| Column Contamination or Degradation | - Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.- If the problem persists, replace the column. |
| High Dead Volume in LC System | - Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector. |
High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily.- Filter all mobile phases and samples before use. |
| Contaminated LC-MS System | - Clean the ion source of the mass spectrometer.- Flush the LC system, including the injector and tubing, with a series of strong solvents. |
| Leaks in the LC System | - Check all fittings and connections for leaks, which can introduce air and cause pressure fluctuations and noise. |
| Electronic Noise | - Ensure the instrument has a stable power supply and is properly grounded. |
Difficulty in Separating Isomers
| Potential Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | - Optimize the mobile phase gradient (e.g., use a shallower gradient).- Try a different stationary phase (e.g., a column with a different chemistry or smaller particle size).- Adjust the column temperature.- For GC analysis, use a column with a different polarity. |
| Co-elution | - If complete chromatographic separation is not achievable, rely on the mass spectrometer's ability to differentiate isomers by their unique fragmentation patterns (MS/MS). |
Quantitative Data Summary
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for HFAs using different analytical methods.
| Analyte | Method | LOD | LOQ | Reference |
| Various Saturated HFAs | LC-HRMS | 0.1 - 0.9 ng/mL | 0.4 - 2.6 ng/mL | [9] |
| Monohydroxy Fatty Acid Isomers | GC-MS | 0.2 ng (single isomer) | Not Specified | [7] |
| 3-Hydroxy Fatty Acids (C6-C18) | GC-MS | Not Specified | 0.3 µmol/L (CV 3.3-13.3%) | [10] |
| DMED-labeled FAHFAs | LC-MS/MS | 0.01 - 0.14 pg | Not Specified | [4] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for HFA Enrichment from Plasma
-
Sample Preparation: To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard. Acidify the sample to a pH of ~3.5 with 1 M HCl.
-
Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the HFAs from the cartridge with 3 mL of methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization of HFAs with AMPP for Enhanced LC-MS Detection
This protocol is adapted for general guidance. Always optimize derivatization conditions for your specific application.
-
Sample Preparation: The dried HFA extract is dissolved in a suitable aprotic solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a solution of N-(4-aminomethylphenyl)pyridinium (AMPP) and a coupling agent (e.g., EDC/NHS) in the same solvent.
-
Derivatization Reaction: Mix the HFA solution with the AMPP reagent solution and allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).
-
Quenching: The reaction can be quenched by adding a small amount of water.
-
Analysis: The derivatized sample can be directly injected into the LC-MS system for analysis in positive ion mode.
Visualizations
Caption: General experimental workflow for the quantification of low-abundance hydroxy fatty acids.
Caption: Troubleshooting flowchart for low or no signal in HFA analysis.
Caption: Simplified signaling pathway for hydroxy fatty acids (oxylipins).
References
- 1. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Oxylipin Pathways: Biochemistry and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Oxylipins From Different Pathways Trigger Mitochondrial Stress Signaling Through Respiratory Complex III [frontiersin.org]
- 10. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
Validation & Comparative
A Head-to-Head Battle of Silylating Agents: BSTFA vs. MTBSTFA for Derivatization of Polar Compounds
In the realm of gas chromatography-mass spectrometry (GC-MS) analysis, the derivatization of polar compounds is a critical step to enhance their volatility and thermal stability. Among the arsenal (B13267) of silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) stand out as two of the most powerful and widely used reagents. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their analytical needs.
Key Differences and Performance Characteristics
BSTFA reacts with active hydrogens to form trimethylsilyl (B98337) (TMS) derivatives, while MTBSTFA forms the bulkier tert-butyldimethylsilyl (TBDMS) derivatives. This fundamental difference in the protective group confers distinct properties to the resulting derivatives, influencing their stability, chromatographic behavior, and mass spectral fragmentation.
A pivotal study comparing these two reagents across six classes of polar compounds—nitrophenols, methoxyphenols, sterols, sugars, dicarboxylic acids, and hydroxylated polycyclic aromatic hydrocarbons—revealed significant differences in their performance.[1][2] One of the most notable advantages of MTBSTFA is the superior stability of its TBDMS derivatives, which are less susceptible to hydrolysis compared to the TMS derivatives formed by BSTFA. This increased stability is particularly beneficial when dealing with complex sample matrices or when delayed analysis is anticipated.
However, the steric bulk of the TBDMS group can be a double-edged sword. While it enhances stability, it can also hinder the derivatization of sterically crowded functional groups.[1][2] Consequently, BSTFA often demonstrates better reactivity and higher yields with sterically hindered compounds.[1][2]
The choice of derivatization agent also has a profound impact on the mass spectral fragmentation patterns of the resulting derivatives. TBDMS derivatives, formed using MTBSTFA, characteristically produce a dominant [M-57]⁺ ion, corresponding to the loss of a tert-butyl group.[1] This prominent fragment is highly valuable for selected ion monitoring (SIM) analysis, providing excellent sensitivity and specificity. In contrast, TMS derivatives from BSTFA typically show a dominant molecular ion [M]⁺ and a characteristic [M-15]⁺ fragment from the loss of a methyl group.[1]
Data Presentation: A Comparative Overview
The following tables summarize the key comparative aspects of BSTFA and MTBSTFA based on available experimental data.
Table 1: General Properties and Reactivity
| Feature | BSTFA | MTBSTFA | References |
| Derivative Formed | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) | |
| Derivative Stability | Lower, more susceptible to hydrolysis | Higher, more resistant to hydrolysis | |
| Reactivity | Generally higher, especially for sterically hindered compounds | Lower, can be sterically hindered | [1][2] |
| Byproducts | Volatile and generally do not interfere with analysis | Volatile and generally do not interfere with analysis | |
| Moisture Sensitivity | High | Moderate |
Table 2: Mass Spectrometry Characteristics
| Feature | BSTFA (TMS Derivatives) | MTBSTFA (TBDMS Derivatives) | References |
| Molecular Ion [M]⁺ | Generally dominant | Often observed | [1] |
| Characteristic Fragments | [M-15]⁺, [M-89]⁺ | [M-57]⁺ (often dominant) , [M-131]⁺ | [1] |
| Suitability for SIM | Good | Excellent, due to the prominent [M-57]⁺ ion | [1] |
Table 3: Application Suitability for Different Compound Classes
| Compound Class | BSTFA | MTBSTFA | Rationale & References |
| Amino Acids | Effective | Highly effective, derivatives are more stable. | |
| Fatty Acids | Effective | Effective, provides stable derivatives. | |
| Steroids & Sterols | Generally more effective, especially for hindered hydroxyl groups. | Can show low or no response with sterically hindered sterols. | [1][2] |
| Phenols & Nitrophenols | Effective | Effective, facilitates separation of isomers. | [1][2] |
| Sugars | Effective | May not be suitable for derivatizing some sugars. | [1] |
| Dicarboxylic Acids | Effective | Effective | [1] |
Experimental Protocols: A Guide to Comparative Derivatization
The following protocols provide a detailed methodology for a comparative study of BSTFA and MTBSTFA. It is crucial to perform both derivatizations in parallel under identical conditions to ensure a fair comparison.
Materials:
-
BSTFA (with or without 1% TMCS as a catalyst)
-
MTBSTFA
-
Anhydrous solvents (e.g., acetonitrile (B52724), pyridine, dichloromethane)
-
Internal standard solution
-
Heating block or oven
-
GC-MS system
-
Autosampler vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the polar compound(s) to be tested into separate autosampler vials.
-
If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization before adding the derivatization reagent.
-
Add a known amount of an appropriate internal standard to each vial.
-
-
Derivatization with BSTFA:
-
To one set of vials, add 100 µL of anhydrous solvent (e.g., acetonitrile or pyridine).
-
Add 100 µL of BSTFA (or BSTFA with 1% TMCS). The ratio of reagent to sample should be optimized, but a 2:1 molar excess of the silylating agent to active hydrogen is a good starting point.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 60-80°C for 30-60 minutes. The optimal temperature and time will vary depending on the analyte.
-
-
Derivatization with MTBSTFA:
-
To a separate, identical set of vials, add 100 µL of an anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Add 100 µL of MTBSTFA.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 60-100°C for 30-120 minutes. MTBSTFA may require higher temperatures and longer reaction times than BSTFA for complete derivatization.
-
-
GC-MS Analysis:
-
After cooling the vials to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
-
Use a suitable GC temperature program and MS acquisition parameters for the analytes of interest.
-
-
Data Analysis:
-
Compare the peak areas of the derivatized analytes from the BSTFA and MTBSTFA reactions relative to the internal standard to assess the derivatization efficiency.
-
Analyze the mass spectra to confirm the formation of the expected TMS and TBDMS derivatives and to compare their fragmentation patterns.
-
Visualizing the Derivatization Workflow and Chemical Reactions
To further clarify the experimental process and the underlying chemical transformations, the following diagrams have been generated.
References
A Comparative Guide to LC-MS/MS and GC-MS for the Quantification of 3-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is crucial in various research fields, including the study of metabolic disorders, inflammation, and bacterial infections. Two of the most powerful analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: LC-MS/MS vs. GC-MS for 3-Hydroxy Fatty Acid Analysis
| Feature | LC-MS/MS | GC-MS |
| Derivatization | Often not required | Mandatory (typically silylation) |
| Sample Throughput | Generally higher | Lower due to derivatization step |
| Thermal Stability | Suitable for thermally labile compounds | Requires analytes to be thermally stable |
| Volatility | Suitable for non-volatile compounds | Requires analytes to be volatile |
| Sensitivity | High, often in the low ng/mL to pg/mL range | High, with demonstrated low µmol/L detection |
| Primary Analytes | Polar and non-volatile compounds | Volatile and thermally stable compounds |
Quantitative Performance Comparison
The following table summarizes key quantitative performance metrics for both LC-MS/MS and GC-MS based on published methodologies for hydroxy fatty acids. It is important to note that these values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | LC-MS/MS (for Hydroxy Fatty Acids in Milk)[1] | GC-MS (for 3-Hydroxy Fatty Acids in Serum)[2] |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | Not explicitly stated, but method is sensitive |
| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL | Quantifiable at 0.3 µmol/L |
| **Linearity (R²) ** | 0.990 - 0.998 | Not explicitly stated, but uses stable isotope dilution for accurate quantification |
| Precision (CV%) | Not explicitly stated | 1.0 - 10.5% at 30 µmol/L; 3.3 - 13.3% at 0.3 µmol/L[2] |
| Accuracy (Recovery %) | 73.8 - 100% (for FAHFAs in serum) | Not explicitly stated |
Experimental Protocols
LC-MS/MS Methodology for 3-Hydroxy Fatty Acids
This protocol is based on a validated method for the analysis of hydroxy fatty acids and can be adapted for 3-hydroxy fatty acids. A key advantage of LC-MS/MS is that it often does not require a derivatization step, simplifying sample preparation.[1]
1. Sample Preparation (Extraction):
-
To 500 µL of plasma or serum, add a mixture of internal standards (isotopically labeled 3-OH-FAs).
-
Add 1.5 mL of a cold mixture of methanol (B129727) and methyl-tert-butyl ether (MTBE) (1:3, v/v).
-
Vortex for 1 minute and sonicate for 20 minutes in a cold water bath.
-
Add 750 µL of water, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the upper organic layer and dry it under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient Elution: A suitable gradient to separate the 3-OH-FAs of interest.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the specific precursor-to-product ion transitions for each 3-OH-FA and its internal standard.
GC-MS Methodology for 3-Hydroxy Fatty Acids
This protocol is a well-established method for the quantification of 3-hydroxy fatty acids in biological samples.[2] It necessitates a derivatization step to increase the volatility of the analytes for gas chromatography.
1. Sample Preparation (Hydrolysis and Extraction):
-
To 500 µL of serum or plasma, add a mixture of stable isotope-labeled internal standards for each 3-OH-FA to be quantified.[2]
-
For the analysis of total 3-hydroxy fatty acids (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[2] For free 3-hydroxy fatty acids, this step is omitted.
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).[2]
-
Extract the 3-hydroxy fatty acids twice with 3 mL of ethyl acetate.[2]
-
Dry the combined organic extracts under a stream of nitrogen at 37°C.[2]
2. Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Incubate at 80°C for one hour to form the trimethylsilyl (B98337) (TMS) derivatives.[2]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 5890 series II system or equivalent.[2]
-
Column: A HP-5MS capillary column or similar.[2]
-
Oven Temperature Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.[2]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to detect the characteristic ions of the 3-hydroxy fatty acid TMS derivatives.[2]
Workflow Diagrams
Caption: LC-MS/MS workflow for 3-hydroxy fatty acid quantification.
Caption: GC-MS workflow for 3-hydroxy fatty acid quantification.
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of 3-hydroxy fatty acids. The choice between the two methods will largely depend on the specific requirements of the study.
-
LC-MS/MS is often favored for its simpler sample preparation, which does not typically require derivatization, leading to higher throughput. It is also well-suited for the analysis of a broader range of fatty acids, including those that are less volatile or thermally labile.
-
GC-MS is a well-established and robust technique that provides excellent sensitivity and selectivity.[2] The requirement for derivatization, however, adds a step to the sample preparation process and may not be suitable for all types of 3-hydroxy fatty acids.
Ultimately, a thorough validation of the chosen method within the specific laboratory context, using relevant biological matrices and quality control standards, is essential to ensure the generation of accurate and reproducible data.
References
A Comparative Guide to the Biological Activity of 3-Hydroxycapric Acid and Other Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Hydroxycapric acid against other medium-chain fatty acids (MCFAs), supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of these compounds.
Executive Summary
Medium-chain fatty acids (MCFAs) are increasingly recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Among these, this compound (also known as 3-hydroxydecanoic acid) has emerged as a molecule of interest. This guide synthesizes current research to compare its efficacy with other MCFAs, such as capric acid and lauric acid. While direct comparative quantitative data for all activities is not always available in a single study, this document collates existing data to provide a comprehensive overview.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the antimicrobial and anti-inflammatory activities of this compound and other relevant MCFAs.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Penicillium roqueforti | 5 - 50 | [1] |
| Aspergillus fumigatus | 25 - 100 | [1] | |
| Kluyveromyces marxianus | 10 - 50 | [1] | |
| Pichia anomala | 10 - 50 | [1] | |
| Rhodotorula mucilaginosa | 10 - 50 | [1] | |
| Decanoic acid (Capric acid) | Penicillium roqueforti | >100 | [1] |
| Propionibacterium acnes | >400 | [2] | |
| Lauric acid | Propionibacterium acnes | 200 | [2] |
Note: Lower MIC values indicate greater antimicrobial potency.
Table 2: Anti-Inflammatory and Related Activities
| Compound | Cell Line | Assay | Effect | Quantitative Data | Reference |
| This compound | RBL-2H3 (mast cells) | Compound 48/80-induced degranulation | Inhibition | 45% reduction in histamine (B1213489) release, 58% reduction in β-hexosaminidase release | [3] |
| HaCaT (keratinocytes) | Capsaicin-induced IL-31 secretion | Inhibition | Data not quantified as IC50 | [3] | |
| RAW264.7 (macrophages) | LPS-induced TNF-α, COX-2, PGE2 expression | Inhibition | Data not quantified as IC50 | [3] | |
| Capric acid | THP-1 (monocytic cells) | P. acnes-induced IL-8 and TNF-α secretion | Inhibition | Significant reduction, but IC50 not provided | [2] |
| Lauric acid | THP-1 (monocytic cells) | P. acnes-induced IL-8 and TNF-α secretion | Inhibition | Significant reduction, but IC50 not provided | [2] |
| 10-Hydroxydecanoic acid | BV-2 and N9 (microglial cells) | LPS-induced nitric oxide (NO) production | Inhibition | Data not quantified as IC50 | [4] |
Note: This table highlights the anti-inflammatory potential of these fatty acids. Direct comparison of potency is challenging without standardized IC50 values from comparative studies.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of fatty acids is commonly determined using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Fatty Acid Solutions: Stock solutions of the fatty acids are prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially diluted in culture medium in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured to a specific density, typically in the logarithmic growth phase, and then diluted to the desired final concentration in the culture medium.
-
Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the diluted fatty acid.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.
-
Determination of MIC: After incubation, the wells are examined for microbial growth. The MIC is recorded as the lowest concentration of the fatty acid at which there is no visible growth.
In Vitro Anti-Inflammatory Activity Assay (NF-κB Activation)
The anti-inflammatory activity of fatty acids can be assessed by their ability to inhibit the activation of key inflammatory signaling pathways, such as the NF-κB pathway, in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Workflow for NF-κB Activation Assay
Caption: Workflow for assessing anti-inflammatory activity via NF-κB activation.
Detailed Steps:
-
Cell Culture and Treatment: Immune cells, such as macrophages, are cultured and then pre-incubated with different concentrations of the test fatty acid.
-
Inflammatory Challenge: The cells are then stimulated with an inflammatory agent like LPS to induce an inflammatory response.
-
Nuclear Extraction: After stimulation, the cells are harvested, and the nuclear proteins are extracted.
-
Quantification of NF-κB Activation: The amount of the activated p65 subunit of NF-κB in the nuclear extracts is quantified. This can be done using an ELISA-based assay where a specific antibody to the p65 subunit is used.
-
Data Analysis: The results are analyzed to determine the inhibitory effect of the fatty acid on NF-κB activation, and the IC50 value is calculated.
Signaling Pathways
Medium-chain fatty acids can exert their biological effects through various signaling pathways. While the specific pathway for this compound is not fully elucidated in mammalian cells, based on the activity of similar molecules and other MCFAs, a putative signaling mechanism can be proposed.
Putative Anti-Inflammatory Signaling Pathway of this compound
3-Hydroxy fatty acids may act through G-protein coupled receptors (GPCRs) such as the hydroxycarboxylic acid receptors (HCARs). Activation of these receptors can lead to the modulation of downstream inflammatory pathways. Furthermore, like other MCFAs, this compound may also influence intracellular signaling cascades like the MAPK and NF-κB pathways. The diagram below illustrates a potential mechanism.
Caption: Putative anti-inflammatory signaling pathway for this compound.
This proposed pathway suggests that this compound may bind to a cell surface GPCR, initiating a signaling cascade that can interfere with the activation of the MAPK and NF-κB pathways, ultimately leading to a reduction in the expression of pro-inflammatory genes. It is important to note that further research is required to definitively elucidate the precise molecular mechanisms of this compound.
References
- 1. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 3. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of 3-hydroxy fatty acid profiles in different bacterial species for taxonomic classification
For Researchers, Scientists, and Drug Development Professionals
The taxonomic classification of bacteria is a cornerstone of microbiology, with profound implications for clinical diagnostics, industrial microbiology, and drug development. While traditional methods rely on morphological and biochemical tests, chemotaxonomy, the classification based on the chemical composition of cells, offers a powerful and reproducible approach. Among the various chemotaxonomic markers, the analysis of cellular fatty acid profiles, particularly 3-hydroxy fatty acids (3-OH-FAs), has emerged as a robust tool for the differentiation of bacterial species, especially Gram-negative bacteria.
This guide provides a comparative analysis of 3-OH-FA profiles in different bacterial species, supported by experimental data and detailed methodologies. It aims to equip researchers with the knowledge to apply this technique for accurate and efficient bacterial classification.
Comparative Analysis of 3-Hydroxy Fatty Acid Profiles
3-Hydroxy fatty acids are characteristic components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The chain length and abundance of these 3-OH-FAs can vary significantly between different bacterial genera and species, providing a unique chemical fingerprint. In contrast, most Gram-positive bacteria lack LPS and, consequently, 3-OH-FAs.
Below is a summary of 3-OH-FA profiles in selected bacterial species. The data highlights the diversity in both the types and relative abundance of these chemotaxonomic markers.
| Bacterial Species | Gram Stain | 3-OH-FA Chain Lengths Detected | Relative Abundance (%) | Reference |
| Salmonella enterica serovar Typhi | Negative | 3-OH-C14:0 | 55.9 | [1] |
| C12:0 | 8.5 | [1] | ||
| C14:0 | 12.5 | [1] | ||
| C16:0 | 23.1 | [1] | ||
| Pseudomonas aeruginosa PAO1 (biofilm) | Negative | 3-OH-C10:0 | 7.5 | [2] |
| 3-OH-C12:0 | Present | [2][3] | ||
| 2-OH-C12:0 | Present | [3] | ||
| Escherichia coli | Negative | 3-OH-C14:0 | Present | [4][5] |
| 3-OH-C14:1 | Trace amounts | [4] | ||
| Vibrio cholerae | Negative | 3-hydroxylaurate (3-OH-C12:0) | Present | [6] |
| Bacillus subtilis | Positive | Not detected | - |
Note: The presence and relative abundance of 3-OH-FAs can be influenced by culture conditions such as temperature and growth medium[3]. Therefore, standardized experimental conditions are crucial for reproducible taxonomic analysis.
Experimental Protocol: Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the extraction, derivatization, and analysis of 3-OH-FAs from bacterial cells using GC-MS.
1. Bacterial Culture and Harvest:
-
Culture bacteria under standardized conditions (e.g., specific medium, temperature, and growth phase).
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with sterile distilled water or a suitable buffer to remove residual medium components.
-
Lyophilize or oven-dry the cell pellet to a constant weight.
2. Saponification and Acid Hydrolysis (Liberation of Fatty Acids):
-
To the dried cell pellet (typically 10-50 mg), add a saponification reagent (e.g., 1 mL of 3.75 M NaOH in 50% aqueous methanol)[3].
-
Heat the mixture at 100°C for 30 minutes in a sealed tube.
-
Cool the sample to room temperature.
-
Acidify the mixture by adding a strong acid (e.g., HCl) to protonate the fatty acid salts.
3. Methylation (Derivatization for GC Analysis):
-
Add a methylation reagent (e.g., 2 mL of 6.0 N HCl in methanol)[7].
-
Heat the mixture at 80°C for 10 minutes.
-
This step converts the fatty acids into their more volatile fatty acid methyl esters (FAMEs).
4. Extraction of FAMEs:
-
Add a mixture of organic solvents (e.g., 1.25 mL of hexane:methyl tert-butyl ether, 1:1 v/v) to the cooled sample[7].
-
Vortex or shake vigorously for 10 minutes to extract the FAMEs into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a clean vial.
5. Sample Cleanup:
-
Add a basic wash solution (e.g., 3 mL of 0.3 M NaOH) to the organic extract[7].
-
Gently mix and then centrifuge to remove any remaining impurities.
-
Transfer the final organic phase to a GC vial for analysis.
6. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
Employ a temperature program to elute the FAMEs based on their boiling points.
-
The mass spectrometer will detect and identify the FAMEs based on their mass spectra and retention times.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.
Visualizing the Workflow and Taxonomic Relationships
Experimental Workflow for 3-OH-FA Analysis
The following diagram illustrates the key steps involved in the analysis of 3-hydroxy fatty acids from bacterial samples.
Logical Decision Tree for Bacterial Classification based on 3-OH-FA Profiles
This diagram presents a simplified decision-making process for the taxonomic differentiation of bacteria using their 3-hydroxy fatty acid profiles.
Conclusion
The analysis of 3-hydroxy fatty acid profiles provides a reliable and quantitative method for the taxonomic classification of bacteria. The distinct patterns of 3-OH-FAs serve as valuable chemotaxonomic markers, enabling the differentiation of Gram-negative bacteria at the genus and even species level. By employing standardized experimental protocols, such as the GC-MS method detailed in this guide, researchers can generate reproducible data for accurate bacterial identification. This approach, especially when integrated with other taxonomic methods, enhances our ability to characterize and understand the microbial world, with significant benefits for scientific research and the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of a novel Vibrio cholerae lipid A secondary hydroxy-acyltransferase and its role in innate immune recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
Evaluating the recovery of different extraction solvents for short-chain fatty acids
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) is crucial for understanding their role in health and disease. A critical step in this analysis is the efficient extraction of SCFAs from complex biological matrices. This guide provides an objective comparison of the recovery performance of different extraction solvents, supported by experimental data and detailed protocols.
The choice of extraction solvent significantly impacts the recovery and subsequent analysis of SCFAs. Factors such as solvent polarity, volatility, and miscibility with the sample matrix play a pivotal role in achieving high extraction efficiency. This guide will delve into the performance of commonly used solvents and provide the necessary information to select the optimal method for your research needs.
Comparative Analysis of Solvent Extraction Recovery
The following table summarizes the recovery rates of various solvents for the extraction of short-chain fatty acids from different biological samples. The data has been compiled from multiple studies to provide a comprehensive overview.
| Solvent/Method | SCFA | Sample Matrix | Average Recovery (%) | Reference |
| Methyl tert-butyl ether (MTBE) | Acetic, Propionic, Butyric, Isobutyric, Valeric, Isovaleric, Heptanoic | Wastewater | >5-fold higher than DCM | [1][2] |
| Ethyl Acetate | Butyric Acid | Fermentation Broth | >90% | [3] |
| Propionic Acid | Fermentation Broth | >70% | [3] | |
| Diethyl Ether | Acetic, Propionic, Butyric, Isobutyric, Valeric, Isovaleric, Caproic | Fecal Samples & Fermentation Fluids | 80.8 - 108.8% | [4] |
| Acetone | Acetic, Propionic, Isobutyric, Butyric, Isovaleric, Valeric, Hexanoic | Fecal Matrix | 79.25 - 137.83% | [4] |
| Butanol | Not specified | Not specified | 63.2 - 97.4% | [4] |
| Methanol | Ten different SCFAs | Serum | Optimized for low-level SCFAs | [5] |
| Acetonitrile | Ten different SCFAs | Colon Content | Optimized for colon samples | [5] |
| Ionic Liquid ([P666,14][Cl] in dodecane) | Butyric Acid | Kitchen Waste Fermentation Broth | 60.2 - 74.6% | [6] |
| Acetic Acid | Kitchen Waste Fermentation Broth | 22.9 - 49.9% | [6] | |
| Propionic Acid | Kitchen Waste Fermentation Broth | ~32.5% | [6] |
Experimental Workflows and Logical Relationships
To aid in the visualization of the experimental processes, the following diagrams illustrate a typical workflow for SCFA extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. mdpi.com [mdpi.com]
- 5. Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer’s Disease Rat as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison of 3-Hydroxycapric Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and participating in an inter-laboratory comparison for the measurement of 3-Hydroxycapric acid (3-OH-C10:0). While specific public data on formal inter-laboratory comparisons for this analyte is limited, this document outlines a comprehensive approach based on established principles of external quality assessment and proficiency testing. The methodologies presented are synthesized from current analytical practices, including robust gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Objective Comparison of Analytical Performance
An inter-laboratory comparison is crucial for ensuring the accuracy, precision, and comparability of analytical data across different laboratories.[1][2] This is particularly important in multi-site clinical trials and collaborative research projects where data from various locations are pooled and analyzed. Participation in such a program allows laboratories to benchmark their performance against their peers and identify potential areas for improvement.[1]
The following table summarizes key performance characteristics that should be evaluated in an inter-laboratory comparison for this compound, with hypothetical data ranges based on typical mass spectrometry assay performance for similar analytes.
Table 1: Hypothetical Performance Characteristics for this compound Quantification
| Performance Characteristic | Method A (GC-MS) | Method B (LC-MS/MS) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.05 µmol/L | 0.01 µmol/L | Method Dependent |
| Lower Limit of Quantitation (LLOQ) | 0.15 µmol/L | 0.04 µmol/L | RSD ≤ 20% |
| Intra-Assay Precision (%CV) | < 10% | < 8% | < 15% |
| Inter-Assay Precision (%CV) | < 12% | < 10% | < 15% |
| Accuracy (% Recovery) | 90-110% | 95-105% | 85-115% |
Note: %CV (Coefficient of Variation); r² (Coefficient of Determination); RSD (Relative Standard Deviation). These values are illustrative and actual performance may vary.
Experimental Protocols
A standardized experimental protocol is fundamental to a successful inter-laboratory comparison. The following outlines typical methodologies for the quantification of this compound in a biological matrix such as human plasma or serum.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a classic and robust approach for the analysis of 3-hydroxy fatty acids.[3][4]
-
Sample Preparation & Hydrolysis:
-
To 500 µL of plasma, add a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes to release esterified fatty acids.[3]
-
-
Acidification & Extraction:
-
Acidify the sample with 6 M HCl.
-
Extract the 3-hydroxy fatty acids twice with 3 mL of ethyl acetate.[3]
-
-
Derivatization:
-
Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.
-
Derivatize the residue with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) by heating at 80°C for 60 minutes. This converts the fatty acids into their more volatile trimethylsilyl (B98337) (TMS) esters.[3]
-
-
GC-MS Analysis:
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer high sensitivity and specificity and often require less complex sample preparation, avoiding the need for derivatization.[5][6][7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a known concentration of the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction/Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto an LC-MS/MS system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[5][6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Visualizations
Metabolic Context
Understanding the metabolic context of this compound is crucial for interpreting its measurements. It is an intermediate in the beta-oxidation of medium-chain fatty acids. Elevated levels can be indicative of certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[8][9][10]
Caption: Simplified pathway of medium-chain fatty acid β-oxidation.
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study.
Caption: Typical workflow for an inter-laboratory comparison study.
By adhering to standardized protocols and participating in inter-laboratory comparisons, researchers and clinicians can ensure the reliability and consistency of this compound measurements, ultimately contributing to the robustness of scientific findings and the success of drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. An inter-laboratory comparison of urinary 3-hydroxypropylmercapturic acid measurement demonstrates good reproducibility between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. imj.ie [imj.ie]
- 10. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Derivatization Reagents for Fatty Acid Analysis by Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate analysis of fatty acids is crucial. Gas chromatography (GC) is a powerful technique for this purpose, but the inherent properties of fatty acids—low volatility and high polarity—necessitate a derivatization step to convert them into more volatile and less polar compounds suitable for GC analysis.[1] This guide provides an objective comparison of common derivatization reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific research needs.
The two most prevalent derivatization strategies for fatty acid analysis by GC are esterification, to form fatty acid methyl esters (FAMEs), and silylation, to form trimethylsilyl (B98337) (TMS) esters.[1][2] This guide will focus on the most commonly used reagents within these categories: Boron Trifluoride-Methanol (BF3-Methanol) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Comparative Analysis of Derivatization Reagents
The choice of derivatization reagent can significantly impact the efficiency, accuracy, and reproducibility of fatty acid analysis. The following table summarizes the key performance characteristics of BF3-Methanol and BSTFA.
| Feature | Boron Trifluoride-Methanol (BF3-Methanol) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Reaction Type | Acid-catalyzed esterification/transesterification[3] | Silylation |
| Target Analytes | Free fatty acids, glycerolipids[2][4] | Carboxylic acids, hydroxyls, amines, thiols[5][6] |
| Derivative Formed | Fatty Acid Methyl Esters (FAMEs)[1] | Trimethylsilyl (TMS) Esters[1] |
| Typical Reaction Time | 5 - 60 minutes[2][7] | 15 - 60 minutes[1][8] |
| Typical Reaction Temp. | 60 - 100°C[2] | 60°C[1] |
| Advantages | - Robust for both free fatty acids and glycerolipids.- FAMEs are stable.- Relatively inexpensive. | - Derivatizes multiple functional groups simultaneously.[1] - Byproducts are volatile and cause less interference.[9][10] |
| Disadvantages | - Can cause degradation of polyunsaturated fatty acids with prolonged heating.[11]- BF3 is toxic and moisture-sensitive.[3][4] | - TMS derivatives are moisture-sensitive and have limited stability.[1][5]- Can be more expensive.- May derivatize other functional groups leading to complex chromatograms.[1] |
| Catalyst | Boron trifluoride | Often used with 1% Trimethylchlorosilane (TMCS) to increase reactivity.[1][5] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. The following sections provide step-by-step methodologies for derivatization using BF3-Methanol and BSTFA.
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This method is widely used for the preparation of FAMEs from both free fatty acids and complex lipids like triacylglycerols and phospholipids.[4]
Materials:
-
Sample containing fatty acids (e.g., lipid extract)
-
BF3-Methanol reagent (10-14% w/w)[12]
-
Hexane (B92381) or Heptane (GC grade)[2]
-
Saturated Sodium Chloride (NaCl) solution[4]
-
Anhydrous Sodium Sulfate (Na2SO4)[4]
-
Screw-capped glass tubes with PTFE liners[2]
-
Heating block or water bath[11]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place 1-50 mg of the dried lipid sample into a screw-capped glass tube.[2] If the sample is in an aqueous solution, it must be evaporated to dryness first.[1][2]
-
Reagent Addition: Add 1-2 mL of BF3-Methanol reagent to the sample.[12]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[2] A common practice is heating at 80-100°C for 10-15 minutes.[7][11] For samples containing polyunsaturated fatty acids, shorter heating times (e.g., 8 minutes) are recommended to prevent degradation.[11]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.[4][13]
-
Phase Separation: Vortex the mixture for 10 seconds and then centrifuge at approximately 1,500 x g for 5-10 minutes to separate the layers.[2]
-
Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[1] To ensure the removal of any residual water, the organic layer can be passed through a small amount of anhydrous sodium sulfate.[2][4]
-
Analysis: The sample is now ready for injection into the GC-MS system.[2]
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a versatile method that can derivatize not only carboxylic acids but also other functional groups containing active hydrogens, such as hydroxyls and amines.[1]
Materials:
-
Dried sample containing fatty acids (e.g., 1 mg/mL in an aprotic solvent like acetonitrile)[1]
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)[1]
-
Autosampler vials with caps[1]
-
Heating block or oven[1]
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried sample into an autosampler vial.[1] This method is highly sensitive to moisture, so samples must be thoroughly dried.[1][9]
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the sample vial. A molar excess of the reagent is required.[1]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 15-60 minutes.[1][8] Optimization of time and temperature may be necessary depending on the specific fatty acids.[1]
-
Dilution & Analysis: After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution if necessary.[1] The sample is then ready for GC-MS analysis.[1]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for both derivatization methods.
Caption: Experimental workflows for fatty acid derivatization.
Logical Relationship of Derivatization Choice
The selection of a derivatization reagent is a critical decision based on the sample matrix and the analytical goals.
Caption: Decision tree for selecting a derivatization reagent.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. adis-international.ro [adis-international.ro]
- 6. covachem.com [covachem.com]
- 7. FAMEs preparation - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. FAME preparation - Chromatography Forum [chromforum.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Linearity of Silylated Hydroxy Acids in GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals relying on gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of hydroxy acids, achieving a linear response is paramount for accurate and reliable results. The inherent low volatility and high polarity of hydroxy acids necessitate a derivatization step, most commonly silylation, to make them amenable to GC-MS analysis. This guide provides a comparative assessment of the linearity of response for silylated hydroxy acids, supported by experimental data and detailed protocols, to aid in method development and optimization.
The Critical Role of Derivatization in GC-MS Analysis of Hydroxy Acids
Hydroxy acids, key intermediates in various metabolic pathways and important structural motifs in pharmaceuticals, possess functional groups (-OH and -COOH) that lead to strong intermolecular hydrogen bonding. This results in low volatility and poor thermal stability, making their direct analysis by GC-MS challenging. Silylation is a widely used derivatization technique that replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1] This process effectively masks the polar functional groups, thereby increasing the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and sensitivity.[2]
The choice of silylating reagent and reaction conditions is critical, as incomplete derivatization can lead to the formation of multiple derivatives for a single analyte, resulting in poor reproducibility and non-linear calibration curves.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity.[4][5]
Comparative Linearity Data for Silylated Compounds
Achieving a high degree of linearity, typically indicated by a correlation coefficient (r²) value close to 1.000, is a key validation parameter for any quantitative analytical method.[6] The following tables summarize linearity data from studies utilizing silylation for the GC-MS analysis of various organic acids and other polar compounds, providing a reference for expected performance.
| Analyte Class | Silylating Reagent | Concentration Range | Correlation Coefficient (r²) | Reference |
| Short-chain alcohols | BSTFA | 10–400 ng/g | > 0.999 | [7][8] |
| Amino & Non-amino Organic Acids | MSTFA | 5–63 fold dynamic range | Varies by analyte | [1] |
| Hormones & UV Filters | MSTFA | 5.0 to 200.0 μg L⁻¹ | > 0.9 | [9] |
| Alkylating Reagent Impurity | - | 10-1000 ppm | Not specified |
Table 1: Summary of Linearity Data for Silylated Compounds in GC-MS Analysis. This table presents a compilation of linearity data from various studies, demonstrating the performance of different silylating reagents across a range of analyte classes and concentration levels.
A comparative study on the analytical performance of TMS (silylation with MSTFA) versus MCF (alkylation) derivatization for amino and non-amino organic acids revealed that the linear range for TMS derivatives was generally narrower than for MCF derivatives.[10] This highlights that while silylation is a powerful technique, the stability of the derivatives and the completeness of the reaction can influence the achievable linear dynamic range.[10][11]
For instance, in the analysis of short-chain alcohols, a method using BSTFA derivatization demonstrated excellent linearity with a regression coefficient greater than 0.999 over a concentration range of 10–400 ng/g.[7][8] This indicates that with an optimized protocol, high linearity can be achieved.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reproducible and linear results. Below are representative protocols for the silylation of hydroxy acids for GC-MS analysis.
Protocol 1: General Silylation Procedure using BSTFA with TMCS
This protocol is a common starting point for the derivatization of hydroxy acids.
Materials:
-
Hydroxy acid standards or sample extracts
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the hydroxy acid standard or sample extract into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen gas, as silylating reagents are sensitive to moisture.[4]
-
Reagent Addition: Add a suitable volume of anhydrous pyridine to dissolve the dried sample. To this, add an excess of the BSTFA + 1% TMCS reagent. A typical ratio is 50-100 µL of reagent for every 1 mg of sample.
-
Derivatization Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the specific hydroxy acids being analyzed and should be optimized.
-
GC-MS Analysis: After cooling to room temperature, inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS system.
Protocol 2: Two-Step Derivatization for Keto-Acids (Methoximation followed by Silylation)
For hydroxy acids containing a ketone group, a two-step derivatization is often necessary to prevent the formation of multiple tautomeric derivatives.
Materials:
-
Methoxyamine hydrochloride in pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Other materials as listed in Protocol 1
Procedure:
-
Methoximation: To the dried sample, add a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). Heat the mixture at 60°C for 30 minutes to convert the keto groups to their methoxime derivatives.
-
Silylation: After cooling, add an excess of MSTFA to the reaction mixture.
-
Derivatization Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes to silylate the hydroxyl and carboxyl groups.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the derivatization and analysis of hydroxy acids.
Caption: General workflow for the silylation of hydroxy acids for GC-MS analysis.
Caption: Two-step derivatization workflow for keto-acids.
Conclusion
The successful quantitative analysis of hydroxy acids by GC-MS is critically dependent on an effective and reproducible derivatization strategy. Silylation with reagents such as BSTFA and MSTFA is a robust method capable of producing derivatives with excellent chromatographic properties, leading to linear calibration curves with high correlation coefficients. However, achieving optimal linearity requires careful optimization of the derivatization protocol, including the choice of reagent, solvent, temperature, and reaction time, to ensure complete conversion of the analytes. For complex hydroxy acids, such as those containing keto groups, a two-step derivatization approach may be necessary. By following validated protocols and understanding the factors that can influence derivatization efficiency, researchers can confidently develop and apply GC-MS methods for the accurate quantification of hydroxy acids in a variety of matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. environics.com [environics.com]
- 7. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brjac.com.br [brjac.com.br]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolomics of bacterial strains with varying 3-Hydroxycapric acid production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different bacterial strains engineered for the production of 3-Hydroxycapric acid (3-HCA), also known as 3-hydroxydecanoic acid (3-HDA). 3-HCA is a medium-chain-length 3-hydroxy fatty acid with applications in the synthesis of pharmaceuticals, biodegradable polymers, and as a precursor for various specialty chemicals.[1][2][3] This document summarizes quantitative production data, details key experimental protocols, and visualizes the metabolic pathways and experimental workflows involved in the production and analysis of this valuable compound.
Quantitative Production of this compound
The production of 3-HCA has been achieved in several bacterial hosts, primarily through the engineering of metabolic pathways related to fatty acid synthesis and polyhydroxyalkanoate (PHA) accumulation. The following table summarizes the reported production titers in different engineered strains.
| Bacterial Strain | Genetic Modifications | Key Genes Involved | Substrate | 3-HCA Titer | Reference |
| Pseudomonas aeruginosa PAO1 | Knockout of rhlB and rhlC to truncate rhamnolipid synthesis pathway, and knockout of key genes in the β-oxidation pathway. | rhlA (HAAs synthase) | Not specified | ~18 g/L of HAAs (precursor) | [2] |
| Escherichia coli DH5α | Co-expression of genes from the PHA biosynthesis pathway. | phbA (β-ketothiolase), phbB (acetoacetyl-CoA reductase), phaG (3-hydroxyacyl-ACP CoA transacylase) | Glucose, Acrylic acid | 135 mg/L of mcl-3HA mixture (including 3-HDA) | [4] |
| Escherichia coli RADI | Overexpression of phaG from Pseudomonas putida. | phaG | Not specified | 55 mg/L of C8-C12 3-hydroxy methyl esters | [5] |
Biosynthetic Pathways for this compound
The biosynthesis of 3-HCA in engineered bacteria is primarily achieved by diverting intermediates from the fatty acid synthesis pathway or through the modification of pathways for polyhydroxyalkanoate (PHA) production.
Fatty Acid Biosynthesis (FASII) Pathway Diversion
In many bacteria, the fatty acid biosynthesis (FASII) pathway can be harnessed to produce 3-hydroxyacyl-ACPs, which are precursors to 3-HCA. The key enzyme, (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG), plays a crucial role in converting these intermediates into (R)-3-hydroxyacyl-CoAs, which can then be hydrolyzed to 3-HCA.
Engineered Rhamnolipid Pathway in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, the rhamnolipid biosynthesis pathway naturally produces (R)-3-((R)-3-hydroxyalkanoyl)oxy)alkanoic acids (HAAs), which are dimers of 3-hydroxy fatty acids. By knocking out the genes (rhlB and rhlC) responsible for adding rhamnose moieties, the pathway can be truncated to accumulate HAAs, which can then be hydrolyzed to yield 3-HCA.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the culture of bacterial strains and the analysis of 3-HCA.
Bacterial Culture and 3-HCA Production
-
Strain Cultivation : Engineered E. coli strains are typically grown in Luria-Bertani (LB) medium or a defined mineral medium supplemented with a carbon source like glucose.[4] For strains where acrylic acid is used to enhance production, it is added to the culture medium.[4] Cultures are incubated at 30-37°C with shaking.
-
Induction of Gene Expression : The expression of heterologous genes (e.g., phaG, phbA, phbB) is often controlled by an inducible promoter (e.g., lac promoter). Induction is typically carried out by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture during the exponential growth phase.
-
Sample Collection : Culture supernatant is collected at various time points to quantify extracellular 3-HCA.[5] The cells are separated from the supernatant by centrifugation.
Quantification of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a common and reliable method for the quantification of 3-hydroxy fatty acids.[6][7][8]
-
Sample Preparation :
-
Lyophilization : The collected supernatant is often lyophilized (freeze-dried) to concentrate the sample.[5]
-
Extraction : The dried sample is extracted with an organic solvent like ethyl acetate (B1210297) after acidification.[6]
-
Methanolysis/Derivatization : The extracted fatty acids are converted to their more volatile methyl esters through methanolysis.[5] Subsequently, they are often derivatized, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to increase their volatility and improve chromatographic separation.[6]
-
-
GC-MS Analysis :
-
Injection : A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.[6]
-
Separation : The separation of different fatty acid methyl esters is achieved on a capillary column (e.g., HP-5MS).[6] A temperature gradient is used to elute the compounds at different retention times.
-
Detection and Quantification : The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the 3-hydroxy fatty acid derivatives.[6] Quantification is performed by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.[6][7]
-
Comparative Metabolomics Insights
While a direct comparative metabolomics study between high and low 3-HCA producers is not yet widely published, existing research provides insights into the metabolic responses to the production of related compounds. For instance, in studies on 3-hydroxypropionic acid production, significant upregulation of proteins and metabolites related to energy supply (ATP and NADPH), central carbon metabolism, and stress responses were observed in high-producing strains.[9] Similar metabolic adjustments would be expected in high 3-HCA producers to accommodate the increased flux through the fatty acid biosynthesis pathway and to manage any potential toxicity of the product or its intermediates.
Future comparative metabolomics studies on 3-HCA producing strains should focus on:
-
Identifying bottlenecks in precursor supply (acetyl-CoA and malonyl-CoA).
-
Assessing the impact of 3-HCA accumulation on cell membrane integrity and function.
-
Uncovering regulatory networks that respond to increased fatty acid flux.
-
Discovering off-target effects of genetic modifications on the global metabolome.
By understanding the systems-level metabolic changes associated with varying levels of 3-HCA production, researchers can develop more targeted and effective strategies for strain improvement and process optimization.
References
- 1. Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of D-(--)-3-hydroxyalkanoic acid by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proteomic and metabolomic analyses reveal metabolic responses to 3-hydroxypropionic acid synthesized internally in cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of 3-Hydroxycapric Acid and Essential Oils: A Call for Synergistic Exploration
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. Among the promising candidates are naturally derived compounds such as 3-Hydroxycapric acid, a medium-chain fatty acid, and a diverse array of plant-based essential oils. While the individual antimicrobial properties of these agents are documented, their potential synergistic interactions remain a largely unexplored frontier. This guide provides a comparative overview of the known antimicrobial efficacy of this compound and various essential oils, alongside a proposed experimental framework to investigate their combined effects.
Antimicrobial Profile of this compound
This compound (also known as 3-hydroxydecanoic acid) has demonstrated notable antimicrobial activity, particularly against fungal pathogens. Its mechanism of action is believed to involve the disruption of the cell membrane, a characteristic shared by other medium-chain fatty acids (MCFAs). The lipophilic nature of the fatty acid allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound
| Microorganism | MIC (µg/mL) |
| Aspergillus fumigatus | 25 - 100 |
| Aspergillus nidulans | 25 - 100 |
| Penicillium roqueforti | 5 - 50 |
| Penicillium commune | 10 - 100 |
| Kluyveromyces marxianus | 10 - 100 |
| Pichia anomala | 10 - 100 |
| Rhodotorula mucilaginosa | 10 - 100 |
Antimicrobial Profile of Selected Essential Oils
Essential oils are complex mixtures of volatile organic compounds that exhibit broad-spectrum antimicrobial activity. Their mechanisms of action are multifaceted, often involving the disruption of cell membranes, inhibition of enzymes, and interference with cellular processes. The efficacy of essential oils can vary significantly based on their composition, which is influenced by factors such as the plant species, growing conditions, and extraction method.
Table 2: Reported Minimum Inhibitory Concentrations (MICs) of Various Essential Oils
| Essential Oil | Major Active Compound(s) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) |
| Tea Tree Oil | Terpinen-4-ol | 625 - 5000 | 1250 - 10000 | 312.5 - 2500 |
| Oregano Oil | Carvacrol, Thymol | 156 - 625 | 312.5 - 1250 | 78 - 312.5 |
| Thyme Oil | Thymol, Carvacrol | 156 - 625 | 312.5 - 1250 | 78 - 312.5 |
| Cinnamon Oil | Cinnamaldehyde | 78 - 312.5 | 156 - 625 | 39 - 156 |
| Eucalyptus Oil | 1,8-Cineole | 2500 - 20000 | 5000 - 40000 | 1250 - 10000 |
| Lavender Oil | Linalool, Linalyl acetate | 1250 - 10000 | 2500 - 20000 | 625 - 5000 |
Note: The MIC values presented are ranges compiled from various studies and can vary depending on the specific strains and testing methodologies used.
The Potential for Synergy: A Hypothesized Mechanism
While no direct studies on the combination of this compound and essential oils have been identified, research on other MCFAs suggests a strong potential for synergistic interactions. The proposed mechanism for this synergy involves a "one-two punch" effect on the microbial cell membrane.
dot
Caption: Hypothesized synergistic mechanism of this compound and essential oils.
Experimental Protocol: The Checkerboard Assay for Synergy Assessment
To empirically validate the potential synergy between this compound and essential oils, the checkerboard microdilution assay is the recommended method. This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.
Materials
-
This compound (analytical grade)
-
Selected essential oil(s)
-
Appropriate solvent for each agent (e.g., DMSO, ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
96-well microtiter plates
-
Microbial suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator
Methodology
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the essential oil in a suitable solvent.
-
Serial Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of the essential oil along the x-axis (columns 1-10).
-
Perform serial twofold dilutions of this compound along the y-axis (rows A-G).
-
Row H will contain only the dilutions of this compound (to determine its MIC).
-
Column 11 will contain only the dilutions of the essential oil (to determine its MIC).
-
Column 12 will serve as a growth control (medium and inoculum only) and a sterility control (medium only).
-
-
Inoculation: Inoculate each well (except the sterility control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.
-
Calculation of the FIC Index: The FIC index is calculated for each well showing no growth using the following formula:
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Interpretation of Results
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
dot
Caption: Experimental workflow for the checkerboard assay.
Conclusion and Future Directions
While this compound and essential oils individually demonstrate significant antimicrobial potential, their combined use represents a promising yet understudied area of research. The disruption of the microbial cell membrane by both agents suggests a strong theoretical basis for synergistic activity. The experimental protocol outlined in this guide provides a robust framework for researchers to systematically investigate these interactions. Future studies should focus on a broad range of pathogenic bacteria and fungi to elucidate the spectrum of activity of these combinations. Furthermore, mechanistic studies are warranted to confirm the hypothesized mode of action and to identify the specific molecular targets involved. The successful demonstration of synergy between this compound and essential oils could pave the way for the development of novel, effective, and potentially resistance-mitigating antimicrobial therapies.
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxycapric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others suggest it may cause skin and eye irritation.[1] Therefore, a conservative approach to personal protection is recommended. The following PPE should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be compliant with NIOSH (US) or EN 166 (EU) standards to protect against potential splashes.[2] |
| Hand Protection | Nitrile or Neoprene Gloves | Select gloves that are impermeable and resistant to chemicals. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved N95 respirator or equivalent should be considered.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is essential to minimize exposure and prevent contamination. The following workflow outlines the key steps from preparation to post-handling cleanup.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
